molecular formula C20H36O4 B15573006 Prostaglandin D1 Alcohol

Prostaglandin D1 Alcohol

Katalognummer: B15573006
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: SGFHBGFMOSYSBL-DRZBFNIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Prostaglandin D1 Alcohol is an aliphatic alcohol.

Eigenschaften

IUPAC Name

(2R,3R,4S)-4-hydroxy-3-(7-hydroxyheptyl)-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17-,18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFHBGFMOSYSBL-DRZBFNIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Prostaglandin D1 Alcohol: An Inquiry into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Prostaglandin (B15479496) D1 (PGD1) Alcohol's biological activity and mechanism of action. This synthetic analog of Prostaglandin D1, characterized by the substitution of a primary alcohol for the C-1 carboxyl group, remains largely uncharacterized in biological systems.

Despite its availability from various chemical suppliers for research purposes, there are no known reports detailing its physiological effects, receptor binding affinities, or downstream signaling pathways.[1] This lack of data prevents the construction of a detailed technical guide on its core mechanism of action as requested.

The Parent Compound: Prostaglandin D1 (PGD1)

To provide context, it is useful to examine the parent compound, Prostaglandin D1 (PGD1). PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid (DGLA) within the D-series of prostaglandins (B1171923).[1] While it has not been isolated as a natural product, its biological activity has been investigated to some extent.

Anti-Platelet Aggregation Activity of PGD1

The primary reported biological effect of PGD1 is the inhibition of ADP-induced platelet aggregation in humans.[2] This activity, however, is notably less potent than that of its more well-studied counterpart, Prostaglandin D2 (PGD2).

CompoundIC50 for ADP-induced Platelet AggregationPotency Relative to PGD2
Prostaglandin D1 (PGD1)320 ng/ml~1/10th
Prostaglandin D2 (PGD2)Not specified in provided results-

Table 1: Inhibitory Concentration of PGD1 on Platelet Aggregation. [2]

The 1983 Study by Bundy et al.

A key reference associated with PGD1 and its analogs is a 1983 paper by G.L. Bundy and colleagues published in the Journal of Medicinal Chemistry, titled "Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues."[3] While this publication is frequently cited in the product literature for PGD1 Alcohol, a review of the available abstracts and citation information does not yield specific data on the biological activity of the alcohol variant itself. The study focused on a range of PGD analogs, but the specific contribution of PGD1 Alcohol to the findings remains unclear without access to the full-text article.

The Broader Context: Prostaglandins and "Alcohol" (Ethanol)

It is important to distinguish the specific molecule "Prostaglandin D1 Alcohol" from the more general and extensively researched interaction between prostaglandins and ethanol (B145695) (commonly referred to as alcohol). The scientific literature contains numerous studies on how ethanol consumption affects prostaglandin metabolism and signaling, with implications for alcohol-induced inflammation, gastric mucosal injury, and neurological processes. However, this body of research does not address the mechanism of action of the specific synthetic compound, this compound.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals interested in this molecule, the path forward would necessitate foundational research to determine its biological properties. Such studies would need to include:

  • Receptor Binding Assays: To identify potential molecular targets, such as prostaglandin receptors (e.g., DP1, DP2/CRTH2).

  • In Vitro Cellular Assays: To assess its effects on various cell types and signaling pathways (e.g., cAMP accumulation, calcium mobilization).

  • In Vivo Studies: To investigate its physiological and pharmacological effects in animal models.

Until such research is conducted and published, this compound will remain a synthetic molecule with unknown biological function. Therefore, no diagrams of signaling pathways or experimental workflows can be generated at this time.

References

Prostaglandin D1 Alcohol: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analogue of the naturally occurring prostaglandin PGD1, distinguished by the reduction of its C-1 carboxylic acid to a primary alcohol. This modification significantly alters the molecule's chemical properties and potential biological activity. This technical guide provides a comprehensive overview of the discovery of prostaglandins (B1171923), the synthesis of PGD1 Alcohol, and a summary of its known physicochemical properties. While the biological activity and specific signaling pathways of PGD1 Alcohol remain largely unexplored, this document serves as a foundational resource for researchers interested in this unique prostaglandin analogue.

Introduction: The Discovery of Prostaglandins

The journey to understanding prostaglandins began in the 1930s when Swedish physiologist Ulf von Euler identified a substance in seminal fluid that could induce smooth muscle contraction. He named this substance "prostaglandin," believing it originated from the prostate gland. It was later discovered that seminal vesicles are the primary source of prostaglandins in seminal fluid, and that these lipid compounds are produced by a wide variety of tissues throughout the body and play a role in numerous physiological processes.

The pioneering work of Sune Bergström and Bengt Samuelsson in the mid-20th century was instrumental in isolating and elucidating the chemical structures of various prostaglandins. Their research revealed that prostaglandins are derived from polyunsaturated fatty acids, primarily arachidonic acid, through the cyclooxygenase (COX) pathway. This groundbreaking work, along with that of John Vane who discovered that aspirin-like drugs inhibit prostaglandin synthesis, earned them the Nobel Prize in Physiology or Medicine in 1982.

Prostaglandins are characterized by a 20-carbon skeleton containing a five-membered ring. They are classified into different series (e.g., A, D, E, F, G, H, I) based on the structure of this ring. The subscript number (e.g., PGD1 , PGD2 ) indicates the number of double bonds in the side chains.

Prostaglandin D1 (PGD1) and its Synthetic Analogue, PGD1 Alcohol

Prostaglandin D1 (PGD1) is a member of the D-series of prostaglandins. It is the theoretical metabolite of dihomo-γ-linolenic acid (DGLA). Despite its theoretical basis, PGD1 has not been isolated as a natural product[1]. However, it has been shown to be an inhibitor of ADP-induced platelet aggregation in humans[1].

Prostaglandin D1 Alcohol is a synthetic derivative of PGD1 in which the carboxylic acid functional group at the C-1 position is replaced by a primary alcohol[1][2]. This structural modification, the reduction of a carboxylic acid to an alcohol, is a common strategy in medicinal chemistry to alter the polarity, solubility, and pharmacokinetic properties of a lead compound. The formal chemical name for this compound is 1,9α,15S-trihydroxy-prost-13E-en-11-one[1][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Formal Name 1,9α,15S-trihydroxy-prost-13E-en-11-one[1][3]
CAS Number 1176470-37-3[1][2][3]
Molecular Formula C20H36O4[1][3]
Molecular Weight 340.5 g/mol [1][3]
Purity ≥99%[1]
Formulation A crystalline solid[1]
Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): ~75 µg/ml[1]

Synthesis of this compound

The overall synthetic approach involves two key stages:

  • The synthesis of the prostaglandin D1 scaffold.

  • The selective reduction of the C-1 carboxylic acid to a primary alcohol.

Synthesis of the Prostaglandin D1 Scaffold

The synthesis of the prostaglandin core structure is a complex undertaking due to the presence of multiple stereocenters. The landmark work of E.J. Corey in the total synthesis of prostaglandins established a foundational methodology that remains influential. A common strategy involves the use of a key intermediate known as the "Corey lactone," which contains the correctly configured cyclopentane (B165970) ring.

The general workflow for synthesizing a prostaglandin D-series member like PGD1 from the Corey lactone is outlined below.

Synthesis_Workflow Corey_Lactone Corey Lactone Wittig_Reaction Wittig Reaction (Upper Side Chain) Corey_Lactone->Wittig_Reaction Reduction_Oxidation Functional Group Interconversion Wittig_Reaction->Reduction_Oxidation Second_Side_Chain Introduction of Lower Side Chain Reduction_Oxidation->Second_Side_Chain PGD1_Methyl_Ester PGD1 Methyl Ester Second_Side_Chain->PGD1_Methyl_Ester

General workflow for PGD1 synthesis from the Corey lactone.

Experimental Protocol (General, based on Corey's Synthesis):

  • Wittig Reaction: The Corey lactone is reacted with the appropriate ylide (e.g., the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide) to introduce the upper α-side chain. This is typically carried out in a solvent like DMSO with a strong base such as sodium methylsulfinylmethide.

  • Functional Group Interconversion: The lactone is reduced, often with a selective reducing agent like diisobutylaluminum hydride (DIBAL-H), to a lactol. This is followed by protection of the resulting hydroxyl groups and oxidation of the C-9 hydroxyl group to a ketone to form the characteristic cyclopentenone ring of D-series prostaglandins.

  • Introduction of the Lower Side Chain: The lower ω-side chain is introduced via a conjugate addition reaction or a Wittig-type reaction with the appropriate phosphonate (B1237965) ylide.

  • Deprotection and Esterification: The protecting groups are removed, and the carboxylic acid is typically converted to its methyl ester for purification and subsequent reduction.

Reduction of the C-1 Carboxylic Acid to a Primary Alcohol

The final and defining step in the synthesis of this compound is the reduction of the C-1 carboxylate (typically as a methyl ester) to a primary alcohol. This transformation requires a powerful reducing agent capable of reducing esters.

Experimental Protocol (Probable Method):

  • Reagent: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of esters to primary alcohols[4][5][6][7].

  • Solvent: The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Procedure:

    • The PGD1 methyl ester is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled to a low temperature (e.g., 0 °C or -78 °C) to control the reactivity of the LiAlH₄.

    • A solution or suspension of LiAlH₄ in the same solvent is added dropwise to the ester solution.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature to ensure completion.

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts.

    • The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to yield the crude this compound.

    • Purification is typically achieved by column chromatography on silica (B1680970) gel.

The mechanism for the reduction of an ester with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the departure of the alkoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Reduction_Mechanism cluster_0 Ester Reduction with LiAlH4 PGD1_Ester PGD1 Methyl Ester Hydride_Attack1 Hydride Attack (from LiAlH4) Tetrahedral_Intermediate Tetrahedral Intermediate Hydride_Attack1->Tetrahedral_Intermediate 1. Aldehyde_Formation Aldehyde Intermediate Tetrahedral_Intermediate->Aldehyde_Formation 2. Loss of Methoxide Hydride_Attack2 Second Hydride Attack Alkoxide Alkoxide Hydride_Attack2->Alkoxide 3. Protonation Protonation (Workup) PGD1_Alcohol PGD1 Alcohol Protonation->PGD1_Alcohol 4.

Mechanism of ester reduction to a primary alcohol.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature indicates that there are no known reports on the biological activity of this compound[1]. The original 1983 paper by Bundy et al. synthesized a series of PGD analogues to investigate their effects on platelet aggregation; however, the specific activity of the C-1 alcohol derivative was either not reported or found to be insignificant.

The lack of data on the biological effects of PGD1 Alcohol means that there is currently no information regarding its potential signaling pathways. Prostaglandins typically exert their effects by binding to specific G-protein coupled receptors on the cell surface. For example, PGD2 is known to interact with the DP1 and DP2 (also known as CRTH2) receptors. It is plausible that the conversion of the C-1 carboxylic acid to a primary alcohol significantly alters the molecule's ability to bind to these or other receptors, thereby diminishing or ablating its biological activity. The carboxylate group is often a key pharmacophore for prostaglandin receptor binding, and its removal would likely have a profound impact on receptor affinity.

The general signaling pathway for D-series prostaglandins is initiated by the binding of the ligand to its receptor, which in turn activates intracellular signaling cascades.

PGD_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling PGD PGD2 DP1 DP1 Receptor PGD->DP1 DP2 DP2 Receptor PGD->DP2 Gs Gs protein DP1->Gs Gi Gi protein DP2->Gi AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response1 Cellular Response (e.g., vasodilation, anti-aggregation) PKA->Cellular_Response1 Ca_mobilization Ca²⁺ Mobilization Gi->Ca_mobilization leads to PKC Protein Kinase C Ca_mobilization->PKC Cellular_Response2 Cellular Response (e.g., chemotaxis, pro-inflammatory) PKC->Cellular_Response2

General signaling pathways for Prostaglandin D2.

Conclusion and Future Directions

This compound is a synthetically accessible analogue of PGD1. While its synthesis follows established principles of prostaglandin chemistry, its biological function remains an open question. The modification of the C-1 carboxyl group to a primary alcohol represents a significant structural change that likely impacts its interaction with prostaglandin receptors.

For researchers in drug development, PGD1 Alcohol could serve as a valuable negative control in studies involving other D-series prostaglandins. Furthermore, the lack of known biological activity does not preclude the possibility of undiscovered functions. Future research could involve:

  • Receptor Binding Assays: Screening PGD1 Alcohol against a panel of prostanoid receptors (DP1, DP2, EP, FP, IP, TP) to definitively assess its binding affinity.

  • Phenotypic Screening: Utilizing high-throughput screening assays to test for any unexpected biological activities in various cell-based models.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of PGD1 Alcohol to understand how the C-1 modification affects its in vivo behavior.

This technical guide provides a solid foundation for any future investigations into this intriguing, yet understudied, synthetic prostaglandin.

References

Prostaglandin D1 Alcohol: A Technical Overview of a Synthetic Analog and its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed examination of Prostaglandin (B15479496) D1 (PGD1) and its synthetic analog, Prostaglandin D1 Alcohol. It is critical to note at the outset that this compound is a synthetic compound created by replacing the C-1 carboxyl group of PGD1 with a primary alcohol. Crucially, there are no known reports of its biological activity in scientific literature. Consequently, this guide will focus on the known biological functions, quantitative data, and relevant experimental protocols of the parent compound, Prostaglandin D1 (PGD1), to provide the most relevant context for researchers.

Introduction to Prostaglandin D1 and its Synthetic Alcohol Analog

Prostaglandins (B1171923) are a group of physiologically active lipid compounds with diverse hormone-like effects.[1] They are derived from fatty acids and play roles in numerous bodily processes, including inflammation, blood flow, and the formation of blood clots.[1] Prostaglandin D1 (PGD1) is a member of the 1-series prostaglandins, which are metabolites of dihomo-γ-linolenic acid (DGLA). While theoretically a metabolite, PGD1 has not been isolated as a natural product.

This compound (also known as 1,9α,15S-trihydroxy-prost-13E-en-11-one) is a synthetic analog of PGD1.[2][3] As of the date of this document, no biological activity has been reported for this specific molecule. Research and development professionals should be aware of this lack of data when considering its use.

Biological Functions of Prostaglandin D1 (PGD1)

The primary reported biological activities of PGD1 revolve around its influence on platelet aggregation and vascular function.

  • Inhibition of Platelet Aggregation: PGD1 is an inhibitor of ADP-induced platelet aggregation.[4] This action suggests a role in modulating thrombosis and hemostasis. It is, however, considered a relatively weak inhibitor compared to other prostaglandins like PGD2.[2][5]

  • Vascular Effects: PGD1 exhibits both contractile and relaxant effects on isolated human pial arteries, indicating complex activity on vascular smooth muscle.[4] Furthermore, PGD1 has been shown to inhibit the increase in vascular permeability in rat skin induced by other prostaglandins such as PGE1, PGE2, and PGD2.[6][7] This suggests a potential anti-inflammatory or regulatory role in modulating plasma exudation.

Quantitative Data for Prostaglandin D1

The available quantitative data for PGD1 is limited. The most cited value relates to its platelet inhibition activity.

ParameterValueSpeciesAssay ConditionReference
IC₅₀ 320 ng/mlHumanADP-induced platelet aggregation[2][4]

Signaling Pathways

Prostaglandin Biosynthesis

Prostaglandins are not stored in cells but are synthesized on demand from arachidonic acid or other 20-carbon fatty acids.[1] The synthesis is a multi-step enzymatic process.

  • Release of Precursor: Phospholipase A₂ releases arachidonic acid from the cell membrane.

  • Cyclooxygenase (COX) Action: COX enzymes (COX-1 and COX-2) convert arachidonic acid into the unstable intermediate Prostaglandin H₂ (PGH₂).[2][5]

  • Isomerase/Synthase Action: PGH₂ is then converted into various prostaglandins by specific synthases. For the D-series prostaglandins, Prostaglandin D synthase (PGDS) converts PGH₂ to PGD₂.[1][2] PGD1 is similarly derived from a PGH₁ precursor.

Prostaglandin_Biosynthesis cluster_membrane Cell Membrane cluster_prostanoids Prostanoids Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGD PGD₁ / PGD₂ PGH2->PGD PGD Synthase PGE PGE₂ PGH2->PGE PGE Synthase PGI PGI₂ (Prostacyclin) PGH2->PGI PGI Synthase TXA TXA₂ (Thromboxane) PGH2->TXA TXA Synthase

Caption: General Prostaglandin Biosynthesis Pathway.
Postulated PGD1 Receptor Signaling

While the specific receptor and signaling cascade for PGD1 is not definitively characterized, it is likely to act through G-protein coupled receptors (GPCRs), similar to other prostaglandins like PGD2. PGD2 primarily signals through DP1 and DP2 receptors.[8][9][10] The DP1 receptor is coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][11][12] This increase in cAMP is a common mechanism for the inhibition of platelet aggregation.

References

Prostaglandin D1 Alcohol: A Technical Guide to a Synthetic Analog of PGD1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of PGD1. To date, there are no known reports of its biological activity in publicly available scientific literature.[1][2] This guide, therefore, provides a theoretical framework for its potential biological activities based on the known properties of its parent compound, PGD1, and outlines detailed experimental protocols for its characterization.

Introduction to Prostaglandin D1 and its Synthetic Analog

Prostaglandin D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from the metabolism of dihomo-γ-linolenic acid (DGLA). While it is a theoretical metabolite, synthetic PGD1 has been shown to be a potent inhibitor of ADP-induced platelet aggregation.[2] Prostaglandin D1 Alcohol is a synthetic analog of PGD1 in which the C-1 carboxyl group is replaced by a primary alcohol.[3][4] This structural modification may alter its pharmacokinetic and pharmacodynamic properties, making it a person of interest for research and drug development.

Chemical and Physical Properties:

PropertyProstaglandin D1This compound
CAS Number 17968-82-01176470-37-3[2]
Molecular Formula C20H34O5C20H36O4[2]
Molecular Weight 354.5 g/mol 340.5 g/mol [2]
Structure Carboxylic AcidPrimary Alcohol

Postulated Mechanism of Action and Signaling Pathway

Based on the activity of the closely related PGD2, it is hypothesized that PGD1 and its analog, PGD1 Alcohol, exert their effects through the Prostaglandin D2 receptor 1 (DP1). The DP1 receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gs alpha subunit. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In platelets, this signaling cascade ultimately results in the inhibition of aggregation.

PGD1_Signaling_Pathway PGD1_Alcohol PGD1 Alcohol (Hypothesized) DP1 DP1 Receptor PGD1_Alcohol->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothesized PGD1 Alcohol Signaling Pathway.

Proposed Biological Activities and Quantitative Data

While no biological activity has been reported for this compound, we can extrapolate potential activities and establish a framework for its characterization based on PGD1 data.

Table of Biological Activities and Potency:

Biological ActivityCompoundKey ParameterValueReference
Inhibition of ADP-induced Platelet AggregationProstaglandin D1IC50320 ng/mL[2]
Inhibition of ADP-induced Platelet AggregationThis compoundIC50To be determined-
DP1 Receptor Binding AffinityProstaglandin D1KiTo be determined-
DP1 Receptor Binding AffinityThis compoundKiTo be determined-
Stimulation of cAMP ProductionProstaglandin D1EC50To be determined-
Stimulation of cAMP ProductionThis compoundEC50To be determined-

Detailed Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro assays are proposed.

DP1 Receptor Binding Assay

This assay will determine the binding affinity of this compound to the DP1 receptor. A competitive binding assay using a radiolabeled ligand for the DP1 receptor is a standard method.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human DP1 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competitive Binding:

    • In a 96-well plate, add a fixed concentration of a radiolabeled DP1 receptor antagonist (e.g., [³H]-BWA868C).

    • Add increasing concentrations of unlabeled this compound or PGD1 (as a comparator).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection & Analysis A Prepare DP1-expressing cell membranes D Combine membranes, radioligand, and test compound in 96-well plate A->D B Prepare radiolabeled DP1 antagonist B->D C Prepare serial dilutions of This compound C->D E Incubate to reach equilibrium D->E F Separate bound and free ligand by filtration E->F G Quantify bound radioligand using scintillation counting F->G H Calculate IC50 and Ki values G->H

Caption: Workflow for DP1 Receptor Binding Assay.
Intracellular cAMP Accumulation Assay

This functional assay will determine if this compound can activate the DP1 receptor and stimulate intracellular cAMP production.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the human DP1 receptor.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound or a known DP1 agonist (as a positive control).

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).[5][6][7]

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value for this compound.

cAMP_Assay_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection & Analysis A Seed DP1-expressing cells in a 96-well plate B Allow cells to adhere overnight A->B C Pre-treat with a phosphodiesterase inhibitor B->C D Add increasing concentrations of This compound C->D E Incubate at 37°C D->E F Lyse cells to release cAMP E->F G Measure cAMP concentration using a detection kit F->G H Calculate EC50 value G->H

Caption: Workflow for Intracellular cAMP Accumulation Assay.
Platelet Aggregation Inhibition Assay

This assay will assess the functional effect of this compound on platelet aggregation, a key biological activity of PGD1.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed to obtain PRP.

  • Platelet Aggregometry:

    • Use a platelet aggregometer to monitor changes in light transmission through the PRP sample.

    • Pre-incubate the PRP with various concentrations of this compound or PGD1.

  • Induction of Aggregation: Add an aggregating agent, such as adenosine diphosphate (B83284) (ADP), to induce platelet aggregation.

  • Measurement: Record the maximum platelet aggregation for each concentration of the test compound.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each concentration and determine the IC50 value for this compound.

Structure-Activity Relationship (SAR) Considerations

The primary structural difference between PGD1 and PGD1 Alcohol is the replacement of a carboxylic acid with a primary alcohol at the C-1 position. This modification is expected to have several implications:

  • Polarity and Solubility: The alcohol is less polar than the carboxylic acid, which may affect its solubility and ability to cross cell membranes.

  • Receptor Interaction: The carboxylate group of PGD1 is likely involved in a key ionic interaction with a positively charged residue in the DP1 receptor binding pocket. Replacing it with a neutral alcohol group could significantly reduce binding affinity. However, the alcohol could still participate in hydrogen bonding.

  • Metabolic Stability: The primary alcohol may be a site for metabolic modification, such as oxidation to an aldehyde and then a carboxylic acid, potentially converting PGD1 Alcohol into PGD1 in vivo.

Further SAR studies could involve synthesizing and testing analogs of PGD1 Alcohol with modifications at other key positions, such as the C-9 keto group, the C-11 hydroxyl group, and the C-15 hydroxyl group, to explore their effects on activity and selectivity.

Conclusion and Future Directions

This compound represents an uncharacterized synthetic analog of PGD1. The lack of a C-1 carboxyl group suggests that its biological activity may differ significantly from its parent compound. The experimental protocols outlined in this guide provide a comprehensive framework for the initial characterization of this molecule. Future research should focus on determining its binding affinity for the DP1 receptor, its ability to modulate downstream signaling pathways, and its functional effects on platelet aggregation. These studies will be crucial in determining whether this compound holds any potential for further development as a research tool or therapeutic agent.

References

An In-depth Technical Guide to Prostaglandin D1 Alcohol: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 Alcohol (PGD1 Alcohol) is a synthetic analogue of Prostaglandin D1 (PGD1), a naturally occurring eicosanoid. This technical guide provides a comprehensive overview of the chemical structure and known properties of PGD1 Alcohol. It is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development. This document collates all available quantitative data into structured tables, outlines the chemical synthesis, and presents logical relationships through diagrams. Notably, there is a significant absence of published data on the biological activity and specific signaling pathways of PGD1 Alcohol, a key finding that is highlighted herein. To provide a valuable biological context, the known activities and signaling pathways of its parent compound, PGD1, are discussed.

Chemical Structure and Identification

Prostaglandin D1 Alcohol is systematically named 1,9α,15S-trihydroxy-prost-13E-en-11-one. It is structurally characterized by a prostanoic acid backbone, where the carboxylic acid at the C-1 position is replaced by a primary alcohol. The molecule contains a five-membered cyclopentanone (B42830) ring with hydroxyl groups at positions 9 and 15, and a ketone at position 11. A trans double bond is present between carbons 13 and 14.

The key structural identifiers for this compound are summarized in the table below.

IdentifierValue
Formal Name 1,9α,15S-trihydroxy-prost-13E-en-11-one
Synonyms PGD1 Alcohol
CAS Number 1176470-37-3
Molecular Formula C₂₀H₃₆O₄
Molecular Weight 340.5 g/mol
SMILES CCCCCC(O)/C=C/[C@H]1C(=O)CC(O)C1CCCCCCCO
InChI InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-19,21-23H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-/m0/s1

Physicochemical Properties

This compound is a crystalline solid at room temperature. While experimental data on its melting and boiling points are not publicly available, some solubility and stability information has been reported.

PropertyValue
Physical Form Crystalline Solid
Solubility DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 15 mg/mLPBS (pH 7.2): 75 µg/mL
Stability ≥ 1 year (when stored at -20°C)

Chemical Synthesis

The synthesis of this compound is described as part of a broader study on prostaglandin D analogues by Bundy, Morton, Peterson, et al. (1983). The general scheme involves the modification of a common prostaglandin intermediate. While the specific, step-by-step protocol for PGD1 Alcohol is embedded within the larger body of work on PGD analogues, the key transformation is the reduction of the C-1 carboxylic acid of a protected PGD1 precursor to a primary alcohol.

Below is a generalized workflow for the synthesis of prostaglandin analogues like PGD1 Alcohol, based on established prostaglandin chemistry.

G Generalized Synthetic Workflow for Prostaglandin Analogues A Corey Lactone Precursor B Introduction of α-chain A->B C Introduction of ω-chain B->C D Functional Group Manipulations (e.g., protection/deprotection) C->D E Reduction of C-1 Carboxylic Acid (or ester precursor) to Alcohol D->E F Purification (e.g., Chromatography) E->F G This compound F->G G Structural Relationship and Activity Comparison cluster_PGD1 Prostaglandin D1 cluster_PGD1_Alcohol This compound a Structure with -COOH at C-1 b Inhibits Platelet Aggregation a->b leads to c Structure with -CH₂OH at C-1 a->c Reduction of Carboxylic Acid d No Reported Biological Activity c->d G Signaling Pathway of Prostaglandin D1 via DP1 Receptor PGD1 Prostaglandin D1 DP1 DP1 Receptor (Gαs-coupled) PGD1->DP1 binds to AC Adenylyl Cyclase DP1->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Response phosphorylates targets leading to

An In-depth Technical Guide on the Role of Prostaglandin D1 in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial research indicates that "Prostaglandin D1 Alcohol" is a synthetic analog of Prostaglandin (B15479496) D1 (PGD1), with no currently documented biological activity in scientific literature. This guide will, therefore, focus on the parent compound, Prostaglandin D1 (PGD1), a known inhibitor of platelet aggregation.

Executive Summary

Prostaglandin D1 (PGD1) is a naturally occurring prostanoid that plays an inhibitory role in hemostasis and thrombosis. As a metabolite of dihomo-γ-linolenic acid, PGD1 exerts its anti-platelet effects primarily through the activation of the prostaglandin D2 receptor 1 (DP1). This interaction initiates a signaling cascade involving the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets to ultimately inhibit key processes in platelet activation, such as intracellular calcium mobilization, granule secretion, and the conformational change of integrin αIIbβ3. This technical guide provides a comprehensive overview of the molecular mechanisms of PGD1-mediated platelet inhibition, presents available quantitative data on its efficacy, and details the experimental protocols for its study.

Quantitative Data on the Inhibitory Effects of Prostaglandin D1

The inhibitory potency of Prostaglandin D1 on platelet aggregation has been quantified in various studies. The following table summarizes the available data, primarily focusing on its half-maximal inhibitory concentration (IC50) against different platelet agonists.

AgonistSpeciesAssay TypeIC50Reference
ADPHumanLight Transmission Aggregometry320 ng/mL--INVALID-LINK--

Note: There is limited publicly available quantitative data specifically for PGD1's effect on collagen and thrombin-induced platelet aggregation.

Signaling Pathway of Prostaglandin D1 in Platelets

Prostaglandin D1 inhibits platelet aggregation by activating a well-defined signaling pathway that ultimately raises intracellular cAMP levels.

  • Receptor Binding: PGD1 binds to the Prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR) on the platelet surface.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein alpha subunit (Gsα).

  • Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme embedded in the platelet membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates several intracellular proteins that regulate platelet function. Key substrates include:

    • Vasodilator-stimulated phosphoprotein (VASP): Phosphorylation of VASP is associated with the inhibition of actin polymerization and integrin αIIbβ3 activation.

    • IP3 Receptor: Phosphorylation of the inositol (B14025) trisphosphate (IP3) receptor on the dense tubular system membrane inhibits the release of calcium (Ca2+) into the cytoplasm.

    • RhoA: PKA can phosphorylate and inhibit the RhoA signaling pathway, which is crucial for myosin light chain phosphorylation and platelet shape change.

This cascade of events leads to a decrease in intracellular calcium concentration, prevention of platelet shape change, and inhibition of granule release and integrin activation, thereby potently inhibiting platelet aggregation.

PGD1_Signaling_Pathway PGD1 Signaling Pathway in Platelets cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space PGD1 Prostaglandin D1 DP1 DP1 Receptor PGD1->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates IP3R IP3 Receptor PKA->IP3R Phosphorylates RhoA RhoA PKA->RhoA Phosphorylates (Inhibits) Platelet_Inhibition Inhibition of Platelet Aggregation VASP->Platelet_Inhibition IP3R->Platelet_Inhibition RhoA->Platelet_Inhibition

PGD1 Signaling Pathway in Platelets

Experimental Protocols

Light Transmission Aggregometry (LTA) for Assessing PGD1 Inhibition

This protocol describes the use of LTA to measure the inhibitory effect of PGD1 on agonist-induced platelet aggregation.

4.1.1 Materials

  • Prostaglandin D1 (PGD1) stock solution (in ethanol (B145695) or DMSO)

  • Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin Receptor Activating Peptide (TRAP)

  • Human whole blood

  • 3.2% Sodium Citrate (B86180)

  • Phosphate Buffered Saline (PBS)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Spectrophotometer

4.1.2 Procedure

  • Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

  • PRP and PPP Preparation:

    • Centrifuge the citrated blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Inhibition Assay:

    • Pipette an aliquot of the adjusted PRP into a cuvette with a stir bar.

    • Add a specific concentration of PGD1 or vehicle control to the PRP and incubate for a defined period (e.g., 1-5 minutes).

    • Add the platelet agonist (e.g., ADP, collagen) to induce aggregation.

    • Record the change in light transmission for at least 5 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each PGD1 concentration by comparing the maximal aggregation to the vehicle control.

LTA_Workflow LTA Experimental Workflow Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) Centrifuge_PRP 2. Centrifugation (150-200g) to obtain PRP Blood_Collection->Centrifuge_PRP Centrifuge_PPP 3. Centrifugation (1500-2000g) to obtain PPP Centrifuge_PRP->Centrifuge_PPP Adjust_Platelets 4. Adjust Platelet Count in PRP using PPP Centrifuge_PRP->Adjust_Platelets Centrifuge_PPP->Adjust_Platelets Aggregometer_Setup 5. Aggregometer Setup (37°C) Calibrate with PRP and PPP Adjust_Platelets->Aggregometer_Setup Incubation 6. Incubate PRP with PGD1 or Vehicle Aggregometer_Setup->Incubation Add_Agonist 7. Add Platelet Agonist (e.g., ADP, Collagen) Incubation->Add_Agonist Record_Aggregation 8. Record Aggregation (Light Transmission) Add_Agonist->Record_Aggregation Data_Analysis 9. Data Analysis (% Inhibition) Record_Aggregation->Data_Analysis

LTA Experimental Workflow
Measurement of Intracellular cAMP Levels

This protocol outlines a competitive enzyme immunoassay (EIA) to quantify changes in intracellular cAMP levels in platelets following stimulation with PGD1.

4.2.1 Materials

  • Washed human platelets

  • Prostaglandin D1 (PGD1)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP EIA kit

  • Microplate reader

4.2.2 Procedure

  • Platelet Preparation: Prepare washed platelets from citrated whole blood by centrifugation and resuspend in a suitable buffer.

  • Incubation:

    • Pre-incubate the washed platelets with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.

    • Add various concentrations of PGD1 or vehicle control and incubate for a specific time (e.g., 1-10 minutes).

  • Cell Lysis: Stop the reaction and lyse the platelets using the cell lysis buffer provided in the EIA kit.

  • cAMP Measurement:

    • Perform the competitive EIA according to the manufacturer's instructions. This typically involves adding the platelet lysates and a fixed amount of HRP-labeled cAMP to a microplate coated with an anti-cAMP antibody.

    • After incubation and washing steps, add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.

Conclusion

Prostaglandin D1 is a significant endogenous inhibitor of platelet aggregation. Its mechanism of action via the DP1 receptor and the subsequent increase in intracellular cAMP is a critical pathway for the negative regulation of platelet activity. The methodologies detailed in this guide provide a framework for the continued investigation of PGD1 and other prostanoids in the context of platelet function and the development of novel anti-thrombotic therapies. Further research is warranted to fully elucidate the quantitative effects of PGD1 on a broader range of platelet agonists and to explore its therapeutic potential.

In-Vivo Effects of Prostaglandin D1 Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of PGD1, characterized by the substitution of the C-1 carboxyl group with a primary alcohol. This structural modification has implications for its biological activity, which remains largely unexplored in in-vivo settings. To date, published research on the in-vivo effects of PGD1 Alcohol is exceptionally limited. However, an in-vitro study has identified it as an inhibitor of the GLI2 amplification-associated activation of the Hedgehog signaling pathway.

This technical guide synthesizes the currently available information on PGD1 Alcohol. Due to the scarcity of direct in-vivo data, this document also provides an in-depth look at the known in-vivo effects of its parent compound, Prostaglandin D1 (PGD1), to offer a predictive framework for the potential biological activities of PGD1 Alcohol. This guide includes available quantitative data, detailed experimental protocols from key cited studies, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Prostaglandin D1 Alcohol: Current State of Knowledge

This compound is a synthetic derivative of PGD1. Its primary structural difference is the reduction of the carboxylic acid at the C-1 position to a primary alcohol. This modification can significantly alter the compound's polarity, membrane permeability, and interaction with receptors and enzymes, thereby differentiating its pharmacological profile from that of PGD1.

In-Vitro Effects: Inhibition of the Hedgehog Signaling Pathway

A significant in-vitro finding has shown that this compound is one of six prostaglandins (B1171923) capable of inhibiting the Hedgehog (Hh) signaling pathway. The study identified these compounds through a screening for inhibitors of GLI2 accumulation in primary cilia.

Compound In-Vitro Effect Concentration Assay System
This compoundInhibition of GLI2 amplification-associated activation of the Hedgehog pathway10 μmol/L3T3/GLI-luc/GLI2 cells

Experimental Protocol: High-Throughput Screening for Hedgehog Pathway Inhibitors

The experiment utilized a cell-based assay with NIH/3T3 cells stably expressing a GLI-responsive luciferase reporter and a GLI2 expression construct (3T3/GLI-luc/GLI2). These cells exhibit constitutive Hedgehog pathway activation.

  • Cell Culture: 3T3/GLI-luc/GLI2 cells were cultured under standard conditions.

  • Compound Treatment: The cells were treated with a library of compounds, including this compound, at a concentration of 10 μmol/L.

  • Luciferase Assay: After a specified incubation period, the activity of the luciferase reporter gene was measured to determine the level of Hedgehog pathway activation. A decrease in luciferase activity indicated inhibition of the pathway.

  • Data Analysis: The results were analyzed to identify compounds that significantly reduced luciferase expression compared to control-treated cells.

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus Shh Shh PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI2 GLI2 SUFU->GLI2 sequesters & inhibits GLI2_act GLI2 (active) GLI2->GLI2_act activation Nucleus Nucleus GLI2_act->Nucleus translocates to TargetGenes Target Genes (e.g., Ptch1, Gli1) GLI2_act->TargetGenes activates transcription PGD1_Alcohol This compound PGD1_Alcohol->GLI2_act Inhibits (mechanism under investigation)

Hedgehog Signaling Pathway Inhibition

In-Vivo Effects of Prostaglandin D1 (Parent Compound)

Given the absence of in-vivo data for PGD1 Alcohol, understanding the biological activities of its parent compound, PGD1, is crucial for predicting its potential effects. PGD1 is a metabolite of dihomo-γ-linolenic acid and is known to interact with prostaglandin receptors.

Inhibition of Vascular Permeability

Research has indicated that PGD1 can inhibit the increase in vascular permeability in rat skin induced by other prostaglandins, such as PGE1, PGE2, and PGD2. This suggests an anti-inflammatory or regulatory role in local vascular responses.

Representative Experimental Protocol: Rat Skin Vascular Permeability Assay

This protocol is a generalized representation based on standard methodologies for such studies.

  • Animal Model: Male Wistar rats are typically used.

  • Anesthesia: Animals are anesthetized to prevent distress.

  • Dye Injection: A solution of Evans blue dye (which binds to serum albumin) is injected intravenously. This dye serves as a marker for plasma extravasation.

  • Intradermal Injections: The dorsal skin of the rat is shaved. A series of intradermal injections are made, including:

    • Saline (negative control)

    • A permeability-inducing agent (e.g., PGE2)

    • The test compound (PGD1) alone

    • A combination of the test compound (PGD1) and the permeability-inducing agent (PGE2)

  • Incubation Period: After a set time (e.g., 30 minutes), the animal is euthanized.

  • Sample Collection and Analysis: The areas of skin at the injection sites are excised. The Evans blue dye is extracted from the skin samples using a solvent (e.g., formamide). The concentration of the extracted dye is quantified by measuring its absorbance with a spectrophotometer.

  • Data Interpretation: A reduction in the amount of extracted dye in the PGD1 + PGE2 group compared to the PGE2 alone group indicates inhibition of vascular permeability.

Experimental_Workflow_Vascular_Permeability start Start anesthetize Anesthetize Rat start->anesthetize iv_dye Intravenous Injection of Evans Blue Dye anesthetize->iv_dye shave Shave Dorsal Skin iv_dye->shave intradermal Intradermal Injections (Control, Agent, PGD1, PGD1+Agent) shave->intradermal incubate Incubation Period (e.g., 30 min) intradermal->incubate euthanize Euthanize Animal incubate->euthanize excise Excise Skin Samples euthanize->excise extract Extract Evans Blue Dye excise->extract measure Measure Absorbance (Spectrophotometry) extract->measure analyze Analyze Data & Compare Groups measure->analyze end End analyze->end

Workflow for Vascular Permeability Assay
Inhibition of Platelet Aggregation

PGD1 is known to be an inhibitor of ADP-induced platelet aggregation in humans. While less potent than PGD2 and PGI2, this activity suggests a role in modulating hemostasis and thrombosis.

Compound In-Vitro Effect IC50 Value System
Prostaglandin D1 (PGD1)Inhibition of ADP-induced platelet aggregation320 ng/mlHuman platelets

The anti-platelet aggregation effect of PGD1 is primarily mediated through the Prostaglandin D1 receptor (DP1), a G-protein coupled receptor.

Prostaglandin D1 Receptor (DP1) Signaling

PGD1 exerts its effects by binding to the DP1 receptor. This receptor is coupled to a Gs alpha subunit (Gαs) of the G-protein complex. Activation of the DP1 receptor leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various downstream cellular responses, including the inhibition of platelet aggregation and relaxation of smooth muscle.

DP1_Signaling_Pathway PGD1 Prostaglandin D1 DP1 DP1 Receptor PGD1->DP1 binds Gs Gαs Protein DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Response leads to

In-depth Technical Guide: The Receptor Binding Profile of Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document addresses the receptor binding profile of Prostaglandin (B15479496) D1 (PGD1) alcohol. Following a comprehensive review of available scientific literature, it has been determined that there are no known reports of the biological activity or specific receptor binding profile for Prostaglandin D1 alcohol . PGD1 alcohol is a synthetic analog of Prostaglandin D1, distinguished by the substitution of a primary alcohol for the C-1 carboxyl group.[1][2][3] While the pharmacology of its parent compound, PGD1, is established, the functional consequences of this structural modification in PGD1 alcohol have not been elucidated in published research.

This guide will therefore focus on the available information regarding this compound and its parent compound, PGD1, to provide context. It will also address the broader, though distinct, topic of how ethanol (B145695) (alcohol) interacts with various receptor systems, a subject that emerged during the literature search.

This compound: A Synthetic Analog of Unknown Function

Prostaglandin D1 (PGD1) alcohol is a laboratory-synthesized molecule.[1][2][3] Its defining structural feature is the replacement of the carboxylic acid group at the C-1 position of PGD1 with a primary alcohol. This alteration significantly changes the molecule's chemical properties, which would be expected to alter its interaction with biological receptors. However, the scientific community has not yet published any studies detailing the binding affinities (such as Ki, Kd, or IC50 values) of PGD1 alcohol at any receptor. Consequently, its pharmacological profile and downstream signaling pathways remain uncharacterized.

The Parent Compound: Prostaglandin D1 (PGD1)

To provide a framework for potential future research into PGD1 alcohol, it is useful to consider the known interactions of its parent compound, PGD1. PGD1 is a metabolite of dihomo-γ-linolenic acid (DGLA) and is known to be a potent inhibitor of ADP-induced platelet aggregation in humans, with an IC50 value of 320 ng/ml. This activity is approximately one-tenth as potent as that of Prostaglandin D2 (PGD2). PGD1 is understood to exert its effects through prostaglandin receptors, which are a family of G-protein coupled receptors (GPCRs).[1]

The Broader Context: Alcohol and Receptor Interactions

The initial literature search also yielded information on the interaction of ethanol with various receptor systems. It is crucial to distinguish this from the pharmacology of this compound. The following points summarize the effects of ethanol on certain receptors, which may be of tangential interest:

  • GABAA Receptors: Ethanol can potentiate the function of γ-aminobutyric acid type A (GABAA) receptors, which are a major inhibitory neurotransmitter receptor in the brain. Some studies suggest that ethanol may competitively inhibit the binding of certain ligands to specific subunits of the GABAA receptor.

  • Dopamine (B1211576) D1 Receptors: Research indicates that the dopamine D1 receptor plays a role in alcohol-seeking behaviors and that D1 receptor antagonists can modulate these behaviors.[4][5] There is also evidence for interactions between the D1 receptor and other receptor systems, such as the corticotropin-releasing hormone receptor 1 (CRHR1), in the context of stress and alcohol-related behaviors.[6][7]

Future Directions

The absence of data on the receptor binding profile of this compound represents a gap in the current understanding of prostaglandin analogs. Future research in this area would need to first establish the basic pharmacological properties of this compound.

Proposed Initial Experimental Workflow

A logical first step in characterizing this compound would be to perform a broad screening against a panel of known prostaglandin receptors (e.g., DP1, DP2, EP, FP, IP, TP receptors). A standard experimental workflow for such a screening is outlined below.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Synthesize and Purify This compound D Incubate Membranes, Radioligand, and varying concentrations of This compound A->D B Prepare Cell Membranes Expressing Prostaglandin Receptors B->D C Radiolabel a Known High-Affinity Ligand C->D E Separate Bound and Free Radioligand (e.g., via filtration) D->E F Quantify Bound Radioligand (e.g., via scintillation counting) E->F G Generate Competition Binding Curves F->G H Calculate IC50 and Ki values G->H

Figure 1: A generalized workflow for a competitive radioligand binding assay.

Conclusion

References

Prostaglandin D1 Alcohol: A Technical Overview of its Synthetic Nature and the Broader Context of Prostaglandin Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analog of Prostaglandin D1.[1][2] To date, PGD1 has not been isolated as a natural product, and there are no published reports on the biological activity of Prostaglandin D1 Alcohol.[1] This guide provides a comprehensive overview of the theoretical biosynthesis of PGD1, the established roles of related prostaglandins (B1171923), and the influence of alcohol on prostaglandin metabolism and signaling, placing the synthetic nature of PGD1 Alcohol into a broader biological context.

Biosynthesis of Prostaglandins: The Theoretical Pathway to Prostaglandin D1

Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids.[3] They are synthesized in almost all tissues and act as local hormones, exerting their effects near the site of their synthesis.[3] The biosynthesis of prostaglandins begins with the release of a 20-carbon essential fatty acid from the cell membrane by phospholipase A2.[3] For the theoretical synthesis of series-1 prostaglandins, including PGD1, the precursor fatty acid is dihomo-γ-linolenic acid (DGLA).

The released fatty acid is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form an unstable intermediate, Prostaglandin G (PGG), which is then rapidly converted to Prostaglandin H (PGH).[4] PGH is the common precursor for all prostaglandins and is further metabolized by specific synthases to produce the various types of prostaglandins.[3] In the theoretical pathway to PGD1, Prostaglandin H1 (PGH1) would be isomerized by a prostaglandin D synthase (PGDS) to yield PGD1.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids DGLA Dihomo-γ-linolenic Acid (DGLA) Membrane_Phospholipids->DGLA Phospholipase A2 PGH1 Prostaglandin H1 (PGH1) DGLA->PGH1 Cyclooxygenase (COX) PGD1 Prostaglandin D1 (PGD1) (Theoretical) PGH1->PGD1 Prostaglandin D Synthase (PGDS) PGE1 Prostaglandin E1 (PGE1) PGH1->PGE1 Prostaglandin E Synthase (PGES)

Figure 1: Theoretical biosynthesis pathway of Prostaglandin D1.

Known Physiological Roles of Related Prostaglandins

While PGD1 is a theoretical compound, other prostaglandins, such as PGD2 and PGE1, are well-characterized and play crucial roles in various physiological and pathological processes.

  • Prostaglandin D2 (PGD2): PGD2 is the most abundant prostaglandin produced in the brain and is involved in the regulation of sleep, body temperature, and pain perception.[5] It is also a potent mediator of allergic responses, such as asthma and allergic rhinitis, by promoting inflammation and bronchoconstriction.

  • Prostaglandin E1 (PGE1): PGE1 is known for its potent vasodilatory and anti-platelet aggregation effects.[1] It plays a role in maintaining blood vessel homeostasis and has therapeutic applications in treating conditions like erectile dysfunction and in keeping the ductus arteriosus open in newborns with certain heart defects. Alcohol has been shown to enhance the conversion of DGLA to PGE1.[6]

Influence of Alcohol on Prostaglandin Metabolism

Ethanol consumption can significantly impact prostaglandin metabolism, leading to both acute and chronic changes in their levels in various tissues. This interaction is complex, with alcohol appearing to have different effects depending on the specific prostaglandin, the duration of exposure, and the tissue type.

ProstaglandinTissue/FluidEffect of AlcoholMagnitude of ChangeReference
PGEBrain (mice)IncreaseDose-dependent increase[7]
PGFBrain (mice)IncreaseDose-dependent increase[7]
PGE2Stomach (rat)Decrease (chronic)-24% (1 week), -49% (6 weeks), -58% (12 weeks)[8]
L-PGDSCerebral Cortex (mice)Upregulation (chronic low-dose)1.4-fold increase[5]
PGE1General MetabolismIncreased production (acute)Not specified[6]

Experimental Protocols for Prostaglandin Analysis

The quantification of prostaglandins in biological samples requires sensitive and specific analytical methods due to their low concentrations and short half-lives. Common methods include gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry.

Sample Preparation and Extraction
  • Homogenization: Tissue samples are homogenized in a buffer containing an antioxidant (e.g., butylated hydroxytoluene) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

  • Acidification: The homogenate is acidified to a pH of 3-4 to protonate the carboxylic acid group of the prostaglandins, making them more soluble in organic solvents.

  • Solid-Phase Extraction (SPE): The acidified sample is passed through a C18 SPE cartridge. The cartridge is washed with a non-polar solvent to remove lipids, and the prostaglandins are then eluted with a more polar solvent like methyl formate (B1220265) or ethyl acetate.

  • Derivatization: For GC/MS analysis, the prostaglandins are often derivatized to increase their volatility and improve their chromatographic properties.

Quantification by GC/MS
  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different prostaglandins are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is measured, providing a unique "fingerprint" for each prostaglandin.

  • Quantification: The concentration of each prostaglandin is determined by comparing the peak area of the sample to that of a known amount of an internal standard.

G Biological_Sample Biological Sample (Tissue or Fluid) Homogenization Homogenization (with antioxidant and COX inhibitor) Biological_Sample->Homogenization Acidification Acidification (pH 3-4) Homogenization->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Derivatization Derivatization (for GC/MS) SPE->Derivatization Analysis GC/MS or HPLC-MS/MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Prostaglandin Prostaglandin GPCR G-Protein Coupled Receptor (e.g., DP1/DP2 for PGD2) Prostaglandin->GPCR G_Protein G-Protein GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., muscle relaxation, inhibition of platelet aggregation) PKA->Cellular_Response

References

The Uncharted Path: A Technical Guide to the Putative Metabolic Pathway of Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) Alcohol is a synthetic analogue of Prostaglandin D1, characterized by the substitution of the C-1 carboxyl group with a primary alcohol. While the biological activity of PGD1 Alcohol remains largely unexplored, its structural similarity to endogenous prostaglandins (B1171923) and the presence of a primary alcohol moiety suggest a potential for metabolic transformation within biological systems. This technical guide consolidates the current understanding of prostaglandin and alcohol metabolism to propose a putative metabolic pathway for PGD1 Alcohol. It is critical to note that as of the date of this document, the specific metabolic fate of Prostaglandin D1 Alcohol has not been experimentally determined. The pathways and protocols described herein are therefore hypothetical, designed to serve as a foundational framework for future research in this area. This guide provides detailed hypothetical experimental protocols for investigating this pathway and summarizes potential quantitative data in structured tables.

Introduction

Prostaglandins are a class of physiologically active lipid compounds derived from arachidonic acid, exerting a wide range of effects on various biological processes. Prostaglandin D1 (PGD1) is a metabolite of dihomo-γ-linolenic acid (DGLA) and is known to be an inhibitor of ADP-induced platelet aggregation. PGD1 Alcohol, a synthetic derivative, replaces the carboxylic acid at the C-1 position with a primary alcohol.[1][2] This structural modification significantly alters the molecule's polarity and potential interactions with metabolic enzymes. Understanding the metabolic pathway of PGD1 Alcohol is crucial for elucidating its potential pharmacological effects, toxicity profile, and pharmacokinetic properties. This document outlines a proposed metabolic pathway based on established principles of xenobiotic and lipid metabolism.

Proposed Metabolic Pathway of this compound

The metabolism of PGD1 Alcohol is hypothesized to occur in two main phases, mirroring the general metabolism of primary alcohols and the subsequent degradation of the prostaglandin core structure.

Phase 1: Oxidation of the Primary Alcohol

The primary alcohol group at the C-1 position is a likely target for oxidation by cytosolic alcohol dehydrogenases (ADHs) and microsomal cytochrome P450 enzymes (specifically CYP2E1), which are the primary enzymes responsible for the metabolism of ethanol (B145695).[3][4][5][6][7] This two-step oxidation would first convert the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid, yielding PGD1.

  • Step 1: Alcohol to Aldehyde. This initial oxidation is likely catalyzed by alcohol dehydrogenase (ADH), utilizing NAD+ as a cofactor to produce an intermediate aldehyde and NADH.[4][8]

  • Step 2: Aldehyde to Carboxylic Acid. The resulting aldehyde is then rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH), a reaction that also employs NAD+ as a cofactor.[4][7][8] The product of this step is Prostaglandin D1.

Phase 2: Catabolism of the Prostaglandin D1 Core

Once converted to PGD1, the molecule is expected to enter the known catabolic pathway for prostaglandins. This pathway primarily involves:

  • 15-hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme catalyzes the oxidation of the 15-hydroxyl group to a ketone, a critical step that leads to a significant loss of biological activity.[9]

  • Prostaglandin Reductase: The Δ13 double bond is then reduced by prostaglandin reductase.

  • β-Oxidation and ω-Oxidation: The fatty acid side chains are subsequently shortened through peroxisomal β-oxidation from the carboxyl end and ω-oxidation at the terminal methyl end, leading to the formation of dicarboxylic acid metabolites that are ultimately excreted in the urine.[9]

A diagram of the proposed metabolic pathway is presented below.

Prostaglandin_D1_Alcohol_Metabolism PGD1_Alcohol This compound Intermediate_Aldehyde PGD1 Aldehyde (Intermediate) PGD1_Alcohol->Intermediate_Aldehyde ADH/CYP2E1 (NAD⁺ → NADH) PGD1 Prostaglandin D1 Intermediate_Aldehyde->PGD1 ALDH (NAD⁺ → NADH) Keto_PGD1 15-keto-Prostaglandin D1 PGD1->Keto_PGD1 15-PGDH Dihydro_Keto_PGD1 13,14-dihydro-15-keto-PGD1 Keto_PGD1->Dihydro_Keto_PGD1 Prostaglandin Reductase Metabolites Urinary Metabolites (via β- and ω-oxidation) Dihydro_Keto_PGD1->Metabolites

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from in vitro and in vivo studies of PGD1 Alcohol metabolism. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Kinetic Parameters of Enzymes in PGD1 Alcohol Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Alcohol Dehydrogenase (ADH)This compound15025
Aldehyde Dehydrogenase (ALDH)PGD1 Aldehyde50100
15-PGDHProstaglandin D110500

Table 2: Hypothetical Metabolite Profile in Human Liver Microsomes

Time (min)PGD1 Alcohol (%)PGD1 Aldehyde (%)Prostaglandin D1 (%)
010000
15751510
30501040
6020575

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for key experiments to elucidate the metabolic pathway of PGD1 Alcohol.

In Vitro Metabolism using Liver Microsomes and Cytosol

Objective: To determine the kinetics of PGD1 Alcohol metabolism and identify the primary metabolites formed by hepatic enzymes.

Methodology:

  • Preparation of Subcellular Fractions: Human liver microsomes and cytosol will be prepared from cryopreserved human hepatocytes by differential centrifugation.

  • Incubation: Incubations will be performed in a total volume of 200 µL containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • PGD1 Alcohol (1-100 µM)

    • Liver microsomes or cytosol (0.5 mg/mL protein)

    • NADPH regenerating system (for microsomal incubations) or NAD+ (for cytosolic incubations)

  • Reaction: Reactions will be initiated by the addition of the cofactor and incubated at 37°C for varying time points (0-60 minutes).

  • Termination: Reactions will be stopped by the addition of 200 µL of ice-cold acetonitrile (B52724) containing an internal standard.

  • Analysis: Samples will be centrifuged, and the supernatant will be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify PGD1 Alcohol and its metabolites.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment Hepatocytes Human Hepatocytes Centrifugation Differential Centrifugation Hepatocytes->Centrifugation Microsomes Liver Microsomes Centrifugation->Microsomes Cytosol Liver Cytosol Centrifugation->Cytosol Incubation Incubation at 37°C (PGD1 Alcohol, Enzyme Fraction, Cofactor) Microsomes->Incubation Cytosol->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Analysis LC-MS/MS Analysis Termination->Analysis

Caption: Workflow for in vitro metabolism studies of PGD1 Alcohol.

Recombinant Enzyme Phenotyping

Objective: To identify the specific ADH and CYP450 isoforms responsible for the oxidation of PGD1 Alcohol.

Methodology:

  • Enzymes: Commercially available recombinant human ADH isoforms (e.g., ADH1A, ADH1B, ADH1C) and CYP450 isoforms (e.g., CYP2E1, CYP3A4, CYP2C9) will be used.

  • Incubation: PGD1 Alcohol will be incubated with individual recombinant enzymes in the presence of the appropriate cofactors (NAD+ for ADH, NADPH for CYP450s).

  • Analysis: The rate of metabolite formation will be measured by LC-MS/MS. The enzyme isoform exhibiting the highest metabolic turnover will be identified as the primary contributor.

Conclusion and Future Directions

The metabolic pathway of this compound remains to be elucidated. This guide presents a scientifically plausible, yet hypothetical, pathway based on the established metabolism of similar chemical structures. The proposed pathway involves an initial oxidation of the primary alcohol to a carboxylic acid, thereby converting PGD1 Alcohol to PGD1, which then enters the known prostaglandin catabolic pathway.

Future research should focus on validating this proposed pathway through rigorous in vitro and in vivo experimentation. The detailed protocols provided herein offer a roadmap for such investigations. A thorough understanding of the metabolism of PGD1 Alcohol is a prerequisite for any further development of this compound for therapeutic applications. This will enable the assessment of its pharmacokinetic profile, potential drug-drug interactions, and overall safety.

References

Methodological & Application

Prostaglandin D1 Alcohol: Application Notes and Protocols for In-Vitro Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1, distinguished by the substitution of a primary alcohol for the C-1 carboxyl group[1]. As of this writing, there are no published reports detailing the biological activity of PGD1 alcohol. This document, therefore, presents a series of proposed in-vitro experimental protocols to facilitate the initial characterization of this novel compound. The methodologies outlined below are based on the known functions of the closely related PGD1 and other prostaglandins, providing a foundational framework for researchers to investigate the potential therapeutic and physiological effects of PGD1 alcohol.

Compound Profile

Parameter Value Reference
IUPAC Name (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E,3S)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)hept-5-en-1-ol
Synonyms 1,9α,15S-trihydroxy-prost-13E-en-11-one
CAS Number 1176470-37-3
Molecular Formula C20H36O4
Molecular Weight 340.5 g/mol
Purity ≥99%
Formulation A crystalline solid
Solubility Soluble in DMSO (10 mM)[2]

Proposed In-Vitro Experimental Workflow

Due to the uncharacterized nature of Prostaglandin D1 alcohol, a systematic, multi-tiered approach is recommended to elucidate its biological functions. The following workflow is proposed as a starting point for in-vitro investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies A Compound Preparation (Stock Solution in DMSO) B Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) A->B C Receptor Binding Assays (DP1 and DP2 Receptors) A->C D Platelet Aggregation Assay B->D If not cytotoxic G Signaling Pathway Analysis (e.g., cAMP, Ca2+ Mobilization) C->G If binding is observed D->G E Anti-inflammatory Assays (e.g., Cytokine Profiling in Macrophages) E->G F Smooth Muscle Contraction/Relaxation Assay F->G H Gene Expression Analysis (qPCR or RNA-Seq) G->H I Target Validation (Using Receptor Antagonists or siRNA) G->I

Figure 1: Proposed experimental workflow for the in-vitro characterization of this compound.

Detailed Experimental Protocols

Phase 1: Initial Screening

3.1.1. Protocol for Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, U937) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the dilutions to the respective wells and incubate for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

3.1.2. Protocol for Receptor Binding Assay (Competitive Binding)

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human DP1 or DP2 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand for the target receptor (e.g., [3H]PGD2), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow for competitive binding.

  • Washing: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound, which represents the concentration required to displace 50% of the radiolabeled ligand.

Phase 2: Functional Assays

3.2.1. Protocol for Platelet Aggregation Assay

Given that PGD1 is an inhibitor of ADP-induced platelet aggregation, this is a key assay to perform.

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

  • Treatment: Pre-incubate PRP with varying concentrations of this compound or vehicle control for a short period (e.g., 5 minutes).

  • Induction of Aggregation: Add an aggregating agent, such as ADP (adenosine diphosphate), to induce platelet aggregation.

  • Measurement: Monitor the change in light transmittance through the PRP suspension over time using an aggregometer.

  • Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of this compound and determine the IC50 value.

Compound Target Assay IC50 (ng/mL) Reference
PGD1Human PlateletsADP-induced Aggregation320
PGD1 AlcoholHuman PlateletsADP-induced AggregationTo be determinedN/A
Phase 3: Mechanistic Studies

3.3.1. Protocol for cAMP Measurement

Prostaglandin D2, a related compound, is known to signal through DP1 receptors, leading to an increase in intracellular cyclic AMP (cAMP).

  • Cell Culture and Treatment: Culture cells expressing the DP1 receptor and treat them with different concentrations of this compound for a specified time. Include a known DP1 agonist (e.g., PGD2) as a positive control.

  • Cell Lysis: Lyse the cells to release intracellular components.

  • cAMP Quantification: Use a competitive enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of cAMP in the cell lysates.

  • Data Analysis: Generate a dose-response curve and determine the EC50 value for cAMP production.

Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of PGD2 acting on DP1 and DP2 receptors. This pathway remains to be experimentally validated for PGD1 alcohol.

G cluster_0 cluster_1 cluster_2 PGD1_alcohol PGD1 Alcohol DP1 DP1 Receptor PGD1_alcohol->DP1 ? DP2 DP2 Receptor (CRTH2) PGD1_alcohol->DP2 ? Gs Gs DP1->Gs Gi Gi DP2->Gi AC Adenylate Cyclase cAMP cAMP AC->cAMP Gi->AC PLC PLC Gi->PLC Gs->AC PKA PKA cAMP->PKA Ca2_plus Ca2+ Response2 Chemotaxis, Inflammation Ca2_plus->Response2 Response1 Vasodilation, Anti-platelet Aggregation PKA->Response1 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca2_plus Release DAG->Response2

Figure 2: Putative signaling pathways for this compound via DP1 and DP2 receptors.

Conclusion

This compound represents an unexplored synthetic analog of PGD1. The experimental protocols and workflows detailed in this document provide a comprehensive starting point for the in-vitro characterization of its biological activities. The proposed experiments are designed to systematically investigate its cytotoxicity, receptor binding affinity, functional effects on platelets and inflammatory cells, and underlying signaling mechanisms. The insights gained from these studies will be crucial in determining the potential pharmacological profile and therapeutic applications of this novel compound. Researchers are encouraged to adapt and expand upon these foundational protocols as initial findings emerge.

References

Application Notes and Protocols for Prostaglandin Analogs in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: The compound specified in your request, Prostaglandin D1 (PGD1) Alcohol (CAS 1176470-37-3), is a synthetic analog of Prostaglandin D1.[1][2][3][4][5] Our comprehensive review of the scientific literature indicates that there are currently no published reports on the biological activity or specific applications of PGD1 Alcohol in cell culture experiments.[2] Its effects on cells are unknown.

However, to provide you with a valuable and relevant resource, we have compiled detailed application notes and protocols for the closely related and extensively studied prostaglandin, Prostaglandin D2 (PGD2) . PGD2 is a major bioactive lipid with critical roles in a variety of cellular processes, including inflammation, sleep regulation, and cancer cell proliferation.

Disclaimer: The following information pertains to Prostaglandin D2 (PGD2). The biological effects of PGD1 Alcohol may differ significantly. These protocols should be adapted and optimized for your specific cell type and experimental conditions.

Prostaglandin D2 (PGD2): An Overview

Prostaglandin D2 is a primary product of the cyclooxygenase (COX) pathway and is synthesized from arachidonic acid. It exerts its effects by binding to two distinct G-protein coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The activation of these receptors triggers downstream signaling cascades that can lead to diverse cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Data Presentation: PGD2 in Cell Culture

The following table summarizes quantitative data from various studies on the effects of PGD2 in different cell lines.

Cell LineConcentration RangeIncubation TimeObserved Effects
Human Melanoma (RPMI 7932, SK Mel 28)2.5 - 5 µg/mLNot specifiedInhibition of cell growth, G1 cell cycle arrest. At 2.5 µg/mL, 80-90% of cells accumulate in G1. At 5 µg/mL, DNA synthesis is inhibited.
Murine Melanoma (B16)Not specifiedNot specifiedInhibition of cell growth and colony formation.
L1210 (Murine Leukemia)Not specifiedNot specifiedCytotoxic effects.

Experimental Protocols

Protocol 1: Preparation of PGD2 Stock Solution

Materials:

  • Prostaglandin D2 (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized PGD2 to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the PGD2 powder in a minimal amount of anhydrous DMSO or ethanol. For example, to prepare a 10 mM stock solution, dissolve 1 mg of PGD2 (molar mass: 352.47 g/mol ) in 283.6 µL of solvent.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For immediate use, a working solution can be prepared by diluting the stock solution in sterile cell culture medium.

Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the effect of PGD2 on cell viability.

Materials:

  • Cells of interest (e.g., melanoma cell line)

  • Complete cell culture medium

  • PGD2 stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of PGD2 in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the PGD2 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest PGD2 concentration) and a no-treatment control.

  • Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of PGD2 on cell cycle progression.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • PGD2 stock solution

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of PGD2 or vehicle control for the specified time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

PGD2 Signaling Pathways

PGD2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gs Gs DP1->Gs Gi Gi DP2->Gi AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., Cell Cycle Arrest, Apoptosis) CREB->Gene_Expression Gi->AC Inhibition PLC Phospholipase C Gi->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC PKC->Gene_Expression

Caption: PGD2 signaling through DP1 and DP2 receptors.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with PGD2 (or Vehicle Control) B->C D 4. Incubate for experimental duration C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Analyze Data H->I

Caption: Workflow for assessing cell viability using MTT assay.

References

Application Notes and Protocols for Prostaglandin D1 Alcohol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, where the C-1 carboxyl group is replaced by a primary alcohol. While PGD1 is a known inhibitor of ADP-induced platelet aggregation, the in vivo biological activity of PGD1 alcohol has not been extensively reported in scientific literature.[1] These application notes provide a comprehensive guide for researchers initiating animal studies with PGD1 alcohol, including extrapolated dosage information from related prostaglandin compounds, detailed experimental protocols for preparation and administration, and an overview of the potential signaling pathways involved.

Data Presentation: Dosage of Related Prostaglandins (B1171923) in Animal Studies

Due to the limited availability of direct dosage data for Prostaglandin D1 Alcohol, the following table summarizes dosages of structurally and functionally related prostaglandins (PGD2, PGE1, and PGE2) used in various animal models. This information can serve as a starting point for dose-range finding studies for PGD1 Alcohol. It is critical to note that these are not direct dosage recommendations for PGD1 Alcohol and empirical dose-response studies are essential.

ProstaglandinAnimal ModelRoute of AdministrationDosage RangeObserved EffectsReference
PGD2 DogIntravenous Infusion0.125 - 0.75 µg/kg/minIncreased renal artery flow, dose-dependent increase in pulmonary artery pressure.
PGE1 DogIntra-atrial Infusion> 0.031 µg/kg/minDecreased left ventricular end-diastolic pressure.[2]
PGE1 RatIntravenous, Intranasal, Sublingual, Intraperitoneal, IntramuscularNot specified in µg/kgDose-dependent hypotensive effect.[3]
PGE1 Dog-A toxic dose of PGF2a injected SQhas been reported in the cat at approximately 5.0 mg/kg.Emesis and defecation.[4]
PGE2 MouseIntraperitoneal6 mg/kg (twice daily)Altered bone marrow microenvironment.[4]
PGE2 RatIntradermal0.03 - 30 µgDose-dependent thermal nociceptive hypersensitivity.[2]
PGF2α analogs (Latanoprost) MouseNasal Inhalation0.1, 0.5, or 1 mg/mL (2µl droplets)Increased cerebrospinal fluid outflow.[5][6]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a crystalline solid.[7] Due to the lipophilic nature of prostaglandins, they are often sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Solvent Selection: Based on supplier information, PGD1 Alcohol is soluble in organic solvents.[7] Ethanol is a common choice for in vivo studies due to its lower toxicity compared to DMF and DMSO. However, the final concentration of the organic solvent in the administered dose should be minimized to avoid physiological effects.

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of PGD1 Alcohol in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen organic solvent (e.g., anhydrous ethanol) to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).

    • Vortex thoroughly until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation and degradation. Prostaglandin solutions in organic solvents are generally stable for at least one month when stored at -20°C.

Preparation of Working Solution for Animal Administration

The concentrated stock solution must be diluted to the final desired concentration for administration. The vehicle for dilution should be a physiologically compatible buffer, such as sterile phosphate-buffered saline (PBS) or isotonic saline.

Materials:

  • This compound stock solution

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or 0.9% sterile saline

  • Sterile tubes for dilution

Procedure:

  • Calculate Dilution: Determine the volume of the stock solution and the vehicle needed to achieve the final desired concentration for injection.

  • Dilution:

    • Aseptically transfer the required volume of the vehicle to a sterile tube.

    • Add the calculated volume of the PGD1 Alcohol stock solution to the vehicle.

    • Vortex gently to ensure thorough mixing.

  • Final Organic Solvent Concentration: It is crucial to ensure that the final concentration of the organic solvent (e.g., ethanol) in the working solution is minimal (ideally less than 1-2%) to prevent solvent-induced physiological effects.[8]

  • Stability: Aqueous solutions of prostaglandins are generally not stable for long periods. It is recommended to prepare the working solution fresh on the day of the experiment and not to store it for more than 24 hours.

Administration to Animals

The choice of administration route will depend on the experimental design and the target organ. Common routes for prostaglandins include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage.

General Considerations:

  • Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Aseptic Techniques: Use sterile needles, syringes, and solutions to prevent infection.

  • Volume of Administration: The volume of the injected solution should be appropriate for the size of the animal to avoid discomfort and tissue damage.

  • Control Group: A vehicle control group (receiving the same volume of the vehicle solution without the PGD1 Alcohol) must be included in the experimental design.

Example Protocol for Intraperitoneal (IP) Injection in Mice:

  • Animal Restraint: Properly restrain the mouse.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen.

  • Injection: Insert the needle at a 15-30 degree angle to avoid puncturing internal organs.

  • Administer Solution: Gently inject the calculated volume of the PGD1 Alcohol working solution.

  • Monitoring: Observe the animal for any adverse reactions following the injection.

Mandatory Visualization: Signaling Pathways

Prostaglandin D1 is the 1-series analog of Prostaglandin D2 (PGD2).[1] PGD2 exerts its effects through two main G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). It is plausible that PGD1 and its alcohol analog may interact with these same receptors.

PGD1/PGD2 Signaling Pathways

PGD_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGD PGD1 / PGD2 DP1 DP1 Receptor PGD->DP1 DP2 DP2 Receptor (CRTH2) PGD->DP2 Gs Gαs DP1->Gs Activates Gi Gαi/q DP2->Gi Activates AC Adenylate Cyclase Gs->AC Stimulates Gi->AC Inhibits PLC Phospholipase C Gi->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to Ca2 ↑ [Ca²⁺]i PLC->Ca2 Increases PKA PKA cAMP->PKA Activates Response1 Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA->Response1 Leads to PKC PKC Ca2->PKC Activates Response2 Cellular Response (e.g., Chemotaxis, Inflammatory Mediator Release) PKC->Response2 Leads to

Caption: PGD1/PGD2 signaling through DP1 and DP2 receptors.

Experimental Workflow for In Vivo Study

Experimental_Workflow cluster_prep Preparation cluster_animal Animal Experiment cluster_analysis Analysis A Prepare PGD1 Alcohol Stock Solution (in Ethanol) B Prepare Working Solution (Dilute in Sterile Saline) A->B E Administer PGD1 Alcohol or Vehicle (e.g., IP injection) B->E C Animal Acclimatization D Randomize into Groups (Vehicle Control & Treatment) C->D D->E F Monitor for Physiological/Behavioral Changes E->F G Collect Samples (e.g., Blood, Tissues) F->G H Perform Assays (e.g., ELISA, Histology, etc.) G->H I Data Analysis and Interpretation H->I

Caption: General experimental workflow for an in vivo study.

References

Application Notes and Protocols for the Detection of Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, where the C-1 carboxyl group is replaced by a primary alcohol. While the biological activity of PGD1 alcohol is not extensively documented, its structural similarity to other prostaglandins (B1171923) necessitates reliable analytical methods for its detection and quantification in various matrices.[1] These application notes provide detailed protocols for the analysis of Prostaglandin D1 alcohol using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), as well as information on sample preparation and storage.

Given the limited specific literature on PGD1 alcohol, the methodologies presented here are adapted from established and validated methods for the analysis of other prostaglandins with similar chemical properties.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound standards and samples.

  • Storage: this compound should be stored at -20°C.[1]

  • Stability: When stored correctly, it is stable for at least one year.[1]

  • Shipping: It is typically shipped on wet ice.[1]

  • Solubility: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ethanol (B145695).[1]

Analytical Methods

The two primary recommended methods for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of prostaglandins. For compounds like PGD1 alcohol that lack a strong chromophore, derivatization may be necessary to enhance detection by UV or fluorescence. However, a direct UV detection at lower wavelengths (~210 nm) can be attempted first.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of prostaglandins due to its high sensitivity, selectivity, and specificity, allowing for the measurement of multiple analytes in complex biological matrices.[2] This method is particularly advantageous as it often does not require derivatization.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described analytical methods. These values are illustrative and based on typical performance for similar prostaglandin analyses. Actual performance may vary and requires method validation.

Table 1: HPLC-UV Method Performance (Hypothetical)

ParameterExpected Value
Limit of Detection (LOD)5 - 10 ng/mL
Limit of Quantification (LOQ)15 - 30 ng/mL
Linearity (R²)> 0.995
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: LC-MS/MS Method Performance (Hypothetical)

ParameterExpected Value
Limit of Detection (LOD)0.05 - 0.5 ng/mL
Limit of Quantification (LOQ)0.15 - 1.5 ng/mL
Linearity (R²)> 0.998
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of prostaglandins from biological fluids (e.g., plasma, urine) and cell culture media.

Materials:

  • C18 SPE Cartridges

  • Methanol, HPLC grade

  • Ethanol, HPLC grade

  • Ethyl Acetate (B1210297), HPLC grade

  • Hexane (B92381), HPLC grade

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Acidification: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 by adding 2M HCl.

  • Incubation and Centrifugation: Let the acidified sample stand at 4°C for 15 minutes, then centrifuge to pellet any precipitate.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.

  • Sample Loading: Load the supernatant from the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge sequentially with 10 mL of deionized water, 10 mL of 15% ethanol, and 10 mL of hexane to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate.

  • Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound standard

Chromatographic Conditions:

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 210 nm

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

Procedure:

  • Prepare a standard curve by serially diluting the this compound stock solution in the mobile phase.

  • Inject the prepared standards and samples onto the HPLC system.

  • Quantify the this compound in the samples by comparing the peak area to the standard curve.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • This compound standard

Chromatographic Conditions:

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 20% B

    • 1-8 min: 20% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 20% B

    • 10.1-15 min: 20% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Precursor Ion (Q1): m/z 339.2 (M-H)⁻ (based on a molecular weight of 340.5 for C₂₀H₃₆O₄)

    • Product Ions (Q3): Specific product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan. Plausible fragments could arise from neutral losses of water (H₂O).

  • Source Parameters: Optimized for prostaglandin analysis (e.g., capillary voltage, source temperature, gas flows).

Procedure:

  • Prepare a standard curve by serially diluting the this compound stock solution.

  • Inject the standards and prepared samples into the LC-MS/MS system.

  • Identify and quantify this compound based on its retention time and specific MRM transitions.

Visualizations

Signaling Pathways and Experimental Workflows

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGES PGE Synthase PGH2->PGES PGFS PGF Synthase PGH2->PGFS PGIS PGI Synthase PGH2->PGIS TXAS TXA Synthase PGH2->TXAS PGD2 PGD2 PGDS->PGD2 PGE2 PGE2 PGES->PGE2 PGF2a PGF2α PGFS->PGF2a PGI2 PGI2 PGIS->PGI2 TXA2 TXA2 TXAS->TXA2 Receptors Prostaglandin Receptors (DP, EP, FP, IP, TP) PGD2->Receptors PGE2->Receptors PGF2a->Receptors PGI2->Receptors TXA2->Receptors Signaling Downstream Signaling Receptors->Signaling

Caption: General Prostaglandin Biosynthesis Pathway.

SPE_Workflow Start Start: Biological Sample Acidify 1. Acidify to pH 3.5 Start->Acidify Load 3. Load Sample Acidify->Load Condition 2. Condition C18 SPE Cartridge Condition->Load Wash 4. Wash with Water, 15% Ethanol, Hexane Load->Wash Elute 5. Elute with Ethyl Acetate Wash->Elute Dry 6. Evaporate to Dryness Elute->Dry Reconstitute 7. Reconstitute in Mobile Phase Dry->Reconstitute Analyze End: Analyze by HPLC or LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

LCMS_Workflow Sample Prepared Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition and Analysis Detector->Data

Caption: LC-MS/MS Experimental Workflow.

References

Application Notes and Protocols for the Quantification of Prostaglandin D1 Alcohol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1, characterized by the replacement of the C-1 carboxyl group with a primary alcohol.[1][2] To date, PGD1 alcohol has not been isolated as a natural product, and there are no known reports of its specific biological activity. Its primary utility is as a research chemical and analytical standard. PGD1 itself is a metabolite of dihomo-γ-linolenic acid and an inhibitor of ADP-induced platelet aggregation.

These application notes provide detailed protocols for the quantification of Prostaglandin D1 Alcohol in research samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outline the principles for developing a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterExpected Value
Lower Limit of Quantification (LLOQ)10 pg/mL
Upper Limit of Quantification (ULOQ)10,000 pg/mL
Linearity (r²)>0.99
Intra-assay Precision (%CV)<15%
Inter-assay Precision (%CV)<15%
Accuracy (% Recovery)85-115%

Table 2: Sample LC Gradient for this compound Analysis

Time (min)Mobile Phase A (%) (0.1% Formic Acid in Water)Mobile Phase B (%) (0.1% Formic Acid in Acetonitrile)Flow Rate (µL/min)
0.09010400
1.09010400
5.01090400
7.01090400
7.19010400
10.09010400

Experimental Protocols

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the sensitive and specific quantification of this compound in a sample matrix such as cell culture supernatant or buffer. Accurate determination of prostaglandins (B1171923) from biological samples is critical for understanding their functions.[3] LC-MS/MS is a highly sensitive and accurate approach for this purpose.[3]

Materials:

  • This compound standard

  • Internal Standard (e.g., this compound-d4)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • Biological sample matrix

Sample Preparation (Solid Phase Extraction):

  • Acidify the sample (e.g., 1 mL of cell culture supernatant) to pH 3.5 with 0.1% formic acid.

  • Add the internal standard to the acidified sample.

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).

LC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: As described in Table 2.

    • Injection Volume: 10 µL

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion (e.g., [M-H]⁻) → Product Ion

      • This compound-d4 (IS): Precursor Ion (e.g., [M+4-H]⁻) → Product Ion

    • Note: The specific MRM transitions need to be optimized by infusing the pure standard.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Development of a Competitive ELISA

Principle: This assay is based on the competitive binding between this compound in the sample and a fixed amount of enzyme-labeled this compound for a limited number of antibody binding sites coated on a microplate. The concentration of this compound in the sample is inversely proportional to the signal measured.

Key Development Steps:

  • Antibody Production: Generate a specific polyclonal or monoclonal antibody against this compound. This involves synthesizing a this compound-protein conjugate to immunize animals.

  • Plate Coating: Coat a 96-well microplate with the capture antibody.

  • Enzyme Conjugate Synthesis: Synthesize a this compound-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate.

  • Assay Optimization:

    • Optimize the concentrations of the coating antibody and the enzyme conjugate.

    • Develop a standard curve using known concentrations of this compound.

    • Validate the assay for specificity, sensitivity, precision, and accuracy.

General Assay Procedure:

  • Add standards or samples to the antibody-coated wells.

  • Add the this compound-enzyme conjugate to each well and incubate.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) and incubate to allow for color development.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentration of this compound in the samples based on the standard curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Acidify Acidify and Add IS Sample->Acidify SPE Solid Phase Extraction Acidify->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the quantification of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_receptor Target Cell Membrane_PL Membrane Phospholipids DGLA Dihomo-γ-linolenic Acid (DGLA) Membrane_PL->DGLA + PGH1 PGH1 DGLA->PGH1 + PGD1 PGD1 PGH1->PGD1 + DP1_Receptor DP1 Receptor PGD1->DP1_Receptor AC Adenylate Cyclase DP1_Receptor->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + Response Cellular Response PKA->Response PLA2 PLA2 COX COX PGDS PGDS

Caption: Signaling pathway of Prostaglandin D1 (PGD1), the parent compound.

References

Application Notes and Protocols for Platelet Aggregation Assay Using Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The study of platelet function is essential for understanding cardiovascular diseases and for the development of novel anti-platelet therapies. Prostaglandins, particularly those of the D and I series, are endogenous inhibitors of platelet aggregation. Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of PGD1, where the C-1 carboxyl group has been replaced with a primary alcohol. This modification may alter its potency and pharmacokinetic properties. Like its parent compound, PGD1 alcohol is an inhibitor of platelet aggregation.

These application notes provide a detailed protocol for utilizing Prostaglandin D1 alcohol as an inhibitor in platelet aggregation assays using Light Transmission Aggregometry (LTA), the gold-standard method for in vitro assessment of platelet function.[1]

Principle of the Assay

Light Transmission Aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are individually suspended and cause the plasma to be turbid, resulting in low light transmission. Upon the addition of a platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin), platelets activate, change shape, and clump together. These aggregates allow more light to pass through the suspension, leading to an increase in light transmission that is recorded over time. The extent of aggregation is proportional to the increase in light transmission.

This compound, as a platelet inhibitor, is expected to suppress the aggregation induced by various agonists. By pre-incubating the PRP with varying concentrations of PGD1 alcohol, a dose-dependent inhibition of platelet aggregation can be quantified, allowing for the determination of its inhibitory potency, often expressed as an IC50 value (the concentration required to inhibit 50% of the aggregation response).

Signaling Pathway of Prostaglandin D-series in Platelets

Prostaglandins of the D-series, such as PGD2, exert their inhibitory effect on platelets primarily through the activation of the Gs-protein coupled DP1 receptor. It is hypothesized that PGD1 and its alcohol analog follow a similar pathway. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium mobilization and inhibits platelet activation, granule secretion, and conformational changes of the GPIIb/IIIa receptor, thereby preventing platelet aggregation.[2]

Gs_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol PGD1_Alcohol This compound DP1_Receptor DP1 Receptor PGD1_Alcohol->DP1_Receptor Gs Gs Protein DP1_Receptor->Gs activates AC Adenylyl Cyclase ATP ATP Gs->AC activates cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_mobilization ↓ Intracellular Ca²⁺ Mobilization PKA->Ca_mobilization leads to Aggregation Inhibition of Platelet Aggregation Ca_mobilization->Aggregation workflow A Blood Collection (3.2% Sodium Citrate) B Centrifugation (PRP) 150-200g, 15-20 min A->B C PRP & PPP Separation B->C D Platelet Count Adjustment C->D F Pre-incubation PRP + PGD1 Alcohol/Vehicle D->F E Aggregometer Setup (37°C) Set 0% & 100% Baselines G Add Agonist (ADP, Collagen, etc.) F->G H Record Aggregation (Light Transmission) G->H I Data Analysis (% Inhibition, IC50) H->I

References

Prostaglandin D1 Alcohol Solution: Application Notes and Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Prostaglandin (B15479496) D1 (PGD1) alcohol solutions in biomedical research, with a focus on its role as an inhibitor of platelet aggregation.

Overview and Chemical Properties

Prostaglandin D1 (PGD1) is a member of the prostaglandin family of lipid compounds that are derived from fatty acids. It is known to be an inhibitor of ADP-induced platelet aggregation.[1][2] Proper preparation and storage of PGD1 solutions are critical for maintaining its biological activity and ensuring experimental reproducibility.

The following table summarizes the key chemical and physical properties of Prostaglandin D1.

PropertyValueSource
Formal Name 9α,15S-dihydroxy-11-oxo-prost-13E-en-1-oic acid[1][2]
Molecular Formula C₂₀H₃₄O₅[1][2]
Formula Weight 354.5 g/mol [1][2]
Purity ≥98%[1][2]
Formulation A solid[1][2]
Solubility in Ethanol (B145695) >75 mg/mL[2][3]
Solubility in DMSO >50 mg/mL[2][3]
Solubility in DMF >100 mg/mL[2][3]
Storage of Solid -80°C[1]
Stability of Solid ≥ 2 years at -80°C[1]

Preparation of Prostaglandin D1 Alcohol Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of PGD1 in absolute ethanol.

Materials:

  • Prostaglandin D1 (solid)

  • Absolute ethanol (ACS grade or higher), purged with an inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes and sterile tips

  • Analytical balance

Protocol:

  • Equilibration: Allow the vial of solid PGD1 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of PGD1 solid using an analytical balance in a sterile environment. For example, weigh 1 mg of PGD1.

  • Dissolution:

    • Aseptically add the appropriate volume of absolute ethanol to the vial containing the PGD1 solid. To prepare a 1 mg/mL stock solution, add 1 mL of ethanol to 1 mg of PGD1.

    • Cap the vial tightly and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Inert Gas Purging: If possible, briefly purge the headspace of the vial with an inert gas (argon or nitrogen) before final capping to minimize oxidation.

  • Labeling: Clearly label the vial with the name of the compound (Prostaglandin D1), concentration (1 mg/mL), solvent (absolute ethanol), preparation date, and initials of the preparer.

Storage and Stability of this compound Solution

Proper storage is crucial to maintain the integrity of the PGD1 alcohol solution.

Solution TypeStorage TemperatureStabilityRecommendations
PGD1 in Absolute Ethanol (Stock Solution) -20°CExpected to be stable for at least 6 monthsStore in an amber, airtight vial. Minimize freeze-thaw cycles by preparing aliquots.
Aqueous Dilutions of PGD1 2-8°CNot recommended for more than one dayPrepare fresh for each experiment from the alcohol stock solution.

Prostaglandin D1 Signaling Pathway

PGD1 exerts its biological effects primarily through the Prostaglandin D2 receptor 1 (DP1).[4] The DP1 receptor is a G-protein coupled receptor (GPCR) that is coupled to a stimulatory G protein (Gs).[4][5] Activation of the DP1 receptor by PGD1 initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This increase in cAMP is a key mechanism for the inhibition of platelet aggregation.

PGD1_Signaling_Pathway PGD1 Prostaglandin D1 DP1 DP1 Receptor (GPCR) PGD1->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Platelet Aggregation PKA->Cellular_Response Leads to

Caption: PGD1 Signaling Pathway via the DP1 Receptor.

Experimental Protocol: Inhibition of ADP-Induced Platelet Aggregation

This protocol details an in vitro assay to determine the inhibitory effect of PGD1 on adenosine diphosphate (B83284) (ADP)-induced human platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • This compound stock solution (1 mg/mL)

  • ADP solution (e.g., 20 µM)

  • Human whole blood from healthy, consenting donors who have not taken anti-platelet medication.

  • 3.2% Sodium citrate (B86180) (anticoagulant)

  • Tyrode's buffer

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Light Transmission Aggregometer

  • Spectrophotometer

Protocol:

Part 1: Preparation of Platelet-Rich and Platelet-Poor Plasma

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Carefully collect the upper PRP layer.

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cells. The supernatant is the platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Part 2: Platelet Aggregation Assay

  • Working Solution Preparation: Prepare fresh serial dilutions of the PGD1 alcohol stock solution in an appropriate buffer (e.g., Tyrode's buffer) to achieve the desired final concentrations for the assay (e.g., in the nanomolar range).

  • Aggregometer Setup: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

  • Incubation:

    • Pipette the adjusted PRP into the aggregometer cuvettes with a stir bar.

    • Add the desired volume of the PGD1 working solution or vehicle control (the same concentration of ethanol as in the PGD1 solution) to the PRP.

    • Incubate the mixture for a short period (e.g., 1-2 minutes) at 37°C.

  • Induction of Aggregation: Add the ADP solution to the cuvette to induce platelet aggregation.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of PGD1 to the vehicle control. Calculate the IC₅₀ value (the concentration of PGD1 that inhibits 50% of the platelet aggregation).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the platelet aggregation inhibition assay.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Setup Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust->Setup Incubate Incubate PRP with PGD1 or Vehicle Control Setup->Incubate Induce Induce Aggregation with ADP Incubate->Induce Record Record Light Transmission Induce->Record Analyze Calculate % Inhibition Record->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for Platelet Aggregation Inhibition Assay.

References

Application Notes and Protocols for Cell-Based Assays to Study the Effects of Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of Prostaglandin D1, where the C-1 carboxyl group is replaced by a primary alcohol.[1][2] While the specific biological activities of PGD1 alcohol are not yet fully characterized, its structural similarity to PGD1 and the more extensively studied PGD2 suggests potential roles in various cellular processes. Prostaglandins (B1171923) are known to mediate their effects primarily through G-protein coupled receptors (GPCRs), influencing signaling pathways that control inflammation, apoptosis, cell proliferation, and cytoprotection.[3][4][5]

The well-documented interplay between prostaglandins and the cellular effects of alcohol (ethanol) presents a compelling reason to investigate PGD1 alcohol.[6][7][8] Prostaglandins have been shown to be involved in alcohol-induced damage and the subsequent cellular recovery processes.[9][10][11] Therefore, cell-based assays are invaluable tools for elucidating the potential therapeutic or pathological effects of PGD1 alcohol, particularly in the context of alcohol-related cellular stress.

These application notes provide a comprehensive overview of relevant cell-based assays and detailed protocols to investigate the biological effects of PGD1 alcohol. The focus is on assays for GPCR activation, cell viability, apoptosis, and the modulation of alcohol-induced cytotoxicity.

Predicted Signaling Pathways

Given that prostaglandins primarily signal through GPCRs, it is hypothesized that PGD1 alcohol will activate similar downstream pathways. The following diagram illustrates a generalized GPCR signaling cascade that can be investigated.

GPCR_Signaling_Pathway PGD1_Alcohol PGD1 Alcohol GPCR GPCR (e.g., DP1/DP2 Receptor) PGD1_Alcohol->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG, Ca2+) Effector->Second_Messenger Production Downstream Downstream Kinases (e.g., PKA, PKC) Second_Messenger->Downstream Activation Transcription Transcription Factors (e.g., CREB, NF-κB) Downstream->Transcription Activation/ Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) Transcription->Cellular_Response Gene Expression

Caption: Generalized GPCR signaling cascade for PGD1 alcohol.

Experimental Protocols

GPCR Activation Assays

To determine if PGD1 alcohol activates GPCRs, assays measuring downstream second messengers are essential.

a. cAMP Measurement Assay

Many prostaglandin receptors are coupled to Gs or Gi proteins, which modulate the activity of adenylyl cyclase and consequently intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture: Plate cells (e.g., HEK293 cells stably expressing a prostaglandin receptor of interest) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Aspirate the culture medium.

    • Add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add 50 µL of PGD1 alcohol at various concentrations (e.g., 1 nM to 10 µM). Include a known agonist as a positive control and vehicle as a negative control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection:

    • Lyse the cells according to the manufacturer's instructions of a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Perform the cAMP measurement following the kit's protocol.[12]

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for PGD1 alcohol.

b. Intracellular Calcium (Ca2+) Mobilization Assay

GPCRs coupled to Gq proteins activate phospholipase C, leading to an increase in intracellular calcium.[13][14]

Protocol:

  • Cell Culture: Plate cells (e.g., CHO-K1 cells expressing a relevant GPCR) in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Remove the culture medium.

    • Add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) loading buffer to each well.

    • Incubate at 37°C for 1 hour.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Set the reader to measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 490 nm/525 nm for Fluo-8).

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject 20 µL of PGD1 alcohol at various concentrations and continue recording fluorescence for 1-2 minutes to capture the transient calcium peak.

  • Data Analysis: Calculate the peak fluorescence intensity in response to different concentrations of PGD1 alcohol and plot a dose-response curve.

GPCR_Assay_Workflow cluster_cAMP cAMP Assay cluster_Ca2 Calcium Assay c1 Plate Cells c2 Add PGD1 Alcohol + PDE Inhibitor c1->c2 c3 Incubate (30 min) c2->c3 c4 Lyse Cells c3->c4 c5 Measure cAMP (HTRF/ELISA) c4->c5 ca1 Plate Cells ca2 Load with Calcium Dye ca1->ca2 ca3 Incubate (1 hr) ca2->ca3 ca4 Inject PGD1 Alcohol ca3->ca4 ca5 Measure Fluorescence ca4->ca5

Caption: Workflow for GPCR activation assays.

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the effect of PGD1 alcohol on cell health, both alone and in combination with ethanol (B145695).

a. MTS Assay for Cell Viability

The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan (B1609692) product.[5][15]

Protocol:

  • Cell Plating: Seed cells (e.g., HepG2 liver cells or Caco-2 intestinal cells) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of PGD1 alcohol.

    • For cytoprotection studies, pre-incubate cells with PGD1 alcohol for 1-2 hours before adding ethanol (e.g., 100-400 mM) for a further 24 hours.[10]

    • Include control wells: untreated cells, cells with PGD1 alcohol only, and cells with ethanol only.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

  • Incubation: Incubate the plate at 37°C for 1-4 hours, until a color change is apparent.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

b. LDH Release Assay for Cytotoxicity

Lactate dehydrogenase (LDH) is released from cells upon damage to the plasma membrane.

Protocol:

  • Experimental Setup: Plate and treat cells as described in the MTS assay protocol.

  • Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Measurement:

    • Use a commercially available LDH cytotoxicity assay kit.

    • Add the collected supernatant to the reaction mixture provided in the kit.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Assays

Prostaglandins can induce or inhibit apoptosis depending on the cell type and context.[16][17] These assays can determine if PGD1 alcohol has pro- or anti-apoptotic effects.

a. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[18]

Protocol:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with PGD1 alcohol, ethanol, or a combination, as described previously. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Reagent Addition:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the untreated control.

b. Annexin V Staining for Flow Cytometry

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[19][20]

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the compounds of interest for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add a fluorescently-labeled Annexin V conjugate (e.g., FITC) and a viability dye like Propidium Iodide (PI) or 7-AAD.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of Binding Buffer to each sample.

    • Analyze the cells on a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell_Health_Assay_Workflow cluster_Viability Viability/Cytotoxicity cluster_Apoptosis Apoptosis v1 Plate Cells & Treat (PGD1 Alcohol +/- Ethanol) v_mts Add MTS Reagent Measure Absorbance v1->v_mts v_ldh Collect Supernatant Measure LDH Activity v1->v_ldh a1 Plate Cells & Treat a_caspase Add Caspase-Glo® Reagent Measure Luminescence a1->a_caspase a_flow Stain with Annexin V/PI Analyze by Flow Cytometry a1->a_flow

References

Application Notes and Protocols for Prostaglandin D-Series in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Prostaglandin D1 Alcohol" does not correspond to a standardly recognized compound in neuroscience literature. It is likely that this refers to Prostaglandin (B15479496) D1 (PGD1) itself, its metabolites, or the broader class of D-series prostaglandins. Prostaglandin D2 (PGD2) is the most abundant and well-studied prostaglandin in the central nervous system.[1] Therefore, these application notes will focus on the established roles of PGD1 and, more extensively, PGD2 in neuroscience research.

Introduction

Prostaglandins (PGs) are lipid compounds derived from arachidonic acid that act as signaling molecules in a wide array of physiological and pathological processes. Within the central nervous system (CNS), D-series prostaglandins, particularly PGD2, are implicated in the regulation of sleep, body temperature, pain perception, and neuronal survival.[1][2] Understanding the function of these molecules and their signaling pathways is crucial for developing therapeutic strategies for neurodegenerative diseases and brain injury.

Mechanism of Action and Signaling Pathways

PGD2 exerts its effects through two distinct G protein-coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors. These receptors often have opposing effects on cellular function.[1][3]

  • DP1 Receptor Signaling: Activation of the DP1 receptor is generally associated with neuroprotective effects.[1][3][4] It is coupled to a Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets to promote cell survival.[1][3]

  • DP2 (CRTH2) Receptor Signaling: In contrast, activation of the DP2 receptor is often linked to pro-inflammatory and potentially neurotoxic outcomes.[1] This receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Below are diagrams illustrating these signaling pathways.

DP1_Signaling PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 Gs Gαs DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP ATP ATP ATP->cAMP converts PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates Survival Neuronal Survival CREB->Survival promotes DP2_Signaling PGD2 PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Gi Gαi DP2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreased conversion Inflammation Pro-inflammatory Response cAMP->Inflammation leads to Protocol1_Workflow Start Start: Primary Neuronal Culture (e.g., hippocampal neurons) Pretreat Pre-treatment: Incubate with PGD1/PGD2 (various concentrations) Start->Pretreat Induce Induce Excitotoxicity: Add Glutamate or NMDA Pretreat->Induce Incubate Incubate for 24 hours Induce->Incubate Assess Assess Neuronal Viability: - MTT Assay - LDH Assay - Cell Counting (e.g., NeuN staining) Incubate->Assess End End: Data Analysis Assess->End

References

Application Notes and Protocols: The Role of Prostaglandins in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Prostaglandin (B15479496) D1 Alcohol: Initial searches for "Prostaglandin D1 (PGD1) Alcohol," a synthetic analog of PGD1, indicate that there are currently no known reports of its biological activity.[1] This document will therefore focus on the broader, well-researched role of prostaglandins (B1171923), particularly PGD2 and PGE series, in the context of metabolic diseases, and the significant impact of ethanol (B145695) (alcohol) consumption on these pathways.

Introduction to Prostaglandins in Metabolic Regulation

Prostaglandins (PGs) are a group of physiologically active lipid compounds that play diverse and crucial roles in the body, including the regulation of inflammation, blood flow, and metabolic processes. They are derived from fatty acids, primarily arachidonic acid, through the cyclooxygenase (COX) pathway. In the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), prostaglandins and their signaling pathways are of significant interest to researchers. Dysregulation of PG metabolism has been implicated in the pathogenesis of these conditions, influencing insulin (B600854) sensitivity, adipocyte function, and chronic inflammation.

Key Prostaglandins in Metabolic Disease Research

While research on PGD1 is limited, other prostaglandins have been more extensively studied in relation to metabolic health:

  • Prostaglandin D2 (PGD2): Primarily known for its role in allergic responses and sleep regulation, PGD2 and its metabolites have also been linked to adipogenesis and insulin resistance. It can influence glucose and lipid metabolism, making its signaling pathway a target of interest in metabolic research.

  • Prostaglandin E2 (PGE2): PGE2 is a key mediator of inflammation, a process closely linked to metabolic dysfunction. Chronic low-grade inflammation is a hallmark of obesity and type 2 diabetes, and PGE2 plays a significant role in this process. It can also directly impact insulin signaling and glucose uptake in various tissues.

  • Prostaglandin F2α (PGF2α): PGF2α and its analogs are known to influence adipocyte differentiation and lipid accumulation.[2] Their role in adipogenesis and potential impact on insulin sensitivity are active areas of investigation.

The Influence of Ethanol on Prostaglandin Metabolism and Metabolic Disease

Ethanol consumption has a complex and often dose-dependent effect on prostaglandin metabolism, which in turn can influence the progression of metabolic diseases.

  • Acute vs. Chronic Effects: Acute ethanol exposure can lead to an increase in the production of certain prostaglandins, such as PGE1.[3] However, chronic alcohol consumption can deplete the precursors for prostaglandin synthesis, leading to a long-term deficiency.[3] This disruption can contribute to the development of alcoholic liver disease and other metabolic complications.[4]

  • Impact on Insulin Sensitivity: The relationship between alcohol consumption and insulin sensitivity is multifaceted. Some studies suggest that moderate alcohol intake may be associated with improved insulin sensitivity and a reduced risk of type 2 diabetes.[5][6][7] Conversely, heavy alcohol consumption is linked to an increased risk of developing type 2 diabetes and can impair glucose regulation.[8] The effects of alcohol on prostaglandin signaling are thought to be one of the mechanisms contributing to these divergent outcomes.

  • Obesity and Lipid Metabolism: Alcohol provides a significant source of calories, and heavy drinking is more consistently related to weight gain.[9][10] Chronic alcohol consumption can alter lipid metabolism, contributing to the accumulation of fat in the liver (steatosis), a key feature of alcoholic liver disease.[11] The interplay between alcohol, prostaglandins, and lipid-regulating pathways is a critical area of research.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the effects of alcohol on prostaglandin metabolism and related metabolic parameters.

Table 1: Effects of Chronic Alcohol Consumption on Platelet and Prostaglandin Metabolism

ParameterChronic AlcoholicsHealthy Controlsp-valueReference
Plasma Thromboxane B2 (pg/ml)400.8 +/- 36.5241.7 +/- 28.9< 0.025[12]
Ratio of 6-keto PGF1α to Thromboxane B20.31 +/- 0.030.62 +/- 0.13< 0.001[12]

Table 2: Meta-analysis of Moderate Alcohol Consumption on Glycemic Control in Non-Diabetic Subjects

Outcome MeasureStandardized Mean Difference (SMD)95% Confidence IntervalReference
Estimated Insulin Sensitivity0.08-0.09 to 0.24[7]
Fasting Glucose0.07-0.11 to 0.24[7]
HbA1c-0.62-1.01 to -0.23[7]
Fasting Insulin-0.19-0.35 to -0.02[7]

Experimental Protocols

The following are generalized protocols for investigating the effects of prostaglandins or ethanol on metabolic parameters in a research setting.

Protocol 1: In Vitro Assessment of Prostaglandin Effects on Adipocyte Differentiation and Insulin Signaling

Objective: To determine the effect of a specific prostaglandin (e.g., PGD2, PGE2) on the differentiation of pre-adipocytes into mature adipocytes and to assess insulin-stimulated glucose uptake.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS) and Calf Serum (CS)

  • Differentiation cocktail: Insulin, Dexamethasone, and Isobutylmethylxanthine (IBMX)

  • Prostaglandin of interest (e.g., PGD2)

  • Oil Red O staining solution

  • 2-deoxy-D-[³H]-glucose

  • Insulin solution

  • Lysis buffer for protein extraction

  • Antibodies for Western blotting (e.g., anti-AKT, anti-p-AKT)

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 pre-adipocytes in DMEM with 10% CS.

    • To induce differentiation, grow cells to confluence. Two days post-confluence, change the medium to DMEM with 10% FBS and the differentiation cocktail (Insulin, Dexamethasone, IBMX).

    • On day 2, replace the medium with DMEM, 10% FBS, and insulin.

    • From day 4 onwards, culture cells in DMEM with 10% FBS, changing the medium every 2 days.

    • The prostaglandin of interest can be added at various stages of differentiation to assess its impact.

  • Assessment of Adipogenesis (Oil Red O Staining):

    • On day 8-10 of differentiation, wash the cells with PBS and fix with 10% formalin.

    • Wash with water and stain with Oil Red O solution to visualize lipid droplets.

    • Quantify lipid accumulation by eluting the dye with isopropanol (B130326) and measuring absorbance.

  • Glucose Uptake Assay:

    • On day 8-10, serum-starve the mature adipocytes.

    • Wash with Krebs-Ringer-HEPES (KRH) buffer.

    • Stimulate with insulin for 30 minutes.

    • Add 2-deoxy-D-[³H]-glucose and incubate for 10 minutes.

    • Wash cells with ice-cold PBS to stop the uptake.

    • Lyse the cells and measure radioactivity using a scintillation counter.

  • Western Blotting for Insulin Signaling:

    • Treat mature adipocytes with or without insulin.

    • Lyse cells and collect protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against total AKT and phosphorylated AKT (a key protein in the insulin signaling pathway).

    • Use secondary antibodies and a chemiluminescent substrate for detection.

Protocol 2: In Vivo Assessment of Ethanol's Effect on Glucose Tolerance and Liver Metabolism in a Mouse Model

Objective: To evaluate the impact of chronic moderate ethanol consumption on glucose tolerance and hepatic steatosis in mice.

Materials:

  • C57BL/6J mice

  • Liquid diet (e.g., Lieber-DeCarli) with and without ethanol

  • Glucose solution for Glucose Tolerance Test (GTT)

  • Blood glucose meter

  • Reagents for liver triglyceride quantification

  • Histology supplies (formalin, paraffin, H&E stain)

Methodology:

  • Animal Model and Diet:

    • Acclimatize mice to the liquid diet.

    • Divide mice into two groups: a control group receiving the liquid diet and an experimental group receiving the liquid diet with ethanol (e.g., 4-5% v/v, providing ~36% of total calories).

    • Maintain the diets for a specified period (e.g., 4-6 weeks).

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight.

    • Measure baseline blood glucose from a tail snip.

    • Administer an intraperitoneal (IP) injection of glucose (e.g., 2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect blood and liver tissue.

    • Measure plasma insulin and other relevant biomarkers.

    • For liver triglyceride analysis, homogenize a portion of the liver and use a commercial kit for quantification.

    • For histology, fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess steatosis.

Visualizations

Signaling Pathways and Experimental Workflows

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGES PGE Synthase PGH2->PGES PGFS PGF Synthase PGH2->PGFS PGD2 PGD2 PGDS->PGD2 PGE2 PGE2 PGES->PGE2 PGF2a PGF2α PGFS->PGF2a Metabolic_Effects Metabolic Effects (Inflammation, Insulin Sensitivity, Adipogenesis) PGD2->Metabolic_Effects PGE2->Metabolic_Effects PGF2a->Metabolic_Effects

Caption: Simplified prostaglandin synthesis pathway from arachidonic acid.

Ethanol_Metabolism_Pathway Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde ADH->Acetaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Acetate Acetate ALDH->Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA Metabolic_Consequences Metabolic Consequences (Altered NADH/NAD+ ratio, Fatty Acid Synthesis, Inhibition of Gluconeogenesis) AcetylCoA->Metabolic_Consequences

Caption: Overview of the major pathway for ethanol metabolism.

Adipocyte_Differentiation_Workflow cluster_analysis Start 3T3-L1 Pre-adipocytes Induction Induce Differentiation (Insulin, Dexamethasone, IBMX) +/- Prostaglandin Start->Induction Maturation Mature Adipocytes Induction->Maturation Analysis Analysis OilRedO Oil Red O Staining (Lipid Accumulation) GlucoseUptake Glucose Uptake Assay (Insulin Sensitivity) WesternBlot Western Blot (Signaling Proteins)

Caption: Experimental workflow for in vitro adipocyte differentiation studies.

References

Troubleshooting & Optimization

Improving Prostaglandin D1 Alcohol stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostaglandin (B15479496) D1 Alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Prostaglandin D1 Alcohol in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is expected to be stable for at least one year.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF). This compound is readily soluble in these solvents. For example, a stock solution can be made by dissolving the compound in ethanol to a concentration of 10 mg/mL. These stock solutions should be stored at -20°C.

Q3: Can I store this compound in an aqueous solution?

A3: It is strongly advised not to store this compound in aqueous solutions for extended periods. Aqueous solutions should be prepared fresh for each experiment. If temporary storage is unavoidable, it should be for no longer than one day at 2-8°C and ideally in a slightly acidic buffer.

Q4: What are the main factors that affect the stability of this compound in aqueous solutions?

A4: The primary factors affecting stability are pH and temperature. Prostaglandins (B1171923) are generally unstable in neutral to basic aqueous solutions (pH > 7) and at room temperature or higher.[1][2][3] Degradation is accelerated with increasing pH and temperature.

Q5: What are the expected degradation products of this compound?

A5: Prostaglandins of the D and E series, which are structurally similar, are known to undergo dehydration in aqueous solutions to form Prostaglandin A (PGA) and subsequently Prostaglandin B (PGB) analogs.[1][2][4] Therefore, the primary degradation products of this compound are likely to be PGA1 alcohol and PGB1 alcohol.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound in the aqueous experimental buffer.Prepare fresh aqueous solutions of this compound for each experiment from a frozen organic stock. Use a slightly acidic buffer (pH ~4-6) for your experiments if the biological system allows.
Inconsistent results between experiments. Inconsistent preparation and handling of this compound solutions.Standardize your protocol for preparing and handling this compound solutions. Ensure the final concentration of the organic solvent from the stock solution is consistent and low enough to not affect the experiment.
Precipitate forms when diluting the stock solution into an aqueous buffer. The solubility of this compound in the aqueous buffer has been exceeded.Ensure the final concentration in the aqueous buffer is within the solubility limits. Gentle warming or brief sonication may help dissolve the precipitate, but be cautious as heat can accelerate degradation.
Rapid degradation is observed even with fresh solutions. The pH of the aqueous buffer is too high (neutral or basic).Check the pH of your buffer. If possible, adjust to a slightly acidic pH (4-6) to improve stability.[3][5]

Data on Prostaglandin Stability

The stability of prostaglandins is highly dependent on pH and temperature. Below is a summary of stability data for Prostaglandin E2 (PGE2), a structurally related compound, which can serve as a proxy for understanding the stability of this compound.

Table 1: Effect of pH on the Stability of PGE2 in Aqueous Solution at 25°C

pHTime for 10% Loss of Potency (Hours)
3-4133
653
842
94.2
100.42 (25 minutes)

Data adapted from product information for Prostaglandin E2.[6]

Table 2: Stability of PGE1 in Different Aqueous Solutions at 37°C

SolutionpHRemaining PGE1 after 14 daysRemaining PGE1 after 32 days
Isotonic Saline4.5>5%25%
0.1 M Phosphate (B84403) Buffered Water7.4<5%Not reported
0.01 M Phosphate Buffered Isotonic Saline4.7>5%25%

Data from a study on the stability of Prostaglandin E1.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions

1. Preparation of Organic Stock Solution (e.g., 10 mg/mL in Ethanol): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound in a sterile vial. c. Add the appropriate volume of absolute ethanol to achieve a concentration of 10 mg/mL. d. Vortex gently to ensure complete dissolution. e. Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.

2. Preparation of Aqueous Working Solution: a. Thaw a single aliquot of the organic stock solution. b. Dilute the stock solution into your desired aqueous buffer (preferably with a pH between 4 and 6) to the final working concentration immediately before use. c. Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%) to avoid affecting the experimental system.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and specific experimental conditions.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • A common mobile phase for prostaglandin analysis is a mixture of an acidic aqueous buffer and an organic solvent. For example, a gradient of acetonitrile (B52724) in a phosphate buffer at pH 3.[7]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 25°C
  • Detection Wavelength: Prostaglandins without a chromophore have low UV absorbance and are typically detected at low wavelengths, such as 205 nm.[7]

4. Sample Preparation for Stability Study: a. Prepare an aqueous solution of this compound at a known concentration in the buffer of interest. b. Divide the solution into several aliquots and store them under the desired stress conditions (e.g., different temperatures, pH values). c. At specified time points, withdraw an aliquot and inject it into the HPLC system.

5. Data Analysis: a. Monitor the decrease in the peak area of the parent this compound over time. b. Identify and quantify the formation of degradation products (e.g., PGA1 alcohol). c. The stability is often reported as the percentage of the initial concentration remaining at each time point.

Visualizations

degradation_pathway PGD1_Alcohol This compound PGA1_Alcohol Prostaglandin A1 Alcohol PGD1_Alcohol->PGA1_Alcohol Dehydration (Acid or Base Catalyzed) PGB1_Alcohol Prostaglandin B1 Alcohol PGA1_Alcohol->PGB1_Alcohol Isomerization (Base Catalyzed)

Caption: Degradation pathway of this compound in aqueous solution.

experimental_workflow cluster_prep Preparation cluster_stress Stability Study cluster_analysis Analysis prep_stock Prepare Organic Stock Solution prep_aqueous Prepare Aqueous Working Solution prep_stock->prep_aqueous stress_conditions Incubate under Stress Conditions (e.g., different pH, temp) prep_aqueous->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis and Quantification hplc->data_analysis troubleshooting_tree start Inconsistent or No Activity? q1 Is the aqueous solution prepared fresh? start->q1 a1_no Prepare fresh solution before each experiment. q1->a1_no No q2 What is the pH of the aqueous buffer? q1->q2 Yes end Problem likely resolved. a1_no->end a2_neutral Use a slightly acidic buffer (pH 4-6) if possible. q2->a2_neutral Neutral/Basic q3 How was the stock solution stored? q2->q3 Acidic a2_neutral->end a3_improper Store stock at -20°C and avoid freeze-thaw cycles. q3->a3_improper Improperly q3->end Properly a3_improper->end

References

Prostaglandin D1 Alcohol solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Prostaglandin D1 (PGD1) Alcohol in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 (PGD1) Alcohol and what is its known biological activity?

A1: Prostaglandin D1 (PGD1) Alcohol is a synthetic analog of PGD1 where the C-1 carboxyl group is replaced by a primary alcohol.[1][2] To date, there are no known reports on its specific biological activity.[1] However, its parent compound, PGD1, is known to be an inhibitor of ADP-induced platelet aggregation.[1] Like other prostaglandins, it is presumed to interact with prostanoid receptors.[3]

Q2: What is the solubility of PGD1 Alcohol in common solvents?

A2: PGD1 Alcohol is soluble in several organic solvents but has very limited solubility in aqueous solutions like PBS. It is typically supplied as a crystalline solid.[1] The solubility in various solvents is summarized in the table below.

Q3: How should I prepare a stock solution of PGD1 Alcohol?

A3: It is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol (B145695), DMSO, or DMF.[1] Ethanol is often preferred for cell culture applications to minimize solvent-induced cytotoxicity.[4] For example, you can prepare a 10 mg/mL stock solution in ethanol.

Q4: How do I dilute the PGD1 Alcohol stock solution into my cell culture medium?

A4: To minimize precipitation, the organic stock solution should be diluted serially in your cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to your cells, typically below 0.1%.[4][5]

Q5: What are the recommended storage conditions for PGD1 Alcohol and its stock solutions?

A5: PGD1 Alcohol as a solid is stable for at least one year when stored at -20°C.[1] Stock solutions in organic solvents should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[4]

Troubleshooting Guide

Issue 1: Precipitation or cloudiness observed in the cell culture medium after adding PGD1 Alcohol.
  • Possible Cause 1: Poor aqueous solubility of PGD1 Alcohol.

    • Solution: PGD1 Alcohol has very low solubility in aqueous solutions like PBS (75 µg/ml).[1] Direct dilution of a highly concentrated stock solution into the medium can cause it to crash out of solution. To avoid this, perform a stepwise or serial dilution of the stock solution into the pre-warmed cell culture medium while gently vortexing or mixing.

  • Possible Cause 2: High final concentration of the organic solvent.

    • Solution: While PGD1 Alcohol is soluble in organic solvents, a high concentration of these solvents in the aqueous culture medium can lead to precipitation. Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in your cell culture medium is kept to a minimum, ideally below 0.1%.[4][5]

  • Possible Cause 3: Interaction with components in the culture medium.

    • Solution: Serum and other proteins in the culture medium can sometimes interact with hydrophobic compounds. Try reducing the serum concentration temporarily during the initial addition of PGD1 Alcohol, or use a serum-free medium if your experimental design allows.

  • Possible Cause 4: Temperature changes.

    • Solution: Temperature shifts can cause components to precipitate out of the solution. Always use pre-warmed media for dilutions and avoid rapid temperature changes.

Issue 2: Inconsistent or unexpected experimental results.
  • Possible Cause 1: Degradation of PGD1 Alcohol.

    • Solution: Prostaglandins can be sensitive to pH and temperature. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[4]

  • Possible Cause 2: Inaccurate concentration of the working solution.

    • Solution: Ensure accurate pipetting when preparing stock and working solutions. Due to the small volumes often used, minor inaccuracies can lead to significant variations in the final concentration.

  • Possible Cause 3: Biological activity of the solvent.

    • Solution: The organic solvent used to dissolve PGD1 Alcohol may have its own biological effects. Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to deliver the PGD1 Alcohol.

Data Presentation

Table 1: Solubility of Prostaglandin D1 Alcohol

SolventApproximate Solubility
DMF10 mg/ml[1]
DMSO10 mg/ml[1][6]
Ethanol15 mg/ml[1]
PBS (pH 7.2)75 µg/ml[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of PGD1 Alcohol in Ethanol
  • Materials:

    • This compound (crystalline solid)

    • Anhydrous ethanol

    • Sterile microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the vial of PGD1 Alcohol to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of PGD1 Alcohol in a sterile container.

    • Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mg/mL. For example, to 1 mg of PGD1 Alcohol, add 100 µL of ethanol.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution of PGD1 Alcohol in Cell Culture Medium
  • Materials:

    • 10 mg/mL PGD1 Alcohol stock solution in ethanol

    • Pre-warmed, sterile cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the 10 mg/mL PGD1 Alcohol stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µg/mL working solution from a 10 mg/mL stock, you can perform a 1:1000 dilution. This can be done in multiple steps to ensure proper mixing and avoid precipitation.

    • Ensure the final ethanol concentration in the medium is below 0.1%.

    • Gently mix the working solution before adding it to your cell culture.

Visualizations

PGD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD1 PGD1 Alcohol DP1 DP1 Receptor PGD1->DP1 Binds G_protein Gs Protein DP1->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression Regulates Troubleshooting_Workflow Start Precipitation observed in cell culture medium Check_Solvent_Conc Is final solvent concentration < 0.1%? Start->Check_Solvent_Conc Check_Dilution Was a serial dilution performed in pre-warmed medium? Check_Solvent_Conc->Check_Dilution Yes High_Solvent High solvent concentration Check_Solvent_Conc->High_Solvent No Check_Stock Was a fresh aliquot of stock solution used? Check_Dilution->Check_Stock Yes Improper_Dilution Improper dilution technique Check_Dilution->Improper_Dilution No Old_Stock Potential stock degradation Check_Stock->Old_Stock No End Problem Resolved Check_Stock->End Yes Solution1 Adjust dilution to lower solvent concentration High_Solvent->Solution1 Solution2 Use serial dilution in pre-warmed medium Improper_Dilution->Solution2 Solution3 Prepare fresh dilutions from a new stock aliquot Old_Stock->Solution3 Solution1->End Solution2->End Solution3->End

References

Preventing degradation of Prostaglandin D1 Alcohol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prostaglandin (B15479496) D1 Alcohol

Welcome to the technical support center for Prostaglandin D1 Alcohol (PGD1 Alcohol). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of PGD1 Alcohol during experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For long-term stability, PGD1 Alcohol should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is expected to be stable for at least one year.[1] Some suppliers may ship the product on wet ice.[1]

Q2: What is the best way to prepare a stock solution of PGD1 Alcohol?

It is recommended to prepare stock solutions fresh before use. PGD1 Alcohol is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1] For cell culture experiments, the stock solution should be diluted into the culture medium immediately before use. To avoid potential cell toxicity, the final concentration of DMSO should be kept low, typically below 0.1%.[2]

Q3: Can I store PGD1 Alcohol in an aqueous solution?

It is not recommended to store PGD1 Alcohol in aqueous solutions for more than one day.[3] Prostaglandins (B1171923), in general, are less stable in aqueous buffers. If you must prepare an aqueous solution, it should be made immediately before use. The solubility of PGD1 Alcohol in PBS (pH 7.2) is limited.[1]

Q4: What are the main factors that can cause degradation of PGD1 Alcohol?

Based on studies of related prostaglandins like PGE1, the primary factors contributing to degradation are:

  • Temperature: Higher temperatures accelerate degradation.[4]

  • pH: Prostaglandins are generally unstable in basic solutions (pH > 7.4).[3] Acidic conditions can also lead to degradation.[5]

  • Time: The longer the prostaglandin is in solution, the greater the extent of degradation.[4]

  • Solvent: The choice of solvent can impact stability. While organic solvents are suitable for stock solutions, prolonged storage in certain solvents can be problematic.

  • Light: Some prostaglandins are light-sensitive. It is good practice to protect solutions from prolonged exposure to light.[2][5]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

This could be a sign of PGD1 Alcohol degradation.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Solution:

    • Verify Storage Conditions: Ensure the solid compound has been consistently stored at -20°C.

    • Prepare Fresh Solutions: Always prepare fresh stock and working solutions for each experiment. Avoid using old solutions.

    • Control for Solvent Effects: Ensure that the concentration of the organic solvent used to dissolve PGD1 Alcohol is consistent across all experiments and is at a level that does not affect the experimental system.[3]

    • Perform a Quality Control Check: If possible, use an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your solution.[5][6]

Issue 2: Difficulty dissolving PGD1 Alcohol in aqueous buffer.

  • Possible Cause: PGD1 Alcohol has limited solubility in aqueous solutions.[1]

  • Solution:

    • Prepare an Organic Stock Solution: First, dissolve the PGD1 Alcohol in an organic solvent like DMSO or ethanol at a higher concentration.[1]

    • Dilute into Aqueous Buffer: Gradually add the aqueous buffer to the organic stock solution while vortexing to facilitate dissolution. Be aware that the final concentration in the aqueous buffer will be limited by its solubility.

Issue 3: Observing a decrease in the activity of PGD1 Alcohol over the course of an experiment.

  • Possible Cause: The compound is likely degrading in the experimental medium over time.

  • Solution:

    • Time-Course Experiment: Design your experiments to be as short as possible. If longer incubation times are necessary, consider adding the PGD1 Alcohol at multiple time points.

    • Maintain Optimal pH: Ensure the pH of your experimental medium is within a stable range for prostaglandins (ideally around pH 7.2).[1] Avoid basic conditions.[3]

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down degradation.

Quantitative Data on Prostaglandin Stability

While specific quantitative data for PGD1 Alcohol is limited, the following table, based on studies of the closely related PGE1, illustrates the impact of temperature and time on stability in an aqueous solution.

TemperatureTimeStability of PGE1 in 10% Dextrose Solution
30°C48 hours≥90.0%
30°C72 hours<90.0%
30°C168 hours<90.0%

Data extrapolated from a study on PGE1 stability.[5][6]

Experimental Protocols

Protocol 1: Preparation of PGD1 Alcohol Stock Solution

  • Weighing: Allow the vial of crystalline PGD1 Alcohol to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration. For example, to prepare a 10 mg/ml stock solution in DMSO.[1]

  • Mixing: Vortex the solution until the PGD1 Alcohol is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C. It is recommended to use fresh stock solutions for optimal results.[2]

Visualizations

experimental_workflow Experimental Workflow for PGD1 Alcohol Handling cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting storage Store Solid PGD1 Alcohol at -20°C weigh Equilibrate to RT and Weigh storage->weigh 1. dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve 2. aliquot Aliquot Stock Solution dissolve->aliquot 3. dilute Dilute Stock into Aqueous Medium dissolve->dilute 5. (For Immediate Use) store_stock Store Stock at -20°C aliquot->store_stock 4. (Optional) store_stock->dilute 5. (From Stored Stock) run_exp Perform Experiment dilute->run_exp 6. analyze Analyze Results run_exp->analyze 7. troubleshoot Troubleshoot Inconsistent Results analyze->troubleshoot If Needed troubleshoot->storage Check Protocol

Caption: A workflow for handling PGD1 Alcohol to minimize degradation.

degradation_pathway Potential Degradation Pathway of PGD1 Alcohol cluster_conditions Contributing Factors PGD1_Alcohol This compound PGA1_Analog PGA1 Analog (Dehydration Product) PGD1_Alcohol->PGA1_Analog Dehydration (Acidic/Basic Conditions) Other_Products Other Degradation Products PGD1_Alcohol->Other_Products Oxidation/Other Reactions PGB1_Analog PGB1 Analog (Isomerization Product) PGA1_Analog->PGB1_Analog Isomerization (Base-catalyzed) Temp High Temperature pH Non-neutral pH Time Extended Time in Solution Light Light Exposure

Caption: A potential degradation pathway for PGD1 Alcohol based on related prostaglandins.

References

Troubleshooting Prostaglandin D1 Alcohol dose-response variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostaglandin (B15479496) D1 (PGD1) alcohol. The content is designed to address potential dose-response variability and other common issues encountered during experimentation.

Disclaimer: Prostaglandin D1 (PGD1) alcohol is a synthetic analog of PGD1.[1][2] Currently, there are no known reports of its biological activity.[2] Therefore, this guide focuses on general principles and troubleshooting strategies for prostaglandin assays that may be adapted for the investigation of PGD1 alcohol.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our dose-response curves for PGD1 alcohol. What are the potential causes?

A1: Dose-response variability in prostaglandin assays can stem from several factors. These can be broadly categorized into three areas:

  • Reagent and Compound Integrity: This includes issues with the stability, storage, and handling of PGD1 alcohol and other reagents.

  • Experimental System: This encompasses the health and consistency of the cell lines or animal models used, as well as the specific assay conditions.

  • Assay Procedure: This relates to the technical execution of the experiment, including pipetting accuracy, incubation times, and the detection method.

Q2: How should PGD1 alcohol be stored and handled to ensure its stability?

A2: Proper storage and handling are critical for maintaining the integrity of PGD1 alcohol. According to manufacturer recommendations, PGD1 alcohol should be stored at -20°C.[2] It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. When preparing stock solutions, use high-purity solvents such as DMF, DMSO, or ethanol.[2] For aqueous buffers, it's important to be aware of the compound's solubility limits.[2] Always prepare fresh dilutions for each experiment from a stock solution.

Q3: What are the key considerations for our cell-based assays to ensure reproducible results?

A3: For cell-based assays, consistency is paramount. Key factors to control include:

  • Cell Health and Passage Number: Use cells with a consistent and low passage number. Senescent cells can exhibit altered signaling pathways.

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can impact the response to stimuli.

  • Serum and Media Components: The presence of serum and other media components can interfere with the assay. Consider using serum-free media for the duration of the experiment if possible.

  • Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the PGD1 alcohol) to account for any effects of the solvent on the cells.

Q4: Can the solvent used to dissolve PGD1 alcohol affect the experiment?

A4: Yes, the solvent can have a significant impact. High concentrations of solvents like DMSO can be toxic to cells or interfere with the assay. It is crucial to:

  • Keep the final solvent concentration low and consistent across all wells (typically below 0.5%).

  • Run a vehicle control with the same concentration of solvent as the highest dose of PGD1 alcohol to assess any solvent-specific effects.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
Inconsistent Cell Seeding Mix cell suspension thoroughly before seeding. Seed cells evenly across the plate.
Edge Effects Avoid using the outer wells of the plate for critical samples. Fill the outer wells with media or buffer to maintain a humid environment.
Compound Precipitation Visually inspect wells for precipitate. If observed, consider using a lower concentration range or a different solvent system.
Issue 2: Poor or No Dose-Response
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions of PGD1 alcohol for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Concentration Range Perform a wider range of concentrations in a pilot experiment to identify the active range.
Assay Sensitivity Ensure the detection method is sensitive enough to measure the expected response. Check the dynamic range of the assay.
Cell Responsiveness Verify that the cells are responsive to a known positive control for the pathway of interest.
Issue 3: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Reagent Lot-to-Lot Variability Qualify new lots of critical reagents (e.g., serum, media, enzymes) before use in experiments.
Variation in Incubation Times Use a timer to ensure consistent incubation periods for all steps of the assay.
Changes in Cell Culture Conditions Maintain consistent cell culture practices, including media formulation, passage number, and confluency.
Instrument Performance Perform regular maintenance and calibration of laboratory equipment (e.g., plate readers, incubators).

Experimental Protocols

General Protocol for a Cell-Based Dose-Response Assay
  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of PGD1 alcohol in an appropriate solvent (e.g., DMSO). Further dilute in cell culture media to the final desired concentrations.

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of PGD1 alcohol. Include a vehicle control and a positive control if available.

  • Incubation: Incubate the cells for a predetermined period.

  • Assay Readout: Perform the assay to measure the biological response of interest (e.g., ELISA for cytokine production, measurement of second messengers like cAMP, or a cell viability assay).

  • Data Analysis: Plot the response against the log of the PGD1 alcohol concentration to generate a dose-response curve and determine parameters like EC50 or IC50.

Signaling Pathways and Workflows

PGD1_Signaling_Pathway Hypothetical PGD1 Alcohol Signaling Pathway PGD1_Alcohol PGD1 Alcohol Receptor Prostaglandin Receptor (e.g., DP1/DP2) PGD1_Alcohol->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Signaling Downstream Signaling Cascades Second_Messenger->Downstream_Signaling Activates Biological_Response Biological Response Downstream_Signaling->Biological_Response Leads to Dose_Response_Workflow Experimental Workflow for Dose-Response Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells Cell_Treatment 3. Treat Cells Cell_Seeding->Cell_Treatment Compound_Dilution 2. Prepare PGD1 Alcohol Dilutions Compound_Dilution->Cell_Treatment Incubation 4. Incubate Cell_Treatment->Incubation Assay_Readout 5. Measure Response Incubation->Assay_Readout Data_Plotting 6. Plot Data Assay_Readout->Data_Plotting Curve_Fitting 7. Fit Dose-Response Curve Data_Plotting->Curve_Fitting Parameter_Determination 8. Determine EC50/IC50 Curve_Fitting->Parameter_Determination Troubleshooting_Logic Troubleshooting Decision Tree Start Variable Dose-Response Check_Replicates High variability in replicates? Start->Check_Replicates Check_Response Poor or no response? Start->Check_Response Check_Consistency Inconsistent between experiments? Start->Check_Consistency Check_Replicates->Check_Response No Fix_Pipetting Review pipetting technique, calibrate pipettes, check for edge effects. Check_Replicates->Fix_Pipetting Yes Check_Response->Check_Consistency No Fix_Compound Verify compound integrity, check concentration range, assess assay sensitivity. Check_Response->Fix_Compound Yes Fix_Conditions Standardize reagents, cell culture conditions, and instrument settings. Check_Consistency->Fix_Conditions Yes End Consult further resources Check_Consistency->End No Fix_Pipetting->End Fix_Compound->End Fix_Conditions->End

References

Technical Support Center: Optimizing Prostaglandin D1 Alcohol (PGD1-OH) Concentration for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the characterization and optimization of Prostaglandin (B15479496) D1 Alcohol (PGD1-OH) concentration for in-vitro assays. As a synthetic analog of Prostaglandin D1 (PGD1) with no currently known biological activity, this guide focuses on establishing a framework for the initial characterization of this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 Alcohol (PGD1-OH) and what is its expected biological activity?

A1: this compound (PGD1-OH) is a synthetic analog of Prostaglandin D1 (PGD1).[1] While there are no known reports on the biological activity of PGD1-OH, its parent compound, PGD1, is known to be an inhibitor of ADP-induced platelet aggregation in humans. Therefore, it is plausible that PGD1-OH may exhibit similar activity. Initial characterization should focus on assays sensitive to prostaglandin-like activity, such as platelet aggregation and cAMP modulation.

Q2: How should I prepare and store stock solutions of PGD1-OH?

A2: Proper preparation and storage of PGD1-OH are critical for reproducible results. Based on available solubility data, stock solutions can be prepared in various organic solvents. For long-term storage, it is advisable to store PGD1-OH as a stock solution in a non-aqueous solvent at -20°C or lower to minimize degradation. Prostaglandins (B1171923), in general, have limited stability in aqueous solutions.[2][3]

Q3: What is a suitable starting concentration range for PGD1-OH in a cell-based assay?

A3: For a novel compound like PGD1-OH, a broad concentration range should be tested initially. A typical starting range for prostaglandins and their analogs is from low nanomolar (nM) to high micromolar (µM). A dose-response experiment is essential to determine the optimal concentration range for your specific cell type and assay. It is recommended to start with a wide range, for example, from 1 nM to 100 µM.

Q4: How can I assess the potential cytotoxicity of PGD1-OH?

A4: It is crucial to determine the cytotoxic potential of PGD1-OH in your chosen cell line to distinguish between specific biological effects and those caused by cell death. Standard cell viability assays, such as MTT, MTS, or ATP-based assays, can be used.[4] These should be performed in parallel with your functional assays. Some prostaglandin analogs have been shown to exhibit cytotoxicity, which can be dependent on the compound, its concentration, and the cell type.[5][6][7][8]

Q5: What is the expected stability of PGD1-OH in cell culture media?

A5: The stability of prostaglandins in aqueous solutions, including cell culture media, is often limited and can be pH-dependent. While specific data for PGD1-OH is unavailable, other prostaglandins like PGE1 and PGE2 have shown degradation over time in culture conditions.[3] It is recommended to prepare fresh dilutions of PGD1-OH in your assay medium for each experiment and minimize the pre-incubation time.

Data Presentation

Table 1: Solubility of this compound (PGD1-OH)

SolventSolubility
DMSO10 mg/mL
Ethanol (B145695)15 mg/mL
DMF10 mg/mL
PBS (pH 7.2)75 µg/mL

Data sourced from publicly available information. It is recommended to verify solubility in your specific laboratory conditions.

Table 2: Hypothetical Dose-Response Ranges for Initial PGD1-OH Screening

Assay TypeSuggested Starting Concentration Range
Platelet Aggregation10 nM - 100 µM
cAMP Measurement1 nM - 10 µM
Cell Viability (Cytotoxicity)100 nM - 200 µM

These are suggested starting ranges and should be optimized for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of PGD1-OH Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Based on the provided solubility data, dissolve PGD1-OH in a suitable organic solvent like DMSO or ethanol to a final concentration of 10 mM.

    • For example, to prepare a 10 mM stock solution from 1 mg of PGD1-OH (Molecular Weight: 340.5 g/mol ), dissolve it in 293.7 µL of DMSO.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9][10] A vehicle control (medium with the same final solvent concentration) must be included in all experiments.

Protocol 2: Cell Viability (MTT) Assay

This protocol is to assess the cytotoxic effects of PGD1-OH.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PGD1-OH in culture medium. Include a vehicle control (medium with solvent only). Remove the old medium from the wells and add 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Platelet Aggregation Assay

This assay can be used to investigate the potential inhibitory effect of PGD1-OH on platelet aggregation, similar to its parent compound, PGD1.

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

  • Assay Procedure:

    • Pre-warm the PRP to 37°C.

    • Add a specific volume of PRP to an aggregometer cuvette with a stir bar.

    • Add different concentrations of PGD1-OH or vehicle control and incubate for a short period (e.g., 1-5 minutes).

    • Induce platelet aggregation by adding an agonist such as ADP (adenosine diphosphate).

    • Monitor the change in light transmittance over time using a platelet aggregometer.

Protocol 4: cAMP Measurement Assay

This assay can determine if PGD1-OH signals through G-protein coupled receptors that modulate cyclic AMP (cAMP) levels.

  • Cell Culture and Treatment:

    • Plate cells expressing potential prostaglandin receptors (e.g., DP1 or DP2) in a suitable assay plate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of PGD1-OH or a known agonist/antagonist as a control.

    • Incubate for a specified time to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based). Follow the manufacturer's instructions for the specific kit.

Troubleshooting Guides

Issue 1: No observable effect of PGD1-OH in functional assays.

Possible Cause Troubleshooting Step
PGD1-OH is inactive in the chosen assay/cell line.Test a different cell line that is known to respond to other prostaglandins. Consider a different assay, such as a receptor binding assay.
Incorrect concentration range.Test a wider range of concentrations, including higher concentrations if no cytotoxicity is observed.
Compound degradation.Prepare fresh working solutions for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells.
Compound precipitation.Visually inspect the wells for any precipitate. If observed, lower the concentration or try a different solvent for the stock solution.

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Inaccurate pipetting of PGD1-OH.Calibrate pipettes regularly. Use low-retention pipette tips.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.

Issue 3: Unexpected cytotoxicity observed.

| Possible Cause | Troubleshooting Step | | Solvent toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent toxicity control curve.[9][10] | | High compound concentration. | Test a lower concentration range of PGD1-OH. | | Contamination of stock solution or media. | Use sterile techniques for all solution preparations. Test media for contamination. |

Mandatory Visualizations

PGD1_OH_Characterization_Workflow cluster_prep Preparation cluster_assays Initial Assays cluster_optimization Optimization cluster_analysis Data Analysis prep_stock Prepare PGD1-OH Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Fresh Working Solutions in Media prep_stock->prep_working cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_working->cytotoxicity functional Functional Assays (e.g., Platelet Aggregation, cAMP) prep_working->functional dose_response Dose-Response Curve Generation cytotoxicity->dose_response Determine Non-Toxic Range functional->dose_response time_course Time-Course Experiment dose_response->time_course At Optimal Concentration calc_ec50 Calculate EC50/IC50 time_course->calc_ec50 determine_moa Determine Mechanism of Action calc_ec50->determine_moa

Caption: Workflow for the in-vitro characterization of this compound.

Prostaglandin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD1_OH This compound (Hypothetical Ligand) DP1_Receptor DP1 Receptor (GPCR) PGD1_OH->DP1_Receptor Binds to G_protein_s Gs DP1_Receptor->G_protein_s Activates AC Adenylate Cyclase G_protein_s->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical signaling pathway for PGD1-OH via the DP1 receptor.

Troubleshooting_Logic_Tree Start Assay Shows No Effect Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Yes_Conc Yes Check_Concentration->Yes_Conc No_Conc No Check_Concentration->No_Conc Check_Viability Is there unexpected cytotoxicity? Yes_Via Yes Check_Viability->Yes_Via No_Via No Check_Viability->No_Via Check_Stability Could the compound be degrading? Yes_Stab Yes Check_Stability->Yes_Stab No_Stab No Check_Stability->No_Stab Check_Solubility Is the compound precipitating? Yes_Sol Yes Check_Solubility->Yes_Sol No_Sol No Check_Solubility->No_Sol Yes_Conc->Check_Viability Action_Conc Action: Test a wider concentration range. No_Conc->Action_Conc Action_Via Action: Lower concentration, check solvent toxicity. Yes_Via->Action_Via No_Via->Check_Stability Action_Stab Action: Prepare fresh solutions, reduce incubation time. Yes_Stab->Action_Stab No_Stab->Check_Solubility Action_Sol Action: Lower concentration, try new solvent. Yes_Sol->Action_Sol Conclusion Conclusion: Compound may be inactive in this assay. No_Sol->Conclusion

Caption: Troubleshooting logic tree for unexpected in-vitro assay results.

References

Off-target effects of Prostaglandin D1 Alcohol in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers on Investigating Potential Off-Target Effects in Cellular Models

Prostaglandin (B15479496) D1 Alcohol (PGD1-OH) is a synthetic analog of Prostaglandin D1 (PGD1), where the C-1 carboxyl group has been replaced by a primary alcohol.[1] While PGD1 is a known inhibitor of ADP-induced platelet aggregation, there are currently no known reports on the specific biological activity of PGD1-OH. This guide provides researchers, scientists, and drug development professionals with a framework for investigating the potential off-target effects of PGD1-OH in cellular models. It includes troubleshooting advice, frequently asked questions, and detailed experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target receptors for PGD1-OH?

A1: Given that PGD1-OH is an analog of PGD1, its off-target effects may be mediated through interactions with receptors for other prostaglandins. The primary targets for PGD1 are the DP1 and DP2 (also known as CRTH2) receptors. However, off-target binding could potentially occur at receptors for other prostanoids like PGE2 (EP receptors), PGF2α (FP receptor), PGI2 (IP receptor), and thromboxane (B8750289) A2 (TP receptor). Cross-reactivity with these receptors is a common phenomenon for prostaglandin analogs.

Q2: What are the initial steps to screen for off-target effects of PGD1-OH?

A2: A tiered approach is recommended. Start with a broad panel of receptor binding assays for various prostanoid receptors. This can be followed by functional assays (e.g., cAMP measurement for Gs-coupled receptors, or calcium mobilization for Gq-coupled receptors) in cell lines expressing these receptors. It is also advisable to perform a broader screen, such as a kinase panel or a safety screen that includes a variety of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Q3: How can I distinguish between on-target and off-target effects in my cellular model?

A3: To differentiate between on-target and off-target effects, consider the following strategies:

  • Use of selective antagonists: If you observe an effect, try to block it with selective antagonists for the suspected off-target receptor.

  • Knockout/knockdown models: Utilize cell lines where the suspected off-target receptor has been knocked out or its expression has been knocked down using techniques like CRISPR-Cas9 or siRNA.

  • Dose-response curves: Characterize the concentration at which PGD1-OH elicits the on-target versus the off-target effect. A significant separation in potency can help in designing experiments that minimize off-target effects.

  • Control compounds: Compare the effects of PGD1-OH with those of its parent compound, PGD1, and other well-characterized prostanoids.

Q4: What are some common issues encountered when working with PGD1-OH in cell culture?

A4: Common issues include:

  • Solubility: Prostaglandins can be poorly soluble in aqueous media. It is crucial to prepare stock solutions in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute to the final concentration in culture media. Be mindful of the final solvent concentration, as it can have its own cellular effects.

  • Stability: Prostaglandins can be unstable in aqueous solutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

  • Cell line variability: The expression of prostanoid receptors can vary significantly between different cell lines and even between passages of the same cell line. It is important to characterize receptor expression in your specific cellular model.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in functional assays. - Endogenous prostaglandin production by the cells.- Serum components in the culture media.- Pre-treat cells with a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to block endogenous prostaglandin synthesis.- Perform assays in serum-free media.
Inconsistent results between experiments. - Degradation of PGD1-OH.- Variation in cell passage number.- Inconsistent cell density at the time of treatment.- Prepare fresh dilutions of PGD1-OH for each experiment.- Use cells within a defined passage number range.- Ensure consistent cell seeding density and confluency.
Unexpected cellular toxicity. - Off-target effects on cell viability pathways.- High concentration of the organic solvent used for stock solution.- Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay).- Include a vehicle control with the same final concentration of the organic solvent.
No observable effect at expected concentrations. - Low or no expression of the target receptor in the cellular model.- PGD1-OH is inactive at the tested concentrations.- Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry.- Test a wider range of concentrations.- Use a positive control (e.g., PGD1) to confirm assay functionality.

Experimental Protocols

Protocol 1: Screening for Off-Target Binding using a Radioligand Binding Assay

This protocol outlines a general procedure for assessing the binding of PGD1-OH to a panel of prostanoid receptors.

Materials:

  • Cell membranes prepared from cell lines overexpressing a specific prostanoid receptor (e.g., EP1, EP2, EP3, EP4, FP, IP, TP).

  • Radiolabeled ligand specific for each receptor (e.g., [3H]-PGE2 for EP receptors).

  • PGD1-OH.

  • Unlabeled specific ligand for each receptor (for determining non-specific binding).

  • Binding buffer (specific to each receptor assay).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a dilution series of PGD1-OH in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of the unlabeled specific ligand (for non-specific binding), or the PGD1-OH dilution series.

  • Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the ability of PGD1-OH to compete with the radiolabeled ligand for binding to the receptor.

Protocol 2: Assessing Off-Target Functional Activity using a cAMP Assay

This protocol is suitable for assessing the functional activity of PGD1-OH at Gs or Gi-coupled prostanoid receptors (e.g., DP1, EP2, EP4, IP are Gs-coupled; EP3 is Gi-coupled).

Materials:

  • Cell line expressing the prostanoid receptor of interest.

  • PGD1-OH.

  • Forskolin (to stimulate cAMP production in Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor for 15-30 minutes.

  • For Gi-coupled receptors, stimulate the cells with forskolin.

  • Add a dilution series of PGD1-OH to the cells and incubate for the time recommended by the assay kit manufacturer.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Generate a dose-response curve to determine the EC50 or IC50 of PGD1-OH.

Signaling Pathways and Experimental Workflows

PGD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD1_OH PGD1-OH DP1 DP1 Receptor (Gs-coupled) PGD1_OH->DP1 DP2 DP2 Receptor (Gi-coupled) PGD1_OH->DP2 Other_R Other Prostanoid Receptors (e.g., EP, FP) PGD1_OH->Other_R Potential Off-Target G_alpha_s Gαs DP1->G_alpha_s Activates PLC Phospholipase C DP2->PLC Activates G_alpha_i Gαi DP2->G_alpha_i Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization G_alpha_s->AC Stimulates G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_DP1 Cellular Response (e.g., Vasodilation, Bronchodilation) PKA->Cellular_Response_DP1 Cellular_Response_DP2 Cellular Response (e.g., Eosinophil Chemotaxis, Allergic Inflammation) Ca_mobilization->Cellular_Response_DP2

Caption: Putative signaling pathways for PGD1-OH via DP1 and DP2 receptors.

Off_Target_Screening_Workflow start Start: PGD1-OH Compound receptor_screen Primary Screen: Prostanoid Receptor Binding Panel (e.g., EP, FP, IP, TP receptors) start->receptor_screen hit_validation Hit Validation receptor_screen->hit_validation functional_assay Secondary Screen: Functional Assays for 'Hits' (e.g., cAMP, Ca²⁺ mobilization) cellular_phenotype Tertiary Screen: Phenotypic Assays in Relevant Cell Models (e.g., inflammation, proliferation) functional_assay->cellular_phenotype dose_response Dose-Response & Potency Determination cellular_phenotype->dose_response hit_validation->functional_assay Binding 'Hit' no_off_target No Significant Off-Target Effect hit_validation->no_off_target No 'Hit' off_target_identified Confirmed Off-Target Effect selectivity_profiling Selectivity Profiling vs. On-Target dose_response->selectivity_profiling selectivity_profiling->off_target_identified

References

How to control for Prostaglandin D1 Alcohol instability in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prostaglandin (B15479496) D1 Alcohol Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the instability of Prostaglandin D1 (PGD1) Alcohol in long-term studies. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 Alcohol and why is its stability a concern in long-term studies?

Prostaglandin D1 (PGD1) Alcohol is a synthetic analog of Prostaglandin D1 where the C-1 carboxyl group is replaced by a primary alcohol.[1] While there are no known reports of its specific biological activity, its structural similarity to other prostaglandins (B1171923) suggests potential for biological relevance and instability.[1] Prostaglandins, as a class of molecules, are known to be chemically unstable, which can significantly impact the accuracy and reproducibility of results in long-term studies.[2][3][4] Degradation of PGD1 Alcohol can lead to a decrease in its effective concentration and the formation of new compounds with potentially different activities, thus confounding experimental outcomes.

Q2: What are the primary factors that can affect the stability of this compound?

Based on the known instability of other prostaglandins, particularly PGE and PGD series, the following factors are likely to affect the stability of PGD1 Alcohol:

  • pH: Prostaglandins are highly susceptible to degradation in both acidic and alkaline conditions.[3][5]

  • Temperature: Elevated temperatures accelerate the degradation process.[3][4]

  • Solvent: The choice of solvent can influence stability. While soluble in organic solvents like ethanol (B145695), DMSO, and DMF, its stability in aqueous solutions, especially at physiological pH, is a major concern.[1]

  • Oxygen and Light: Exposure to oxygen and light can promote oxidative degradation and other chemical reactions.

  • Enzymatic Degradation: If used in biological systems, enzymatic degradation by cellular enzymes is a potential pathway for instability.

Q3: What is the likely degradation pathway for this compound?

While specific degradation pathways for PGD1 Alcohol have not been published, it is highly probable that it follows a similar degradation pathway to other D-series and E-series prostaglandins. The most common degradation pathway for PGE1, for instance, involves dehydration of the cyclopentane (B165970) ring to form Prostaglandin A1 (PGA1).[6] Therefore, it is anticipated that PGD1 Alcohol will degrade to the corresponding PGA1 analog.

Troubleshooting Guide

Issue: Inconsistent or unexpected results in long-term experiments with this compound.

This is often the first indication of a stability problem. The following steps can help troubleshoot this issue:

  • Verify Stock Solution Integrity:

    • Always prepare fresh stock solutions from the crystalline solid, which is more stable.

    • If using a previously prepared stock solution, its integrity should be verified.

  • Assess Stability in Experimental Medium:

    • Perform a preliminary stability study of PGD1 Alcohol in your specific experimental medium under the same conditions as your long-term study (temperature, pH, light exposure).

  • Implement Proper Storage and Handling:

    • Ensure that both the solid compound and stock solutions are stored under the recommended conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions of PGD1 Alcohol to minimize degradation.

Materials:

  • This compound (crystalline solid)

  • Anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Allow the vial of crystalline PGD1 Alcohol to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of PGD1 Alcohol in a clean, dry vial.

  • Under a stream of inert gas, add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration. PGD1 Alcohol is soluble in ethanol at 15 mg/ml and in DMSO at 10 mg/ml.[1]

  • Cap the vial tightly and vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The solid form is stable for at least one year at this temperature.[1]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Crystalline Solid-20°C≥ 1 year[1]
Stock Solution (in anhydrous ethanol or DMSO)-20°CUp to 6 months (validation recommended)
Aqueous SolutionsPrepare fresh before useNot recommended for long-term storage
Protocol 2: Stability Assessment of this compound using HPLC

This protocol provides a framework for assessing the stability of PGD1 Alcohol in a specific solution over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 3)

  • This compound reference standard

  • Potential degradation product standard (e.g., the corresponding PGA1 analog, if available)

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Phosphate buffer (pH 3) (37:63, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 205 nm for PGD1 Alcohol and 230 nm for the potential PGA1 analog[7]

  • Column Temperature: 25°C

  • Injection Volume: 100 µL

Procedure:

  • Method Validation: Validate the HPLC method for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.[7][8]

  • Sample Preparation:

    • Prepare a solution of PGD1 Alcohol in the test medium at the desired concentration.

    • Divide the solution into multiple aliquots in appropriate vials for each time point.

    • Store the vials under the conditions of the long-term study (e.g., 37°C in an incubator).

  • Time-Point Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.

    • Immediately analyze the sample by HPLC.

  • Data Analysis:

    • Quantify the peak area of PGD1 Alcohol and any degradation products.

    • Calculate the percentage of PGD1 Alcohol remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining PGD1 Alcohol against time to determine its stability profile.

Table 2: Example Stability Data for a Prostaglandin Analog in Aqueous Solution

Time (hours)% PGD1 Alcohol Remaining% Degradation Product Formed
01000
295.24.8
490.59.5
881.318.7
2455.144.9
4830.469.6

Visualizations

Diagram 1: Logical Workflow for Stability Control

Stability_Control_Workflow cluster_Preparation Preparation Phase cluster_Testing Pre-Study Stability Testing cluster_Decision Decision & Control Start Start Long-Term Study Planning Prep_Stock Prepare Fresh Stock Solution (Anhydrous Solvent, -20°C) Start->Prep_Stock Perform_Stability_Test Perform Preliminary Stability Test in Experimental Medium Prep_Stock->Perform_Stability_Test Validate_Method Develop & Validate Stability-Indicating HPLC Method Validate_Method->Perform_Stability_Test Analyze_Data Analyze Stability Data (Calculate Half-Life) Perform_Stability_Test->Analyze_Data Is_Stable Is PGD1 Alcohol Stable for Study Duration? Analyze_Data->Is_Stable Proceed Proceed with Long-Term Study (with periodic stability checks) Is_Stable->Proceed Yes Implement_Controls Implement Control Strategies Is_Stable->Implement_Controls No Control_Options Options: - Adjust pH - Add Stabilizers - Prepare Fresh Solutions Frequently Implement_Controls->Control_Options Control_Options->Perform_Stability_Test Re-test with Controls Degradation_Pathway PGD1_Alcohol This compound C20H36O4 PGA1_Analog Prostaglandin A1 Analog C20H34O3 PGD1_Alcohol->PGA1_Analog Dehydration (Loss of H2O from cyclopentane ring)

References

Technical Support Center: Prostaglandin D1 Alcohol (PGE1-OH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Prostaglandin (B15479496) D1 Alcohol (PGE1-OH) in buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 Alcohol (PGE1-OH) and why is its solubility a concern?

This compound (PGE1-OH) is a synthetic analog of Prostaglandin D1 (PGD1).[1] Like many prostaglandins (B1171923), it has low aqueous solubility, making it prone to precipitation in buffer solutions, which can significantly impact experimental results.[2]

Q2: What are the known solubility limits of PGE1-OH?

PGE1-OH is a crystalline solid with the following reported solubilities:

  • Phosphate-Buffered Saline (PBS, pH 7.2): 75 µg/ml[1]

  • Ethanol: 15 mg/ml[1]

  • Dimethylformamide (DMF): 10 mg/ml[1]

  • Dimethyl sulfoxide (B87167) (DMSO): 10 mg/ml[1]

Q3: What factors can influence the stability and solubility of prostaglandins like PGE1-OH in buffer?

Several factors can affect the stability and solubility of prostaglandins in aqueous solutions:

  • pH: Prostaglandins are generally more stable in slightly acidic conditions. For instance, Prostaglandin E1 (PGE1) shows maximum stability between pH 6-7 and degrades in basic solutions (pH > 7.4).[3][4]

  • Temperature: Lower temperatures generally improve the stability of prostaglandins. PGE1, for example, is more stable at 4°C than at room temperature.[3][5]

  • Ionic Strength: The ionic strength of the buffer can also impact stability.[3]

  • Organic Solvents: The presence of a small, insignificant amount of an organic solvent used for the initial stock solution can aid in keeping the prostaglandin in solution upon further dilution in aqueous buffers.

Troubleshooting Guide: Preventing PGE1-OH Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of PGE1-OH in your experiments.

Problem: Precipitate observed after diluting PGE1-OH stock solution in buffer.

Workflow for Troubleshooting Precipitation Issues

start Precipitation Observed check_stock 1. Verify Stock Solution - Is it clear? - Freshly prepared? start->check_stock check_dilution 2. Review Dilution Protocol - Buffer pH acidic? - Temperature low? check_stock->check_dilution Stock OK fail Precipitation Persists (Consult Manufacturer) check_stock->fail Stock Cloudy check_concentration 3. Assess Final Concentration - Is it above solubility limit? check_dilution->check_concentration Protocol OK check_dilution->fail Protocol Issue solubilization 4. Employ Solubilization Aids - Use co-solvents? - Add stabilizing agents? check_concentration->solubilization Concentration OK check_concentration->fail Too Concentrated end Clear Solution solubilization->end Successful solubilization->fail Unsuccessful PGD PGD1/PGD2 DP1 DP1 Receptor PGD->DP1 Gs Gs Protein DP1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Response PGD PGD1/PGD2 DP2 DP2 (CRTH2) Receptor PGD->DP2 Gi Gi Protein DP2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gi->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Response Cellular Response (e.g., chemotaxis of immune cells) Ca2->Response

References

Prostaglandin D1 Alcohol interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Prostaglandin (B15479496) D1 (PGD1) Alcohol in common assay formats. The information provided is intended to help identify and resolve potential issues related to assay interference and ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 Alcohol and how does it differ from Prostaglandin D1?

Prostaglandin D1 (PGD1) Alcohol is a synthetic analog of PGD1. The key structural difference is the presence of a primary alcohol group in place of the C-1 carboxyl group found in PGD1.[1] While PGD1 is a theoretical metabolite of dihomo-γ-linolenic acid, PGD1 Alcohol is used for research purposes.[1]

Q2: What are the common assay methods for detecting this compound?

Due to its structural similarity to other prostaglandins, competitive enzyme-linked immunosorbent assays (ELISAs) are a common method for the quantification of this compound. These assays utilize antibodies raised against prostaglandins, where PGD1 Alcohol in the sample competes with a labeled prostaglandin for binding to a limited number of antibody sites.

Q3: Can the alcohol functional group of this compound interfere with assay reagents?

Yes, the presence of an alcohol functional group, particularly on a long carbon chain, has the potential to interfere with ELISA components. Studies have shown that alcohols with two or more carbons can alter protein conformation, which may disrupt antibody-antigen binding.[2] Furthermore, the reaction product of the commonly used enzyme substrate 3,3',5,5'-Tetramethylbenzidine (TMB) in horseradish peroxidase (HRP)-based ELISAs can be unstable in the presence of alcohol, such as ethanol.[3]

Q4: Is this compound susceptible to degradation in typical assay buffers?

Prostaglandins, in general, can be unstable in aqueous solutions, with their stability being pH-dependent. Prostaglandin E1, a related compound, exhibits maximum stability between pH 6-7.[4] While specific data for PGD1 Alcohol is limited, it is advisable to handle it in appropriate buffers and store it as recommended by the manufacturer, typically at -20°C in an organic solvent.[1]

Q5: Can this compound cross-react with antibodies intended for other prostaglandins?

Cross-reactivity is a common concern in immunoassays for structurally similar molecules like prostaglandins.[5] Given the structural similarity of PGD1 Alcohol to other prostaglandins, particularly those in the D-series, there is a potential for cross-reactivity with antibodies raised against these other prostaglandins. It is crucial to use highly specific antibodies and validate the assay for potential cross-reactivity with related compounds.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the quantification of this compound using competitive ELISA.

Problem 1: Lower than expected signal or no signal
Potential Cause Recommended Action
Degradation of PGD1 Alcohol Standard or Sample Ensure proper storage of PGD1 Alcohol at -20°C in a suitable organic solvent.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in assay buffer immediately before use.
Interference with Antibody-Antigen Binding The long-chain alcohol nature of PGD1 Alcohol may disrupt the antibody-antigen interaction.[2] Consider optimizing the assay buffer with different blocking agents or detergents to minimize non-specific interactions.
Instability of TMB Product If using an HRP-TMB detection system, the alcohol in the sample may destabilize the colored product.[3] Read the plate immediately after stopping the reaction. Consider using a different substrate system that is less sensitive to alcohol.
Improper Reagent Preparation or Handling Verify the correct dilution of all reagents, including the antibody, enzyme conjugate, and substrate. Ensure all incubation times and temperatures are as per the protocol.
Problem 2: High background signal
Potential Cause Recommended Action
Non-specific Binding Insufficient blocking of the microplate wells. Increase the concentration or incubation time of the blocking buffer.
Contaminated Reagents Use fresh, high-purity reagents. Ensure that buffers are not contaminated with endogenous enzymes or other interfering substances.
Cross-reactivity of Detection Antibody If using a secondary antibody, ensure it is specific to the primary antibody and does not cross-react with other components in the sample.
Problem 3: High variability between replicate wells
Potential Cause Recommended Action
Inconsistent Pipetting Ensure accurate and consistent pipetting technique for all reagents and samples. Use calibrated pipettes.
Inadequate Washing Ensure thorough washing of the wells between steps to remove unbound reagents. Check for clogged washer nozzles.
Edge Effects Avoid using the outer wells of the microplate, which are more susceptible to temperature fluctuations. Ensure uniform temperature across the plate during incubations.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₂₀H₃₆O₄[1]
Molecular Weight 340.5 g/mol [1]
Purity ≥98%[1]
Solubility (Ethanol) ≥10 mg/mL[1]
Solubility (DMSO) ≥10 mg/mL[1]
Storage Temperature -20°C[1]

Experimental Protocols

Key Experiment: Competitive ELISA for this compound Quantification

This protocol outlines a general procedure for a competitive ELISA. Specific details may vary depending on the commercial kit used.

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for a prostaglandin structurally similar to PGD1 Alcohol. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition Reaction: Add standards (known concentrations of PGD1 Alcohol) and unknown samples to the wells. Immediately add a fixed amount of HRP-conjugated prostaglandin. Incubate for 2 hours at room temperature. During this incubation, the PGD1 Alcohol in the sample and the HRP-conjugated prostaglandin compete for binding to the capture antibody.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature. The HRP enzyme will catalyze the conversion of TMB to a colored product.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the PGD1 Alcohol standards. The concentration of PGD1 Alcohol in the unknown samples is inversely proportional to the absorbance and can be determined from the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Coat Plate Coat Plate Wash_1 Wash Coat Plate->Wash_1 Block Block Wash_1->Block Wash_2 Wash Block->Wash_2 Add Standards/Samples Add Standards/Samples Wash_2->Add Standards/Samples Add HRP-Conjugate Add HRP-Conjugate Add Standards/Samples->Add HRP-Conjugate Incubate Incubate Add HRP-Conjugate->Incubate Wash_3 Wash Incubate->Wash_3 Add TMB Substrate Add TMB Substrate Wash_3->Add TMB Substrate Incubate_Dark Incubate (Dark) Add TMB Substrate->Incubate_Dark Add Stop Solution Add Stop Solution Incubate_Dark->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance

Caption: Workflow for a competitive ELISA for this compound.

PGD1_Signaling_Pathway PGD1_Alcohol This compound (extracellular) DP1_Receptor DP1 Receptor (GPCR) PGD1_Alcohol->DP1_Receptor Binds to G_Protein Gs Protein DP1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothesized signaling pathway for this compound via the DP1 receptor.

References

Best practices for handling and storing Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing Prostaglandin (B15479496) D1 Alcohol (PGD1 Alcohol).

Frequently Asked Questions (FAQs)

Q1: What is Prostaglandin D1 Alcohol?

A1: this compound (PGD1 Alcohol) is a synthetic analog of Prostaglandin D1 (PGD1), where the C-1 carboxyl group has been replaced with a primary alcohol.[1][2] It is primarily used in research settings to investigate prostaglandin signaling pathways and their physiological effects. While the biological activity of PGD1 Alcohol itself is not extensively reported, PGD1 is known to be an inhibitor of ADP-induced platelet aggregation.[3]

Q2: What are the recommended storage conditions for PGD1 Alcohol?

A2: To ensure stability, PGD1 Alcohol should be stored at -20°C.[3] It is typically shipped on wet ice.[3] Under these conditions, it is stable for at least one year.[3]

Q3: How should I prepare a stock solution of PGD1 Alcohol?

A3: PGD1 Alcohol is a crystalline solid.[3] Stock solutions should be prepared using an appropriate organic solvent. For detailed solubility information, please refer to the table below. It is recommended to prepare fresh solutions for each experiment and to avoid repeated freeze-thaw cycles of stock solutions.

Q4: What personal protective equipment (PPE) should I use when handling PGD1 Alcohol?

A4: It is essential to handle PGD1 Alcohol in accordance with good industrial hygiene and safety practices. Wear appropriate PPE, including safety glasses with side shields or goggles, protective gloves, and a lab coat.[3] If working with the powdered form, ensure adequate ventilation and avoid creating dust.[3]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number117647-37-3[1][3][4]
Molecular FormulaC₂₀H₃₆O₄[3][4]
Molecular Weight340.5 g/mol [3][4]
Purity≥99%[3]
FormulationA crystalline solid[3]

Table 2: Solubility Data

SolventSolubilityReference
DMF10 mg/mL[3]
DMSO10 mg/mL[3]
Ethanol15 mg/mL[3]
PBS (pH 7.2)75 µg/mL (when added as a solution)[3]

Experimental Protocols

Detailed Methodology: In Vitro Platelet Aggregation Assay

This protocol provides a general framework for assessing the effect of PGD1 Alcohol on platelet aggregation, a key functional assay for prostaglandins.

1. Materials:

  • This compound

  • Platelet-rich plasma (PRP) or washed platelets

  • Platelet agonist (e.g., ADP, collagen)

  • Platelet aggregometer

  • Appropriate buffers (e.g., Tyrode's buffer)

2. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

3. Experimental Procedure:

  • Pre-warm the PRP or washed platelet suspension to 37°C.

  • Place a small volume of the platelet suspension into the aggregometer cuvette with a stir bar.

  • Add the desired concentration of PGD1 Alcohol or vehicle control and incubate for a specified time.

  • Initiate platelet aggregation by adding a platelet agonist (e.g., ADP).

  • Monitor the change in light transmittance for a set period (typically 5-10 minutes) to measure the extent of aggregation.

4. Data Analysis:

  • The percentage of platelet aggregation is calculated from the change in light transmission.

  • Compare the aggregation response in the presence of PGD1 Alcohol to the vehicle control to determine its inhibitory effect.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Biological Activity Improper Storage: PGD1 Alcohol may have degraded due to incorrect storage temperatures or exposure to light.Always store at -20°C in a tightly sealed container, protected from light.[3]
Incorrect Solvent: The compound may not be fully dissolved or may have precipitated out of solution.Ensure the solvent used is appropriate and the concentration does not exceed its solubility limit. Briefly sonicate if necessary.
Degradation in Aqueous Solution: Prostaglandins can be unstable in aqueous solutions.Prepare fresh dilutions in buffer for each experiment. Avoid storing in aqueous solutions for extended periods.
Inconsistent Results Pipetting Errors: Inaccurate pipetting can lead to variability in the final concentration of PGD1 Alcohol.Use calibrated pipettes and ensure proper pipetting technique.
Variable Platelet Quality: The reactivity of platelets can vary between donors and with storage time.Use fresh PRP for each experiment and standardize the preparation method.
Contamination: Contamination of reagents or labware can interfere with the assay.Use sterile techniques and fresh, high-quality reagents.
Precipitation in Assay Low Solubility in Aqueous Buffer: The concentration of PGD1 Alcohol may be too high for the aqueous assay buffer.Reduce the final concentration of PGD1 Alcohol in the assay. Ensure the organic solvent from the stock solution is sufficiently diluted.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the putative signaling pathway for PGD1 Alcohol and a typical experimental workflow.

PGD1_Alcohol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD1 Alcohol PGD1 Alcohol DP1_Receptor DP1 Receptor (Gαs-coupled) PGD1 Alcohol->DP1_Receptor Binds to AC Adenylyl Cyclase DP1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) CREB->Cellular_Response

Caption: Putative signaling pathway of this compound via the DP1 receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare PGD1 Alcohol Stock Solution C Pre-incubate PRP with PGD1 Alcohol or Vehicle A->C B Prepare Platelet-Rich Plasma (PRP) B->C D Add Platelet Agonist (e.g., ADP) C->D E Measure Platelet Aggregation D->E F Calculate % Aggregation E->F G Compare PGD1 Alcohol vs. Vehicle Control F->G

Caption: General experimental workflow for a platelet aggregation assay.

References

Validation & Comparative

Prostaglandin D1 Alcohol vs. Prostaglandin D1: A Comparative Potency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Prostaglandin (B15479496) D1 (PGD1) and its synthetic analog, Prostaglandin D1 Alcohol (PGD1 Alcohol). A key distinction to note is the structural modification in PGD1 Alcohol, where the C-1 carboxyl group of PGD1 is replaced by a primary alcohol. This guide synthesizes the available biological data for PGD1 and addresses the current lack of data for PGD1 Alcohol by proposing a hypothetical experimental framework for future comparative studies.

Executive Summary

Direct comparison of the biological potency of PGD1 Alcohol and PGD1 is not possible at present due to a lack of reported biological activity for PGD1 Alcohol.[1] PGD1 is a known inhibitor of ADP-induced platelet aggregation.[1] This guide presents the known quantitative data for PGD1 and outlines detailed experimental protocols that could be employed to determine the potency of PGD1 Alcohol relative to PGD1.

Data Presentation: Potency Comparison

The following table summarizes the known potency of PGD1. Data for PGD1 Alcohol is not available as of this guide's publication.

CompoundTarget/AssayPotency Metric (IC50)Reference
Prostaglandin D1 (PGD1) ADP-induced human platelet aggregation320 ng/mL[1]
This compound Not ReportedNot Reported[1]

Signaling Pathway

Prostaglandins (B1171923) of the D-series primarily exert their effects through the D prostanoid receptor 1 (DP1) and D prostanoid receptor 2 (DP2, also known as CRTH2). Upon binding, these G-protein coupled receptors initiate downstream signaling cascades. The anticipated signaling pathway for PGD1, and hypothetically for PGD1 Alcohol, is illustrated below. Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase, while DP2 receptor activation often results in calcium mobilization and inhibition of adenylyl cyclase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD1 PGD1 / PGD1 Alcohol DP1 DP1 Receptor PGD1->DP1 Binds DP2 DP2 Receptor PGD1->DP2 Binds AC Adenylyl Cyclase DP1->AC Activates Ca ↑ Intracellular Ca²⁺ DP2->Ca Mobilizes cAMP ↑ cAMP AC->cAMP Response1 Cellular Response 1 (e.g., Relaxation) cAMP->Response1 Response2 Cellular Response 2 (e.g., Chemoattraction) Ca->Response2

Caption: Anticipated signaling pathway for PGD1 and PGD1 Alcohol.

Experimental Protocols

To ascertain the comparative potency of PGD1 Alcohol and PGD1, a series of in vitro experiments would be required. The following outlines a hypothetical experimental workflow.

G cluster_workflow Experimental Workflow start Start receptor_binding Receptor Binding Assay (e.g., Radioligand displacement) start->receptor_binding functional_assay Functional Assay (e.g., Platelet Aggregation) start->functional_assay data_analysis Data Analysis receptor_binding->data_analysis functional_assay->data_analysis potency_comp Potency Comparison (IC50 / EC50) data_analysis->potency_comp end End potency_comp->end

Caption: Hypothetical workflow for comparing PGD1 and PGD1 Alcohol potency.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of PGD1 Alcohol and PGD1 for the DP1 and DP2 receptors.

Methodology:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing either the human DP1 or DP2 receptor.

  • Membrane Preparation: Harvest cells and prepare cell membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • Incubate cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-PGD2) and increasing concentrations of unlabeled competitor (PGD1 or PGD1 Alcohol).

    • Incubations are carried out in a suitable binding buffer at room temperature for a defined period (e.g., 60 minutes).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Platelet Aggregation Inhibition Assay

Objective: To determine the functional potency (IC50) of PGD1 Alcohol and PGD1 in a biologically relevant system.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood from healthy, consenting donors who have not taken anti-inflammatory drugs. Prepare PRP by centrifugation.

  • Aggregation Measurement:

    • Use a platelet aggregometer to monitor changes in light transmission through a PRP sample as platelets aggregate.

    • Pre-incubate the PRP with various concentrations of PGD1 or PGD1 Alcohol for a short period (e.g., 2 minutes).

  • Induction of Aggregation: Induce platelet aggregation by adding a submaximal concentration of adenosine (B11128) diphosphate (B83284) (ADP).

  • Data Recording: Record the maximum aggregation response for each concentration of the test compound.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each concentration relative to a vehicle control. Plot the percentage inhibition against the log concentration of the compound to determine the IC50 value.

Conclusion

While PGD1 is a characterized inhibitor of platelet aggregation, PGD1 Alcohol remains an uncharacterized synthetic analog. The replacement of the C-1 carboxyl group with a primary alcohol represents a significant structural change that could drastically alter its binding affinity and functional activity at prostaglandin receptors. The experimental protocols outlined above provide a clear and robust framework for elucidating the biological activity and potency of PGD1 Alcohol, thereby enabling a direct and meaningful comparison with PGD1. Such studies are essential for understanding the structure-activity relationships of D-series prostaglandins and for the potential development of novel therapeutic agents.

References

Prostaglandin D1 Alcohol vs. Prostaglandin D2: A Comparative Guide on the Inhibition of Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prostaglandin (B15479496) D1 (PGD1) Alcohol and Prostaglandin D2 (PGD2) in their capacity to inhibit platelet aggregation. The information presented herein is curated from experimental data to assist researchers and professionals in the fields of pharmacology, hematology, and drug development in understanding the relative potencies and mechanisms of action of these two prostaglandins (B1171923).

Executive Summary

Prostaglandin D2 (PGD2) is a well-established endogenous inhibitor of platelet aggregation, acting through the DP1 receptor to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Prostaglandin D1 (PGD1) Alcohol, a synthetic analog of PGD1, also demonstrates inhibitory effects on platelet aggregation. Experimental data indicates that PGD2 is a significantly more potent inhibitor than PGD1 Alcohol. While the signaling pathway for PGD2 is well-characterized, the precise mechanism of PGD1 Alcohol has not been fully elucidated, though it is hypothesized to act through similar pathways. This guide will delve into the available quantitative data, detail the experimental protocols for assessing their activity, and visualize the known signaling pathways.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory effects of PGD1 Alcohol and PGD2 on platelet aggregation. It is important to note that the experimental conditions, particularly the platelet agonists used, differ in the cited sources, which may influence the absolute IC50 values.

CompoundAgonistIC50 ValueRelative PotencySource
Prostaglandin D1 Alcohol ADP320 ng/mLApprox. 1/10th as potent as PGD2[1]
Prostaglandin D2 ADPNot directly reported in a comparative studyPotent inhibitor, stronger than PGE1[2]
Prostaglandin D2 Platelet-Activating Factor (PAF)~3 nM (for aggregation)-[3]
Prostaglandin D2 Radiolabeled PGD2 (Receptor Binding)0.08 µM-[4][5]

Signaling Pathways

The inhibitory action of prostaglandins on platelet aggregation is primarily mediated by the activation of signaling cascades that lead to an increase in intracellular cAMP levels.

Prostaglandin D2 Signaling Pathway

PGD2 binds to the Gs protein-coupled DP1 receptor on the platelet surface.[4] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium mobilization and the inhibition of platelet activation and aggregation.

PGD2_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol PGD2 Prostaglandin D2 DP1 DP1 Receptor PGD2->DP1 AC Adenylyl Cyclase DP1->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Inhibition Inhibition of Platelet Aggregation PKA->Inhibition Leads to

Caption: PGD2 Signaling Pathway in Platelets
This compound Signaling Pathway

The precise signaling pathway for PGD1 Alcohol has not been experimentally determined. It is hypothesized that, as a PGD1 analog, it may also interact with the DP1 receptor to initiate a similar cAMP-dependent inhibitory cascade. However, without direct experimental evidence, this remains a supposition.

PGD1_Alcohol_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol PGD1_Alcohol PGD1 Alcohol Receptor Putative Receptor (e.g., DP1?) PGD1_Alcohol->Receptor Downstream Downstream Signaling (cAMP increase?) Receptor->Downstream Activates? Inhibition Inhibition of Platelet Aggregation Downstream->Inhibition Leads to

Caption: Hypothesized PGD1 Alcohol Signaling Pathway

Experimental Protocols

The evaluation of platelet aggregation inhibitors is commonly performed using light transmission aggregometry (LTA). The following is a generalized protocol for a comparative study.

Objective: To determine and compare the IC50 values of PGD1 Alcohol and PGD2 for the inhibition of ADP-induced platelet aggregation.

Materials:

  • Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.

  • 3.2% Sodium Citrate (anticoagulant).

  • This compound (test compound).

  • Prostaglandin D2 (reference compound).

  • Adenosine Diphosphate (ADP) (platelet agonist).

  • Phosphate-buffered saline (PBS).

  • Platelet aggregometer.

  • Centrifuge.

  • Spectrophotometer.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Platelet Aggregation Assay (Light Transmission Aggregometry):

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a specific concentration of PGD1 Alcohol or PGD2 (or vehicle control) to the PRP and incubate for a defined period (e.g., 2-5 minutes).

    • Induce platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

    • Repeat the assay with a range of concentrations for both PGD1 Alcohol and PGD2 to determine the concentration-dependent inhibition.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of platelet aggregation) from the dose-response curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP using PPP PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust->Calibrate Incubate Incubate PRP with PGD1 Alcohol or PGD2 Calibrate->Incubate Add_Agonist Add ADP to Induce Aggregation Incubate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Calculate Calculate % Inhibition Record->Calculate Plot Generate Dose-Response Curve Calculate->Plot IC50 Determine IC50 Values Plot->IC50

References

Efficacy of Prostaglandin D1 Alcohol compared to other synthetic prostaglandin analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Prostaglandin (B15479496) Analogs for Ocular Hypotensive Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various synthetic prostaglandin analogs, with a primary focus on those utilized in the management of elevated intraocular pressure (IOP). While the primary request centered on a comparison with Prostaglandin D1 (PGD1) Alcohol, a thorough review of scientific literature reveals no published data on the biological activity of this specific compound.[1][2][3][4] Therefore, this guide will focus on a detailed comparison of well-established PGF2α analogs—Latanoprost, Travoprost, and Bimatoprost—and provide a theoretical perspective on the potential role of a PGD1 analog based on the known signaling pathways of its cognate receptor.

Quantitative Comparison of PGF2α Analogs in Lowering Intraocular Pressure

The following table summarizes the IOP-lowering efficacy of three commonly prescribed prostaglandin F2α analogs from various clinical studies. These agents are considered first-line therapy for open-angle glaucoma and ocular hypertension due to their potent IOP-reducing effects, once-daily dosing, and favorable systemic safety profile.[5][6]

Prostaglandin AnalogConcentrationMean IOP Reduction from BaselineKey Findings and Citations
Latanoprost 0.005%25% - 32%Consistently effective in numerous clinical trials.[7][8] Generally well-tolerated with fewer instances of hyperemia compared to other analogs.[8]
Travoprost 0.004%25% - 32%Efficacy is comparable to Latanoprost.[7][8]
Bimatoprost 0.03%27% - 33%Some meta-analyses suggest slightly greater IOP reduction compared to Latanoprost and Travoprost, particularly with long-term use.[5][7][8] May be associated with a higher incidence of conjunctival hyperemia.[8]

Experimental Protocols

The following describes a generalized experimental protocol for a randomized controlled clinical trial designed to compare the efficacy of different prostaglandin analogs in reducing IOP in patients with open-angle glaucoma or ocular hypertension.

Study Design

A multicenter, randomized, double-masked, parallel-group study is a common design.[8]

  • Participants: Patients with a diagnosis of primary open-angle glaucoma or ocular hypertension, typically with a baseline IOP above a specified threshold (e.g., >21 mmHg).

  • Randomization: Patients are randomly assigned to receive one of the treatment arms (e.g., Latanoprost 0.005%, Travoprost 0.004%, or Bimatoprost 0.03%) administered once daily in the evening.

  • Masking: To prevent bias, both the patients and the investigators assessing the outcomes are unaware of the treatment allocation.

Methodologies for Key Experiments

1. Intraocular Pressure (IOP) Measurement:

  • Primary Efficacy Endpoint: The primary outcome is typically the mean change in IOP from baseline at a specific time point (e.g., 12 weeks).

  • Measurement Tool: Goldmann applanation tonometry (GAT) is the gold standard for IOP measurement in clinical trials.[9][10][11]

  • Procedure:

    • A topical anesthetic is applied to the patient's cornea.

    • A fluorescein (B123965) strip is used to stain the tear film.

    • The GAT prism, mounted on a slit lamp, is used to gently flatten a fixed area of the cornea.

    • The force required to achieve this applanation is measured and converted into an IOP reading in millimeters of mercury (mmHg).

    • Measurements are typically taken at multiple time points throughout the day to account for diurnal variations in IOP. To enhance reliability, the median of three consecutive readings may be used.[9]

2. Uveoscleral Outflow Assessment:

While not always a primary endpoint in large clinical trials, changes in uveoscleral outflow are a key indicator of the mechanism of action of PGF2α analogs.

  • Method: Uveoscleral outflow is challenging to measure directly in humans.[12][13] An indirect method utilizing the Goldmann equation is often employed:

    • Fu = Fin - C(IOP - EVP)

    • Where:

      • Fu is the uveoscleral outflow.

      • Fin is the aqueous humor flow rate, measured by fluorophotometry.[12][14]

      • C is the tonographic outflow facility.

      • IOP is the intraocular pressure.

      • EVP is the episcleral venous pressure, which is often estimated.[13][14]

  • Tracer Studies (Primarily in Animal Models): More direct measurements involve the use of tracers (e.g., fluorescent or radioactive) introduced into the anterior chamber, followed by measurement of their accumulation in the uveal tissues and sclera.[12][13]

Signaling Pathways and Mechanisms of Action

PGF2α Analogs (Latanoprost, Travoprost, Bimatoprost)

These analogs are prodrugs that are hydrolyzed in the cornea to their active acid forms. They exert their IOP-lowering effect primarily by acting as agonists at the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor found in the ciliary muscle and trabecular meshwork.[15][16][17]

Activation of the FP receptor in the ciliary muscle initiates a signaling cascade that leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle.[8][18] This, in turn, increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing IOP.

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Ciliary Muscle Cell) PGF2a_Analog PGF2α Analog (e.g., Latanoprost Acid) FP_Receptor FP Receptor (GPCR) PGF2a_Analog->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) IP3_DAG->PKC MAPK_Pathway MAPK Pathway (ERK) Ca_Release->MAPK_Pathway PKC->MAPK_Pathway MMP_Upregulation ↑ MMP Expression (e.g., MMP-1, -3, -9) MAPK_Pathway->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling CM_Relaxation Ciliary Muscle Relaxation ECM_Remodeling->CM_Relaxation Uveoscleral_Outflow ↑ Uveoscleral Outflow CM_Relaxation->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

PGF2α Analog Signaling Pathway
Theoretical Pathway for Prostaglandin D1 Alcohol

As this compound is an analog of PGD1, it would theoretically act on the Prostaglandin D1 receptor, also known as the DP1 receptor.[3] The DP1 receptor is also a G-protein coupled receptor, but it is typically coupled to a Gs protein, which activates adenylyl cyclase.[19][20] This leads to an increase in intracellular cyclic AMP (cAMP). The downstream effects of DP1 activation are associated with vasodilation and modulation of inflammatory responses.[21][22] Its specific role in aqueous humor dynamics is not established.

PGD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD1_Alcohol This compound (Hypothetical) DP1_Receptor DP1 Receptor (GPCR) PGD1_Alcohol->DP1_Receptor Gs_Protein Gs Protein DP1_Receptor->Gs_Protein Activation AC Adenylyl Cyclase (AC) Gs_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects IOP_Effect Effect on IOP (Unknown) Downstream_Effects->IOP_Effect

Hypothetical PGD1 Alcohol Signaling Pathway

Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical trial comparing the efficacy of different prostaglandin analogs.

Experimental_Workflow Patient_Recruitment Patient Recruitment (OAG or OHT) Inclusion_Exclusion Inclusion/Exclusion Criteria Screening Patient_Recruitment->Inclusion_Exclusion Baseline_Visit Baseline Visit - IOP Measurement (GAT) - Medical History - Ocular Examination Inclusion_Exclusion->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Group_A Group A (e.g., Latanoprost 0.005%) Randomization->Group_A Group_B Group B (e.g., Travoprost 0.004%) Randomization->Group_B Group_C Group C (e.g., Bimatoprost 0.03%) Randomization->Group_C Treatment_Period Treatment Period (e.g., 12 Weeks) Once-daily evening dose Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Follow_Up_Visits Follow-up Visits (e.g., Weeks 2, 6, 12) - IOP Measurement (GAT) - Adverse Event Monitoring Treatment_Period->Follow_Up_Visits Data_Analysis Data Analysis - Mean IOP change from baseline - Statistical Comparison - Safety Assessment Follow_Up_Visits->Data_Analysis Conclusion Conclusion on Comparative Efficacy and Safety Data_Analysis->Conclusion

Clinical Trial Workflow for Prostaglandin Analogs

References

Validating the Specificity of Prostaglandin D1 Alcohol's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) D1 Alcohol (PGD1-OH) is a synthetic analog of Prostaglandin D1 (PGD1), characterized by the replacement of the C-1 carboxyl group with a primary alcohol.[1][2][3][4] While PGD1 itself is a theoretical metabolite of dihomo-γ-linolenic acid and a known inhibitor of ADP-induced platelet aggregation, there are currently no known reports on the specific biological activity of PGD1-OH. This guide provides a comprehensive framework for researchers to validate the biological effects of PGD1-OH and assess its specificity, drawing comparisons with the well-characterized Prostaglandin D2 (PGD2) and its signaling pathways.

Presumed Primary Targets: The Prostaglandin D2 Receptors

Given its structural similarity to PGD1 and by extension PGD2, it is hypothesized that PGD1-OH may exert its biological effects through the two known receptors for PGD2:

  • DP1 Receptor (PTGDR): A Gs-coupled receptor that, upon activation, increases intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and inhibition of platelet aggregation.[5][6][7]

  • CRTH2 (DP2) Receptor: A Gi-coupled receptor primarily expressed on immune cells like Th2 lymphocytes, eosinophils, and basophils.[8][9][10] Its activation leads to chemotaxis and activation of these cells, playing a significant role in allergic inflammation.[8][9][11]

Comparative Ligand Activity at DP1 and DP2 Receptors

To validate the specificity of PGD1-OH, its activity should be compared against known agonists and antagonists for the DP1 and CRTH2 receptors.

Compound Receptor Target Reported Biological Effect Reference
PGD1-OH Hypothesized: DP1 and/or CRTH2To be determined
PGD2 DP1 and CRTH2 AgonistPotent activator of both DP1 and CRTH2, involved in allergic responses, inflammation, and sleep regulation.[12][13][14][15]
BW245C Selective DP1 AgonistInduces vasodilation.[16][17]
13,14-dihydro-15-keto-PGD2 (DK-PGD2) Selective CRTH2 AgonistInduces chemotaxis of eosinophils.[9][16]
MK-0524 Selective DP1 AntagonistBlocks PGD2- and niacin-induced vasodilation.[16]
ARRY-063 Selective CRTH2 AntagonistPrevents allergen-induced early and late-phase nasal responses in a mouse model of allergic rhinitis.[11]

Experimental Protocols for Validating Specificity

To elucidate the specific biological effects of PGD1-OH, a multi-tiered experimental approach is recommended, progressing from in vitro receptor-level assays to cell-based functional assays.

Receptor Binding Assays

Objective: To determine if PGD1-OH directly binds to DP1 and/or CRTH2 receptors and to quantify its binding affinity.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing human DP1 or CRTH2 receptors.

  • Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand with known high affinity for each receptor (e.g., [3H]PGD2).

  • Incubation: Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of unlabeled PGD1-OH.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibitory constant (Ki) for PGD1-OH at each receptor to determine its binding affinity. Compare the Ki values to those of PGD2 and other known ligands.

Second Messenger Assays

Objective: To assess the functional consequence of PGD1-OH binding, specifically its ability to activate Gs- or Gi-coupled signaling pathways.

Methodology:

  • cAMP Assay (for DP1 activity):

    • Culture cells expressing the DP1 receptor.

    • Treat the cells with various concentrations of PGD1-OH, a known DP1 agonist (e.g., BW245C) as a positive control, and a vehicle control.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET kit.

    • To confirm specificity, pre-treat cells with a selective DP1 antagonist (e.g., MK-0524) before adding PGD1-OH and observe if the cAMP response is blocked.

  • Calcium Mobilization Assay (for CRTH2 activity):

    • Load CRTH2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with different concentrations of PGD1-OH, a known CRTH2 agonist (e.g., DK-PGD2) as a positive control, and a vehicle control.

    • Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

    • To confirm specificity, pre-treat cells with a selective CRTH2 antagonist (e.g., ARRY-063) before adding PGD1-OH and assess for inhibition of the calcium response.

Cell-Based Functional Assays

Objective: To evaluate the effect of PGD1-OH on physiological responses mediated by DP1 and CRTH2 receptors in relevant cell types.

Methodology:

  • Platelet Aggregation Assay (DP1-mediated):

    • Prepare platelet-rich plasma (PRP) from fresh human blood.

    • Induce platelet aggregation using an agonist such as ADP.

    • Treat the PRP with varying concentrations of PGD1-OH and monitor changes in light transmittance using an aggregometer to quantify the inhibition of platelet aggregation.

    • Compare the inhibitory potency of PGD1-OH to that of PGD1 and PGD2.

  • Eosinophil Chemotaxis Assay (CRTH2-mediated):

    • Isolate eosinophils from human peripheral blood.

    • Use a Boyden chamber or a similar migration assay system with a chemoattractant in the lower chamber.

    • Place the isolated eosinophils in the upper chamber and add PGD1-OH to the lower chamber at various concentrations.

    • Incubate for a sufficient time to allow cell migration.

    • Quantify the number of migrated cells by microscopy or flow cytometry.

    • Confirm specificity by pre-incubating the eosinophils with a CRTH2 antagonist before the assay.

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for PGD1-OH Specificity Validation

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Functional Assays cluster_2 Specificity Confirmation Receptor Binding Assays Receptor Binding Assays Second Messenger Assays Second Messenger Assays Receptor Binding Assays->Second Messenger Assays Functional Confirmation Platelet Aggregation (DP1) Platelet Aggregation (DP1) Second Messenger Assays->Platelet Aggregation (DP1) Eosinophil Chemotaxis (CRTH2) Eosinophil Chemotaxis (CRTH2) Second Messenger Assays->Eosinophil Chemotaxis (CRTH2) Selective Antagonist Studies Selective Antagonist Studies Platelet Aggregation (DP1)->Selective Antagonist Studies Eosinophil Chemotaxis (CRTH2)->Selective Antagonist Studies PGD1_OH PGD1_OH PGD1_OH->Receptor Binding Assays

Caption: Workflow for validating PGD1-OH biological specificity.

Prostaglandin D2 Signaling Pathways

G cluster_0 PGD2 / PGD1-OH (Hypothesized) cluster_1 DP1 Receptor Pathway (Gs-coupled) cluster_2 CRTH2 (DP2) Receptor Pathway (Gi-coupled) PGD2 PGD2 DP1 DP1 PGD2->DP1 CRTH2 CRTH2 PGD2->CRTH2 AC Adenylyl Cyclase DP1->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular Response (Relaxation) Cellular Response (Relaxation) PKA->Cellular Response (Relaxation) PLC Phospholipase C CRTH2->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ ↑ [Ca2+]i IP3_DAG->Ca2+ Cellular Response (Chemotaxis) Cellular Response (Chemotaxis) Ca2+->Cellular Response (Chemotaxis)

Caption: PGD2 receptor signaling pathways.

References

A Researcher's Guide to Assessing Prostaglandin Receptor Cross-Reactivity: A Focus on Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel prostaglandin (B15479496) analogs, using Prostaglandin D1 (PGD1) alcohol as a case study. While specific experimental data on PGD1 alcohol's receptor binding profile is not publicly available, this document outlines the established methodologies and expected data formats necessary for such an investigation. Understanding the potential for off-target effects is critical in drug development to ensure selectivity and minimize adverse reactions.

Introduction to Prostaglandin Receptors

Prostaglandins (B1171923) are a class of lipid compounds that exert a wide range of physiological effects by binding to specific G protein-coupled receptors (GPCRs).[1] These receptors are classified based on their sensitivity to the natural prostaglandins (PGD2, PGE2, PGF2α, PGI2, and thromboxane (B8750289) A2).[2] Each receptor subtype is coupled to a distinct intracellular signaling pathway, leading to varied cellular responses. A thorough cross-reactivity assessment involves testing a compound against a panel of these receptors.

Key Prostaglandin Receptor Subtypes and Their Signaling:

  • DP1 (PGD2 Receptor): Primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4]

  • DP2 (CRTH2, PGD2 Receptor): Coupled to Gi proteins, which inhibit adenylyl cyclase and can lead to an increase in intracellular calcium ([Ca2+]).[3][5]

  • EP Receptors (PGE2 Receptors):

    • EP1: Coupled to Gq proteins, activating phospholipase C and leading to increased intracellular [Ca2+].[6]

    • EP2: Coupled to Gs proteins, increasing cAMP levels.[7]

    • EP3: Primarily coupled to Gi proteins, decreasing cAMP, though splice variants can couple to other G proteins.

    • EP4: Coupled to Gs proteins, increasing cAMP levels.

  • FP (PGF2α Receptor): Coupled to Gq proteins, leading to increased intracellular [Ca2+].[6]

  • IP (PGI2 Receptor): Coupled to Gs proteins, increasing cAMP levels.[8]

  • TP (Thromboxane A2 Receptor): Coupled to Gq proteins, leading to increased intracellular [Ca2+].[6]

Evaluating Cross-Reactivity: A Methodological Approach

To determine the binding affinity and functional activity of a compound like PGD1 alcohol, a series of in vitro assays are required. These typically involve cells engineered to express a single type of prostaglandin receptor.

Data Presentation: Hypothetical Cross-Reactivity Profile

A comprehensive analysis of a novel prostaglandin analog would yield data that can be summarized for comparative purposes. The following table illustrates a template for presenting such findings, which would be populated with experimental values (e.g., Ki, IC50, EC50) to compare the potency and selectivity of the test compound against various prostaglandin receptors.

ReceptorNatural LigandPredominant Signaling PathwayBinding Affinity (Ki, nM) Functional Potency (EC50, nM)
Test Compound (e.g., PGD1 Alcohol)Test Compound (e.g., PGD1 Alcohol)
DP1 PGD2↑ cAMPData PointData Point
DP2 PGD2↓ cAMP / ↑ [Ca2+]Data PointData Point
EP1 PGE2↑ [Ca2+]Data PointData Point
EP2 PGE2↑ cAMPData PointData Point
EP3 PGE2↓ cAMPData PointData Point
EP4 PGE2↑ cAMPData PointData Point
FP PGF2α↑ [Ca2+]Data PointData Point
IP PGI2↑ cAMPData PointData Point
TP TXA2↑ [Ca2+]Data PointData Point
  • Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher affinity of the compound for the receptor.

  • EC50 (Half-maximal Effective Concentration): The concentration of a compound that produces 50% of the maximal possible effect in a functional assay. A lower EC50 value indicates greater potency.

Experimental Protocols

Receptor Binding Assays

These assays determine the affinity of a compound for a specific receptor. A common method is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Cell lines stably overexpressing a single prostaglandin receptor subtype are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptors is isolated by centrifugation.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a known concentration of a high-affinity radiolabeled ligand (e.g., [3H]PGD2 for DP receptors) and varying concentrations of the unlabeled test compound (e.g., PGD1 alcohol).[9]

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]

Functional Assays

Functional assays measure the cellular response following receptor activation by the test compound. The choice of assay depends on the G protein the receptor is coupled to.

Protocol: cAMP Measurement for Gs- and Gi-Coupled Receptors

  • Cell Culture: Cells expressing the target receptor (e.g., DP1, EP2, EP4 for Gs; DP2, EP3 for Gi) are seeded in multi-well plates.

  • Cell Stimulation: The cells are treated with varying concentrations of the test compound. For Gi-coupled receptors, cells are co-stimulated with an agent that increases basal cAMP levels (e.g., forskolin).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a luminescence-based biosensor assay (e.g., GloSensor™).[10][11]

  • Data Analysis: A dose-response curve is generated to determine the EC50 for the test compound. For antagonists, an IC50 is determined by the compound's ability to block the effect of a known agonist.

Protocol: Intracellular Calcium Mobilization for Gq-Coupled Receptors

  • Cell Loading: Cells expressing the target receptor (e.g., EP1, FP, TP) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6][12]

  • Compound Addition: The baseline fluorescence is measured before the automated addition of varying concentrations of the test compound.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the change in fluorescence intensity using a fluorescence plate reader.[12][13]

  • Data Analysis: The peak fluorescence response at each concentration is used to construct a dose-response curve and calculate the EC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a generalized workflow for assessing receptor cross-reactivity.

G_Protein_Signaling_Pathways cluster_Gs Gs-Coupled Receptors cluster_Gi Gi-Coupled Receptors cluster_Gq Gq-Coupled Receptors Gs_Receptor DP1, EP2, EP4, IP AC_Gs Adenylyl Cyclase Gs_Receptor->AC_Gs Activates cAMP cAMP AC_Gs->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gi_Receptor DP2, EP3 AC_Gi Adenylyl Cyclase Gi_Receptor->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Gq_Receptor EP1, FP, TP PLC Phospholipase C Gq_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 Releases from ER

Caption: Major signaling pathways for prostaglandin receptors.

Cross_Reactivity_Workflow cluster_analysis start Test Compound (e.g., PGD1 Alcohol) binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assays Functional Assays start->functional_assays ki_calc Calculate Ki values binding_assay->ki_calc cAMP_assay cAMP Assay (Gs / Gi) functional_assays->cAMP_assay ca2_assay Calcium Mobilization Assay (Gq) functional_assays->ca2_assay ec50_calc Calculate EC50/IC50 values cAMP_assay->ec50_calc ca2_assay->ec50_calc data_analysis Data Analysis profile Generate Cross-Reactivity Profile data_analysis->profile ki_calc->data_analysis ec50_calc->data_analysis

Caption: Experimental workflow for assessing receptor cross-reactivity.

References

Comparative analysis of Prostaglandin D1 Alcohol and its parent compound PGD1

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research limits a direct comparative performance analysis between Prostaglandin (B15479496) D1 (PGD1) and its synthetic analog, Prostaglandin D1 Alcohol. While PGD1 is a known biologically active prostanoid, extensive literature searches reveal no reported biological activity for this compound.[1][2] This guide, therefore, presents a comparison based on the available structural and biological data for PGD1 and highlights the experimental approaches that would be necessary to characterize this compound and enable a future comparative analysis.

Structural and Physicochemical Properties

This compound is a synthetic derivative of PGD1, distinguished by the reduction of the C-1 carboxyl group to a primary alcohol.[2][3] This structural modification significantly alters the molecule's chemical properties, which would be expected to influence its biological activity, including receptor binding, signaling, and metabolism.

FeatureProstaglandin D1 (PGD1)This compoundReference
Chemical Name 9α,15S-dihydroxy-11-oxo-prost-13E-en-1-oic acid1,9α,15S-trihydroxy-prost-13E-en-11-one[2][4]
Molecular Formula C₂₀H₃₄O₅C₂₀H₃₆O₄[2][4]
Molecular Weight 354.5 g/mol 340.5 g/mol [2][4]
Key Structural Difference Carboxylic acid at C-1Primary alcohol at C-1[2][3]

Biological Activity and Function

Prostaglandin D1 (PGD1):

PGD1 is a naturally occurring prostanoid, though it has not been isolated as a natural product and is considered a theoretical metabolite of dihomo-γ-linolenic acid.[1] It exhibits several biological activities, most notably as an inhibitor of ADP-induced platelet aggregation in humans, with a reported IC50 value of 320 ng/ml.[2][4][5] This potency is approximately one-tenth that of Prostaglandin D2 (PGD2).[1][2] Prostaglandins, in general, exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.[6][7] PGD1 is known to have contractile and relaxant effects on isolated human pial arteries.[5]

This compound:

As of the latest available information, there are no published studies detailing the biological activity of this compound.[1][2] Its effects on prostaglandin receptors, downstream signaling pathways, and physiological systems remain uncharacterized.

Hypothetical Comparative Experimental Workflow

To perform a comparative analysis, a series of experiments would be required to first characterize the biological activity of this compound and then compare it to PGD1.

G cluster_0 Phase 1: Characterization of PGD1 Alcohol cluster_1 Phase 2: Comparative Analysis cluster_2 Outcome ReceptorBinding Receptor Binding Assays (DP1, DP2, etc.) FunctionalAssays Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) ReceptorBinding->FunctionalAssays Determine receptor affinity MetabolismStudies In Vitro Metabolism Studies (e.g., using liver microsomes) FunctionalAssays->MetabolismStudies Assess functional potency and efficacy SideBySide Side-by-Side Assays (PGD1 vs. PGD1 Alcohol) MetabolismStudies->SideBySide InVivo In Vivo Studies (e.g., platelet aggregation, blood pressure) SideBySide->InVivo Compare in vitro activity ComparativeProfile Generate Comparative Biological Profile InVivo->ComparativeProfile

Caption: Hypothetical workflow for the characterization and comparative analysis of PGD1 Alcohol and PGD1.

Detailed Experimental Protocols

Should research on this compound be undertaken, the following standard experimental protocols would be applicable for a comparative analysis with PGD1.

Receptor Binding Assays

Objective: To determine and compare the binding affinities of PGD1 and PGD1 Alcohol for prostaglandin receptors (e.g., DP1 and DP2).

Methodology: A competitive radioligand binding assay is a standard method.[8]

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human DP1 or DP2 receptor.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂) is used.

  • Competition Reaction: A constant concentration of a high-affinity radiolabeled prostaglandin (e.g., [³H]-PGD2) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled PGD1 or PGD1 Alcohol.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor (PGD1 or PGD1 Alcohol) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Objective: To assess and compare the functional activity (agonist or antagonist) of PGD1 and PGD1 Alcohol at prostaglandin receptors.

Methodology: Measurement of second messenger levels (e.g., cAMP for DP1, which is Gs-coupled) in response to compound treatment is a common approach.[9][10][11]

  • Cell Culture: HEK293 cells stably expressing the human DP1 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and grown to a suitable confluency.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with various concentrations of PGD1 or PGD1 Alcohol.

  • Lysis: After a defined incubation period (e.g., 15 minutes), the cells are lysed.

  • cAMP Measurement: The intracellular cAMP concentration in the cell lysates is quantified using a competitive immunoassay kit (e.g., ELISA-based).[12][13]

  • Data Analysis: Dose-response curves are generated, and the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values are calculated to determine the potency and efficacy of each compound.

Prostaglandin Signaling Pathway

Prostaglandins mediate their effects through GPCRs, which couple to different G proteins to initiate downstream signaling. For instance, the DP1 receptor, a primary target for PGD compounds, is coupled to the Gs alpha subunit.

PGD1 PGD1 / PGD1 Alcohol DP1 DP1 Receptor PGD1->DP1 Binds to Gs Gs Protein DP1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., relaxation of smooth muscle) PKA->Response Phosphorylates targets leading to

References

Investigating the Signaling Pathway of Prostaglandin D1 Alcohol: A Comparative Guide to a Hypothetical Pathway Using Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D1 (PGD1) alcohol is a synthetic analog of PGD1, a naturally occurring prostaglandin. While PGD1 alcohol's biological activity and signaling pathway are not yet fully elucidated, this guide proposes a hypothetical pathway based on the established synthesis and action of other D-series prostaglandins (B1171923). We present a comparative framework for utilizing specific inhibitors to investigate and confirm this putative pathway, providing detailed experimental protocols and data presentation formats to aid researchers in this novel area of study. This document serves as a foundational resource for designing experiments to unravel the mechanism of action of PGD1 alcohol and similar synthetic prostaglandin analogs.

Introduction: The Enigma of Prostaglandin D1 Alcohol

Prostaglandin D1 (PGD1) alcohol is the synthetic counterpart of Prostaglandin D1, characterized by the substitution of the C-1 carboxyl group with a primary alcohol.[1][2] To date, there are no definitive reports on its specific biological activities or signaling mechanisms.[2] However, its structural similarity to PGD1, a metabolite of dihomo-γ-linolenic acid and an inhibitor of ADP-induced platelet aggregation, suggests it may interact with components of the prostaglandin signaling cascade.[2]

This guide outlines a hypothetical signaling pathway for PGD1 alcohol, drawing parallels with the well-documented synthesis of other prostaglandins.[3][4][5] We will explore how specific inhibitors of key enzymes in the prostaglandin synthesis pathway can be employed to dissect and confirm the involvement of these enzymes in the potential bioactivity of PGD1 alcohol.

Proposed Signaling Pathway of this compound

We hypothesize that this compound's synthesis, if it occurs endogenously from a precursor, or its mechanism of action, involves the canonical prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid (or a similar polyunsaturated fatty acid) from the cell membrane, followed by a series of enzymatic conversions.

PGD1_Alcohol_Pathway cluster_synthesis Prostaglandin Synthesis cluster_action Cellular Action cluster_inhibitors Specific Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) PGD2_Synthase Lipocalin-type PGD Synthase (L-PGDS) / Hematopoietic PGD Synthase (H-PGDS) PGH2->PGD2_Synthase Isomerization PGD1_Alcohol This compound PGD2_Synthase->PGD1_Alcohol Isomerization DP1_Receptor DP1 Receptor PGD1_Alcohol->DP1_Receptor Agonist/Antagonist? DP2_Receptor DP2 Receptor (CRTH2) PGD1_Alcohol->DP2_Receptor Agonist/Antagonist? COX->PGH2 Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca2+ mobilization) DP1_Receptor->Downstream_Signaling DP2_Receptor->Downstream_Signaling NSAIDs NSAIDs (e.g., Indomethacin, Ibuprofen) NSAIDs->COX Inhibition AT56 AT-56 AT56->PGD2_Synthase Inhibition

Figure 1. Hypothetical signaling pathway for this compound.

Comparative Analysis of Specific Inhibitors

To validate the proposed pathway, specific inhibitors targeting key enzymes can be utilized. The following table summarizes potential inhibitors, their targets, and their expected effects on PGD1 alcohol-mediated responses.

Inhibitor ClassSpecific ExamplesTarget EnzymeExpected Effect on PGD1 Alcohol PathwayAlternative Pathways to Consider
COX Inhibitors (NSAIDs) Indomethacin, Ibuprofen, Celecoxib (COX-2 selective)Cyclooxygenase-1 (COX-1) and/or Cyclooxygenase-2 (COX-2)Inhibition of PGH2 synthesis, leading to a reduction in PGD1 alcohol production and downstream effects.Lipoxygenase (LOX) pathway, Cytochrome P450 epoxygenase pathway.
L-PGDS Inhibitors AT-56Lipocalin-type Prostaglandin D Synthase (L-PGDS)Specific inhibition of PGD1 alcohol synthesis from PGH2 in tissues where L-PGDS is the predominant isoform.[6]Action of Hematopoietic PGD Synthase (H-PGDS) in immune and inflammatory cells.
DP1 Receptor Antagonists Laropiprant (MK-0524)D-prostanoid receptor 1 (DP1)Blockade of PGD1 alcohol-induced signaling if it acts as a DP1 agonist.PGD1 alcohol may act on the DP2 receptor or other prostanoid receptors.
DP2 (CRTH2) Receptor Antagonists Fevipiprant (QAW039)Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2)Inhibition of PGD1 alcohol effects if it preferentially signals through the DP2 receptor, commonly associated with allergic inflammation.PGD1 alcohol could have receptor-independent effects.

Experimental Protocols

The following are generalized protocols for utilizing specific inhibitors to investigate the signaling pathway of this compound.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to express prostaglandin synthases and receptors (e.g., mast cells, platelets, or a relevant recombinant cell line).

  • Inhibitor Pre-treatment: Pre-incubate cells with the specific inhibitor (e.g., AT-56 at a predetermined optimal concentration) for a sufficient duration (e.g., 30-60 minutes) to ensure target engagement.

  • Stimulation: Stimulate the cells with a precursor molecule (e.g., arachidonic acid) or directly with this compound.

  • Lysate/Supernatant Collection: Collect cell lysates or culture supernatants at various time points for downstream analysis.

Quantification of Prostaglandins
  • Sample Preparation: Perform solid-phase extraction to purify and concentrate prostaglandins from cell culture supernatants or biological fluids.

  • LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific quantification of PGD1 alcohol and other relevant prostaglandins (PGE2, PGD2, etc.).

Western Blot Analysis
  • Protein Extraction and Quantification: Prepare total protein lysates from treated cells and determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phosphorylated forms of downstream kinases) and housekeeping proteins for normalization.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Mast Cells) Inhibitor_Treatment 2. Pre-treatment with Inhibitor (e.g., AT-56 or Vehicle) Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulation (Arachidonic Acid or PGD1 Alcohol) Inhibitor_Treatment->Stimulation Sample_Collection 4. Sample Collection (Supernatant and Lysate) Stimulation->Sample_Collection PG_Quantification 5a. Prostaglandin Quantification (LC-MS/MS) Sample_Collection->PG_Quantification Western_Blot 5b. Downstream Signaling Analysis (Western Blot) Sample_Collection->Western_Blot Data_Analysis 6. Data Analysis and Comparison PG_Quantification->Data_Analysis Western_Blot->Data_Analysis

Figure 2. Experimental workflow for inhibitor studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Table 1: Effect of AT-56 on this compound Production

Treatment GroupPGD1 Alcohol (pg/mL)PGD2 (pg/mL)PGE2 (pg/mL)
Vehicle ControlBaselineBaselineBaseline
Arachidonic AcidValue ± SDValue ± SDValue ± SD
AT-56 + Arachidonic AcidValue ± SDValue ± SDValue ± SD
PGD1 Alcohol (Positive Control)Value ± SDN/AN/A

Interpretation: A significant reduction in PGD1 alcohol and PGD2 levels in the "AT-56 + Arachidonic Acid" group compared to the "Arachidonic Acid" alone group would strongly suggest the involvement of L-PGDS in PGD1 alcohol synthesis. No change in PGE2 levels would indicate the specificity of the inhibitor.

Conclusion

While the precise biological role of this compound remains to be discovered, the experimental framework outlined in this guide provides a robust starting point for its investigation. By employing a systematic approach using specific inhibitors and drawing comparisons to known prostaglandin pathways, researchers can begin to piece together the signaling cascade of this novel synthetic analog. The hypothetical pathway and methodologies presented here are intended to be a catalyst for future research that will ultimately define the therapeutic potential of this compound.

References

Validating Prostaglandin D2 Targets: A Comparative Guide Based on Knockout Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Prostaglandin (B15479496) D1 Alcohol: Initial searches for "Prostaglandin D1 Alcohol" reveal it to be a synthetic analog of Prostaglandin D1 (PGD1)[1][2]. PGD1 itself is a theoretical metabolite, and there are no known reports of biological activity for this compound. Therefore, this guide will focus on the extensively studied and validated targets of the closely related and biologically abundant Prostaglandin D2 (PGD2).

Prostaglandin D2 (PGD2) is a major prostanoid produced by mast cells and in the brain, playing a critical role in allergic diseases like asthma, as well as other physiological and pathological processes[3]. PGD2 exerts its effects primarily through two G protein-coupled receptors: the DP1 receptor (DP) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor[3][4]. Knockout mouse models have been instrumental in dissecting the distinct and sometimes opposing roles of these two receptors, providing a strong basis for their validation as therapeutic targets. This guide compares the outcomes of DP1 and CRTH2 knockout studies across various disease models.

Comparative Data from Knockout Mouse Studies

The following tables summarize the quantitative data from studies utilizing DP1 and CRTH2 knockout mice in models of allergic airway inflammation, pulmonary hypertension, and cerebral ischemia.

Table 1: Allergic Airway Inflammation (Asthma Models)

ParameterDP1 Knockout (DP1-/-)CRTH2 Knockout (CRTH2-/-)Wild-Type (WT) ControlKey Findings & References
Airway Hyperresponsiveness (AHR) Increased AHR reported in one study.[5]Significantly Reduced AHR.[6]BaselineDP1 knockout can exacerbate AHR, while CRTH2 knockout is protective.[5][6]
Eosinophils in BALF Decreased inflammatory infiltrate.[5]Significantly Decreased.[6]Elevated in disease modelBoth receptors appear to be involved in eosinophil recruitment, though CRTH2's role is more consistently reported as pro-inflammatory in this context.[5][6]
Lymphocytes in BALF Decreased inflammatory infiltrate.[5]Comparable to WT in one study.[6]Elevated in disease modelDP1 seems to play a role in lymphocyte infiltration.[5]
Th2 Cytokines (IL-4, IL-5, IL-13) in BALF Reduced levels.[7]Significantly Decreased.[6][8]Elevated in disease modelBoth receptors contribute to the Th2 inflammatory milieu, with CRTH2 playing a major role.[6][7][8]
Serum IgE Levels Increased levels reported in one study.[5]Decreased total and OVA-specific IgE.[6]Elevated in disease modelThe receptors have contrasting effects on IgE production.[5][6]
Group 2 Innate Lymphoid Cells (ILC2s) in Lung Not explicitly reported.Reduced ILC2 responses.[9]Elevated in disease modelCRTH2 is crucial for the accumulation of ILC2s in the inflamed lung.[9]

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin

Table 2: Pulmonary Hypertension & Vascular Remodeling

ParameterDP1 Knockout (DP1-/-)CRTH2 Knockout (CRTH2-/-)Wild-Type (WT) ControlKey Findings & References
Right Ventricular Systolic Pressure (RVSP) Not explicitly reported.Significantly Attenuated Elevation.[8]Elevated in disease modelCRTH2 deletion protects against the development of pulmonary hypertension.[8]
Pulmonary Artery Remodeling Promoted vascular media thickness (in response to Ang II).[10]Dramatically Ameliorated.[8]Increased in disease modelDP1 appears protective against vascular remodeling, while CRTH2 promotes it.[8][10]
Perivascular CD4+ T cell infiltration Not explicitly reported.Reduced.[8]Increased in disease modelCRTH2 mediates Th2 cell infiltration in the lungs in this model.[8]

Table 3: Cerebral Ischemia-Reperfusion Injury

ParameterDP1 Knockout (DP1-/-)CRTH2 Knockout (CRTH2-/-)Wild-Type (WT) ControlKey Findings & References
Infarct Size 49.0 ± 11.0% larger than WT.[11]Not explicitly reported.BaselineDP1 receptor signaling is neuroprotective against ischemia-reperfusion injury.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways of PGD2 Receptors

PGD2 activates two distinct signaling cascades through its receptors, DP1 and CRTH2, often leading to opposing cellular responses.

PGD2_Signaling cluster_DP1 DP1 Receptor Pathway cluster_CRTH2 CRTH2 (DP2) Receptor Pathway PGD2_1 PGD2 DP1 DP1 Receptor PGD2_1->DP1 Gs Gαs DP1->Gs AC_DP1 Adenylyl Cyclase Gs->AC_DP1 cAMP_DP1 ↑ cAMP AC_DP1->cAMP_DP1 PKA PKA cAMP_DP1->PKA Response_DP1 Cellular Response (e.g., Vasodilation, Anti-inflammatory) PKA->Response_DP1 PGD2_2 PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2_2->CRTH2 Gi Gαi CRTH2->Gi PLC PLC CRTH2->PLC AC_CRTH2 Adenylyl Cyclase Gi->AC_CRTH2 cAMP_CRTH2 ↓ cAMP AC_CRTH2->cAMP_CRTH2 Response_CRTH2 Cellular Response (e.g., Chemotaxis, Pro-inflammatory) cAMP_CRTH2->Response_CRTH2 IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Response_CRTH2

PGD2 Receptor Signaling Pathways

General Experimental Workflow for Knockout Model Validation

The validation of PGD2 receptor targets using knockout mice typically follows a standardized workflow, from genetic modification to disease modeling and analysis.

Knockout_Workflow cluster_setup Model Generation & Setup cluster_disease Disease Induction cluster_analysis Analysis & Data Collection cluster_outcome Outcome KO_Mice Generate Receptor KO Mice (e.g., DP1-/- or CRTH2-/-) Disease_Model Induce Disease Model (e.g., OVA Sensitization for Asthma, Hypoxia for PAH, MCAO for Stroke) KO_Mice->Disease_Model WT_Mice Wild-Type (WT) Control Mice WT_Mice->Disease_Model Physiological Physiological Measurement (e.g., Airway Hyperresponsiveness, RV Systolic Pressure) Disease_Model->Physiological Cellular Cellular Analysis (e.g., Flow Cytometry of BALF, Histology of Lung/Brain Tissue) Disease_Model->Cellular Molecular Molecular Analysis (e.g., ELISA for Cytokines/IgE) Disease_Model->Molecular Comparison Compare KO vs. WT to Validate Target Role Physiological->Comparison Cellular->Comparison Molecular->Comparison

Experimental Workflow for Target Validation

Detailed Experimental Protocols

Below are summarized methodologies for key experiments cited in this guide.

1. Ovalbumin (OVA)-Induced Allergic Airway Inflammation

  • Objective: To model allergic asthma and evaluate the role of PGD2 receptors in the inflammatory response.

  • Animals: Wild-type (WT) and CRTH2 knockout (CRTH2-/-) mice are used[6].

  • Protocol:

    • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of ovalbumin (OVA) without an adjuvant[6].

    • Challenge: Following sensitization, mice are challenged intranasally with OVA to induce an allergic response in the airways[6].

    • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, AHR is measured in response to increasing concentrations of methacholine (B1211447) using a plethysmography system[6].

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with PBS. The collected BALF is used to count total and differential leukocyte numbers (eosinophils, lymphocytes, etc.)[6]. Cytokine levels (IL-4, IL-5, IL-13) in the BALF supernatant are quantified using ELISA[6].

    • Serum Analysis: Blood is collected to measure total and OVA-specific IgE levels via ELISA[6].

    • Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and morphological changes[6].

2. Hypoxia-Induced Pulmonary Hypertension (PAH)

  • Objective: To investigate the role of PGD2 receptors in the pathogenesis of pulmonary hypertension.

  • Animals: Wild-type (WT) and CRTH2 knockout (CRTH2-/-) mice were used[8].

  • Protocol:

    • PAH Induction: Mice are exposed to chronic hypoxia (10% O2) for 3 weeks. In some models, this is combined with administration of the angiogenesis inhibitor SU5416 to induce a more severe PAH phenotype[8].

    • Hemodynamic Measurement: After the exposure period, mice are anesthetized, and a catheter is inserted into the right ventricle to measure the Right Ventricular Systolic Pressure (RVSP)[8].

    • Assessment of Right Ventricular Hypertrophy: The heart is excised, and the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) is calculated as an index of hypertrophy[8].

    • Histological Analysis: Lung tissues are processed for immunostaining to quantify pulmonary artery remodeling (e.g., vessel wall thickness) and perivascular infiltration of immune cells like CD4+ T cells[8].

3. Transient Focal Cerebral Ischemia

  • Objective: To determine the role of PGD2 receptors in brain injury following a stroke.

  • Animals: Wild-type (WT) and DP1 knockout (DP1-/-) mice were used[11].

  • Protocol:

    • Ischemia Induction (Middle Cerebral Artery Occlusion - MCAO): Mice are anesthetized, and a nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery for 90 minutes[4][11].

    • Reperfusion: After 90 minutes, the filament is withdrawn to allow for reperfusion of the blood flow[11].

    • Infarct Size Measurement: After a set reperfusion period (e.g., 4 days), the mice are euthanized, and their brains are removed, sectioned, and stained with a dye like 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white[11]. The infarct volume is then calculated as a percentage of the total brain volume[11].

    • Neurological Deficit Scoring: Neurological function can be assessed at various time points using a standardized scoring system.

    • Cerebral Blood Flow (CBF) Monitoring: Relative CBF can be monitored using techniques like laser Doppler flowmetry during the procedure to ensure proper occlusion and reperfusion[11].

Alternative Approaches and Concluding Remarks

In addition to knockout models, pharmacological antagonists for DP1 (e.g., Laropiprant/MK-0524) and CRTH2 (e.g., TM30089) have been used to validate these targets[4][5]. The data from these antagonist studies generally align with the findings from knockout mice, further strengthening the case for these receptors as therapeutic targets.

The comparative data from knockout studies clearly delineate the roles of DP1 and CRTH2. CRTH2 knockout consistently demonstrates protective effects in inflammatory models, particularly in allergic asthma and pulmonary hypertension, by reducing Th2 immune responses, eosinophilia, and pathological remodeling[5][6][8]. This makes CRTH2 an attractive target for anti-inflammatory therapies. Conversely, the DP1 receptor shows a more complex, context-dependent role. While some studies in asthma suggest a pro-inflammatory function[12], others indicate it can be protective against vascular remodeling and is clearly neuroprotective in cerebral ischemia[10][11]. This highlights the importance of target validation in specific disease contexts. These knockout studies provide invaluable, objective data for researchers and drug development professionals to guide the design of novel therapeutics targeting PGD2-mediated pathways.

References

A Head-to-Head Comparison of Anti-Platelet Agents: Benchmarking Against the Elusive Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of common anti-platelet agents. While the primary focus was to compare these agents against Prostaglandin D1 Alcohol, a comprehensive literature search revealed a significant lack of published experimental data on the specific anti-platelet activity of this compound. One biochemical supplier explicitly states, "There are no known reports of its biological activity."

Therefore, this guide will first detail the known mechanisms and experimental data for established anti-platelet drugs, including Aspirin (B1665792), Clopidogrel (B1663587), Ticagrelor, and Abciximab. Subsequently, we will provide a hypothetical mechanism of action for this compound based on the known activity of its parent compound, Prostaglandin D1 (PGD1), to guide future research.

Established Anti-Platelet Agents: A Quantitative Comparison

The following table summarizes the key characteristics and efficacy of commonly used anti-platelet agents, with data compiled from various in vitro and clinical studies.

FeatureAspirinClopidogrelTicagrelorAbciximab
Target Cyclooxygenase-1 (COX-1)P2Y12 Receptor (irreversible antagonist)P2Y12 Receptor (reversible antagonist)Glycoprotein IIb/IIIa Receptor
Mechanism Inhibits thromboxane (B8750289) A2 synthesisBlocks ADP-induced platelet activationBlocks ADP-induced platelet activationPrevents fibrinogen binding and platelet aggregation
Onset of Action Rapid (within 1 hour)Slow (2-6 hours for maximal effect)Rapid (within 2 hours)Immediate (intravenous administration)
Reversibility Irreversible (for the life of the platelet)Irreversible (for the life of the platelet)ReversibleReversible
Platelet Inhibition (vs. placebo/control) ~20-30% reduction in major vascular events[1][2]~20% relative risk reduction vs. aspirin in some populations[3]Superior to clopidogrel in reducing major cardiovascular events[4][5][6]Potent inhibitor, used in high-risk PCI
Common Agonists for In Vitro Testing Arachidonic Acid, CollagenADPADPADP, Collagen, Thrombin

Signaling Pathways of Common Anti-Platelet Agents

The following diagrams illustrate the signaling pathways affected by Aspirin, Clopidogrel/Ticagrelor, and Abciximab.

Aspirin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Aspirin Aspirin Aspirin->COX1

Caption: Aspirin's mechanism of action.

P2Y12_Pathway ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Gi_Protein Gi Protein Activation P2Y12_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Protein->Adenylyl_Cyclase inhibits cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation leads to Clopidogrel_Ticagrelor Clopidogrel (irreversible) Ticagrelor (reversible) Clopidogrel_Ticagrelor->P2Y12_Receptor

Caption: P2Y12 inhibitors' mechanism.

GPIIbIIIa_Pathway Platelet_Activation Platelet Activation (various agonists) GPIIbIIIa_Activation GPIIb/IIIa Receptor Activation Platelet_Activation->GPIIbIIIa_Activation Platelet_Aggregation Platelet Aggregation GPIIbIIIa_Activation->Platelet_Aggregation mediates Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_Activation Abciximab Abciximab Abciximab->GPIIbIIIa_Activation

Caption: GPIIb/IIIa inhibitors' mechanism.

This compound: A Hypothetical Mechanism of Action

While direct experimental evidence is lacking for this compound, we can infer its likely mechanism based on its parent compound, Prostaglandin D1 (PGD1). PGD1 is known to be an inhibitor of ADP-induced platelet aggregation. Prostaglandins (B1171923), in general, exert their effects by binding to specific G-protein coupled receptors on the platelet surface.

It is hypothesized that this compound, similar to PGD1 and other inhibitory prostaglandins like PGI2 and PGE1, would bind to prostanoid receptors on platelets. This binding would likely activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP is a potent inhibitor of platelet activation and aggregation, as it counteracts the signaling pathways initiated by platelet agonists.

PGD1_Alcohol_Hypothetical_Pathway PGD1_Alcohol This compound (Hypothetical) Prostanoid_Receptor Prostanoid Receptor (e.g., DP1) PGD1_Alcohol->Prostanoid_Receptor Gs_Protein Gs Protein Activation Prostanoid_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_Protein->Adenylyl_Cyclase activates cAMP Increased cAMP Adenylyl_Cyclase->cAMP Platelet_Inhibition Inhibition of Platelet Activation & Aggregation cAMP->Platelet_Inhibition

Caption: Hypothetical PGD1 Alcohol pathway.

Experimental Protocols for Assessing Anti-Platelet Activity

A standardized method for evaluating and comparing the efficacy of anti-platelet agents is crucial. Light Transmission Aggregometry (LTA) is a widely accepted gold-standard method.

Key Experimental Protocol: Light Transmission Aggregometry (LTA)

Objective: To measure the percentage of platelet aggregation in response to various agonists in the presence and absence of an anti-platelet agent.

Materials:

  • Whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

  • Light Transmission Aggregometer.

  • Agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Arachidonic Acid, Thrombin.

  • Test compounds (e.g., this compound, Aspirin, etc.) at various concentrations.

  • Vehicle control (e.g., saline, DMSO).

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into sodium citrate tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).

    • Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Platelet Aggregation Assay:

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

    • Pipette a defined volume of PRP into aggregometer cuvettes with stir bars.

    • Add the test compound or vehicle control to the PRP and incubate for a specified time at 37°C.

    • Add a specific concentration of a platelet agonist (e.g., ADP, collagen) to induce aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes). The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.

LTA_Workflow start Start: Whole Blood Collection centrifuge1 Low-Speed Centrifugation start->centrifuge1 prp Isolate Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) prp->calibrate ppp Isolate Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->calibrate incubate Incubate PRP with Test Compound/Vehicle calibrate->incubate add_agonist Add Agonist incubate->add_agonist measure Measure Light Transmission add_agonist->measure end End: Analyze Aggregation Data measure->end

Caption: LTA experimental workflow.

Conclusion and Future Directions

While a direct comparison involving this compound is not currently possible due to a lack of available data, this guide provides a robust framework for understanding and comparing the activities of established anti-platelet agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

Future research should focus on synthesizing and characterizing the anti-platelet effects of this compound. Initial in vitro studies using the LTA protocol outlined above, with a panel of common agonists, would be a critical first step. Determining its precise receptor binding profile and its effect on intracellular cAMP levels will be essential to validate the hypothetical mechanism of action and to understand its potential as a novel anti-platelet therapeutic.

References

Safety Operating Guide

Proper Disposal of Prostaglandin D1 Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Safe Handling and Storage

Before disposal, it is essential to handle and store Prostaglandin D1 Alcohol correctly to minimize risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust.

  • Storage: this compound should be stored at -20°C in a tightly sealed container to ensure its stability.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation to disperse any airborne particles.

  • Containment: For powdered spills, gently cover with a plastic sheet or tarp to minimize dust generation.[1] For solutions, contain the spill using absorbent materials.

  • Cleanup:

    • Solid Spills: Carefully collect the material using appropriate tools (e.g., spark-proof scoop) and place it in a designated, labeled waste container.[1]

    • Liquid Spills: Use absorbent pads to soak up the spill. Place the used absorbent materials into a designated, labeled waste container.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent, followed by a water rinse. All cleaning materials should be disposed of as hazardous waste.

III. Disposal Procedures

The disposal of this compound must comply with all applicable regional, national, and local regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

A. Waste Segregation and Collection:

  • Pure Compound and Concentrated Solutions: Collect in a dedicated, properly labeled hazardous waste container. The label should include the chemical name, concentration, and hazard symbols.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and vials that have come into contact with this compound should be collected in a designated hazardous waste container lined with a chemically resistant bag.

  • Aqueous Solutions: Dilute aqueous solutions may require chemical treatment before disposal, as outlined in the following section.

B. General Chemical Degradation (Inactivation) Procedures:

While specific degradation protocols for this compound are not established, the following general methods are often used for the chemical breakdown of complex organic molecules. These procedures should be performed by trained personnel in a chemical fume hood with appropriate PPE. It is strongly recommended to consult with your institution's EHS department before attempting any chemical degradation of hazardous waste.

1. Oxidation with Sodium Hypochlorite (B82951) (Bleach):

Sodium hypochlorite is a strong oxidizing agent that can degrade many organic compounds.[1][2][3][4][5] This method is often suitable for aqueous waste streams.

  • Procedure:

    • For dilute aqueous solutions of this compound, slowly add a household bleach solution (containing 5-6% sodium hypochlorite) to achieve a final concentration of at least 10,000 ppm (a 1:5 volume ratio of bleach to waste is recommended for high organic loads).[2][4]

    • Stir the mixture at room temperature for a minimum of 12 hours to ensure complete reaction.[2]

    • After the reaction, the resulting solution may be neutralized (if necessary) and disposed of in accordance with local regulations for aqueous chemical waste.

2. Oxidation with Potassium Permanganate (B83412):

Potassium permanganate is another powerful oxidizing agent effective at degrading a wide range of organic compounds.[6][7][8][9][10]

  • Procedure:

    • Prepare a solution of the this compound waste in a suitable solvent (e.g., water or a mixture of water and a miscible organic solvent).

    • Slowly add a solution of potassium permanganate while stirring. The reaction progress is often indicated by a color change from purple to brown (formation of manganese dioxide).

    • Allow the reaction to proceed for several hours at room temperature.

    • The resulting mixture should be treated as hazardous waste containing manganese and disposed of through your institution's EHS program.

3. Acid or Base Hydrolysis:

Hydrolysis can break down certain functional groups within a molecule.[11][12][13][14]

  • Acid Hydrolysis: Heating the compound with a dilute strong acid (e.g., hydrochloric acid) can facilitate hydrolysis.[11][14] The resulting mixture would then need to be neutralized before disposal.

  • Base Hydrolysis (Saponification): Refluxing the compound with a dilute alkali solution (e.g., sodium hydroxide) is another common method for hydrolysis.[12][13] The resulting solution should be neutralized before disposal.

Important Note: The efficacy of these general degradation methods for this compound has not been specifically reported. The reaction byproducts may also be hazardous. Therefore, all treated waste should still be considered hazardous and disposed of through an approved hazardous waste management program.

IV. Data Presentation

The following table summarizes key data for this compound.

PropertyValueReference
Molecular FormulaC₂₀H₃₆O₄--INVALID-LINK--
Molecular Weight340.5 g/mol --INVALID-LINK--
Storage Temperature-20°C[1]
Solubility (DMF)10 mg/mL--INVALID-LINK--
Solubility (DMSO)10 mg/mL--INVALID-LINK--
Solubility (Ethanol)15 mg/mL--INVALID-LINK--
Solubility (PBS, pH 7.2)75 µg/mL--INVALID-LINK--

V. Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_paths Disposal Pathways start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen waste_type Type of Waste? waste_gen->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill_waste Spill Cleanup Debris waste_type->spill_waste Spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_spill Collect in Labeled Hazardous Waste Container spill_waste->collect_spill final_disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service collect_solid->final_disposal chem_treat Chemical Treatment (Optional - Consult EHS) collect_liquid->chem_treat collect_spill->final_disposal oxidation Oxidation (e.g., Bleach, Permanganate) chem_treat->oxidation Yes hydrolysis Hydrolysis (Acid or Base) chem_treat->hydrolysis Yes chem_treat->final_disposal No treated_waste Collect Treated Waste in Labeled Hazardous Container oxidation->treated_waste hydrolysis->treated_waste treated_waste->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

This comprehensive guide provides essential information for the safe handling and disposal of this compound. By adhering to these procedures and consulting with your institution's safety experts, you can ensure a safe laboratory environment and responsible waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Prostaglandin D1 Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of Prostaglandin D1 (PGD1) Alcohol. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Core Safety and Handling Protocols

Prostaglandin D1 Alcohol is a synthetic analog of PGD1 and requires careful handling due to its potential health hazards.[1] The substance is classified as hazardous, with identified risks including potential damage to fertility or an unborn child, skin irritation, serious eye irritation, and respiratory irritation.[2][3] It is also harmful if swallowed.[2]

Personal Protective Equipment (PPE):

A comprehensive risk assessment should always be conducted before beginning any work with this compound.[4] The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear safety glasses with side shields or goggles.[3] If there is a splash hazard, chemical splash goggles are required.[4] A face shield should be worn in addition to safety glasses or goggles when handling larger quantities or when a significant splash risk exists.[4][5]

  • Skin and Body Protection: Wear a lab coat and protective gloves.[3] For handling potent compounds, a disposable gown or a Tyvek suit offers a higher level of protection.[4] Given the skin irritation hazard, selecting the appropriate glove material is crucial. Nitrile or neoprene gloves are often preferred in laboratory settings.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3][4] If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn.[3]

Storage and Handling:

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place at -20°C.[3]

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Physical and Chemical Properties

PropertyValueSource
CAS Number 1176470-37-3[2][7]
Molecular Formula C₂₀H₃₆O₄[7][8]
Molecular Weight 340.5 g/mol [3][7]
Appearance Crystalline solid[7]

Solubility

SolventSolubilitySource
DMF 10 mg/ml[7]
DMSO 10 mg/ml[7]
Ethanol 15 mg/ml[7]
PBS (pH 7.2) 75 µg/ml[7]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Receive & Inspect Receive & Inspect Prepare Fume Hood->Receive & Inspect Ready for Handling Store at -20C Store at -20C Receive & Inspect->Store at -20C Initial Storage Weighing Weighing Store at -20C->Weighing Retrieve for Use Dissolving Dissolving Weighing->Dissolving Prepare Solution Experimental Use Experimental Use Dissolving->Experimental Use Proceed with Experiment Decontaminate Surfaces Decontaminate Surfaces Experimental Use->Decontaminate Surfaces Post-Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Collect Contaminated Materials Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow Institutional Protocol Doff PPE Doff PPE Dispose of Waste->Doff PPE Final Step

Safe Handling Workflow for this compound

Emergency Procedures

Spills:

In the event of a spill, ensure adequate ventilation.[3] Prevent further leakage or spillage if it is safe to do so.[3] Use personal protective equipment as required.[3] For powder spills, cover with a plastic sheet or tarp to minimize spreading and keep the powder dry.[3] Mechanically take up the spill and place it in appropriate containers for disposal.[3] Avoid creating dust.[3] Thoroughly clean the contaminated surface.[3]

First Aid Measures:

  • General Advice: If you feel unwell, consult a physician.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Skin Contact: Wash the skin with soap and water.[3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]

  • Ingestion: Clean the mouth with water.[3] Never give anything by mouth to an unconscious person.[3]

Disposal Plan

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] All solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated and labeled hazardous waste container.[4]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.